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  • Product: 3,7-Dimethyloct-1-yn-3-ol
  • CAS: 1604-26-8

Core Science & Biosynthesis

Foundational

3,7-Dimethyloct-1-yn-3-ol: Structural Dynamics, Chemical Properties, and Synthetic Utility in Advanced Molecular Design

Executive Summary As a Senior Application Scientist, I frequently evaluate aliphatic building blocks for complex syntheses, but few offer the orthogonal reactivity and structural versatility of 3,7-dimethyloct-1-yn-3-ol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently evaluate aliphatic building blocks for complex syntheses, but few offer the orthogonal reactivity and structural versatility of 3,7-dimethyloct-1-yn-3-ol (CAS: 1604-26-8)[1]. This C10 tertiary propargyl alcohol—sometimes referred to as hydrodehydrolinalool—is a highly valuable intermediate in the synthesis of complex organic architectures, including fine fragrances, agrochemicals, and active pharmaceutical ingredients (APIs). By combining a terminal alkyne, a sterically hindered tertiary alcohol, and a lipophilic saturated tail, this molecule serves as a premier scaffold for multidimensional chemical transformations. This technical guide provides an in-depth analysis of its physicochemical properties, mechanistic synthesis pathways, and self-validating experimental protocols designed for rigorous laboratory application.

Chemical Structure and Physicochemical Properties

The molecular architecture of 3,7-dimethyloct-1-yn-3-ol is characterized by three distinct functional domains, each dictating specific chemical behaviors:

  • Terminal Alkyne (C1-C2): Provides a highly reactive site for carbon-carbon bond formation (e.g., Sonogashira cross-coupling) and cycloadditions (e.g., CuAAC click chemistry).

  • Tertiary Alcohol (C3): The hydroxyl group is sterically shielded by the adjacent methyl group and the aliphatic chain. This steric bulk prevents unwanted side reactions (such as spontaneous dehydration) while allowing the hydroxyl to act as a directing group in catalytic processes.

  • Saturated Aliphatic Tail (C4-C8): The 4-methylpentyl substituent imparts significant lipophilicity, making this compound an excellent lipid-anchoring moiety for modulating the pharmacokinetics of drug candidates.

Quantitative Data Summary

The following table summarizes the core physicochemical properties of 3,7-dimethyloct-1-yn-3-ol, providing the baseline metrics required for reaction solvent selection and chromatographic method development[1].

PropertyValue
IUPAC Name 3,7-dimethyloct-1-yn-3-ol
CAS Registry Number 1604-26-8
Molecular Formula C10H18O
Molecular Weight 154.25 g/mol
Topological Polar Surface Area (TPSA) 20.2 Ų
Computed Lipophilicity (XLogP3) 2.5
Physical State Combustible Liquid

Mechanistic Synthesis Pathways

The most efficient and industrially relevant synthesis of 3,7-dimethyloct-1-yn-3-ol is achieved via the nucleophilic ethynylation of 6-methylheptan-2-one [2]. This transformation relies on the generation of an acetylide anion from acetylene gas, which subsequently attacks the electrophilic carbonyl carbon of the ketone.

Causality in Reagent Selection

In my experience optimizing this pathway, the choice of the catalyst and solvent system is paramount. Utilizing liquid ammonia as a solvent alongside a potassium hydroxide (KOH) catalyst creates an ideal environment for this reaction[3]. Ammonia effectively solvates the potassium ion, enhancing the nucleophilicity of the acetylide anion. Furthermore, the low boiling point of ammonia (-33 °C) allows for excellent thermal control during the exothermic addition step, preventing thermal degradation of the tertiary alcohol product.

Caption: Synthetic workflow for 3,7-dimethyloct-1-yn-3-ol via ethynylation of 6-methylheptan-2-one.

Reactivity and Downstream Applications

The true value of 3,7-dimethyloct-1-yn-3-ol lies in its orthogonal reactivity. Because the alkyne and the tertiary alcohol can be manipulated independently, the molecule serves as a highly versatile node in divergent synthesis[4].

  • Selective Partial Hydrogenation: Using a Lindlar catalyst (Pd/CaCO3 poisoned with lead), the terminal alkyne can be selectively reduced to an alkene, yielding 3,7-dimethyloct-1-en-3-ol[3]. This is a critical intermediate in the synthesis of isophytol and Vitamin E[2].

  • Cross-Coupling Reactions: The terminal alkyne readily undergoes Sonogashira coupling with aryl halides, allowing for the rapid assembly of conjugated enyne systems used in drug discovery.

  • Click Chemistry (CuAAC): The alkyne can react with organic azides to form 1,2,3-triazoles, a robust pharmacophore frequently utilized to improve the metabolic stability of drug candidates[4].

Caption: Downstream reactivity pathways of 3,7-dimethyloct-1-yn-3-ol in organic synthesis.

Experimental Protocols: Self-Validating Systems

A hallmark of rigorous scientific methodology is the implementation of self-validating protocols. The following procedures are designed not just to synthesize the compound, but to continuously verify the mechanistic integrity of the reaction at every step.

Protocol 1: Ethynylation of 6-Methylheptan-2-one

Objective: Synthesize 3,7-dimethyloct-1-yn-3-ol with >95% purity[3].

Step-by-Step Methodology:

  • System Preparation: Equip a pressure-rated autoclave with a mechanical stirrer and a dry ice condenser. Causality: The condenser is critical to prevent the escape of liquid ammonia, maintaining the solvent volume and internal pressure.

  • Reagent Loading: Charge the vessel with 6-methylheptan-2-one (1.0 eq) and a catalytic amount of finely ground potassium hydroxide (0.1 eq). Cool the system to -40 °C.

  • Solvent Introduction: Condense liquid ammonia into the reaction vessel until the ketone is fully solvated.

  • Ethynylation: Pressurize the vessel with acetylene gas to 2.0–2.5 MPa. Gradually raise the temperature to 35 °C[5].

  • Self-Validation (In-Process Control): Monitor the reaction via GC-FID. The empirical validation of success is the complete disappearance of the ketone peak and the emergence of a slower-eluting peak corresponding to the tertiary alcohol. Do not proceed to quenching until conversion exceeds 95%.

  • Quenching & Workup: Vent excess acetylene carefully. Quench the reaction with a saturated aqueous solution of ammonium chloride to protonate the alkoxide intermediate[3]. Extract with diethyl ether, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude product via vacuum distillation to isolate the pure 3,7-dimethyloct-1-yn-3-ol.

Protocol 2: Selective Partial Hydrogenation

Objective: Convert 3,7-dimethyloct-1-yn-3-ol to 3,7-dimethyloct-1-en-3-ol without over-reduction.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 3,7-dimethyloct-1-yn-3-ol in anhydrous hexane in a round-bottom flask equipped with a magnetic stir bar[3].

  • Catalyst Addition: Add Lindlar's catalyst (5% w/w Pd/CaCO3, lead-poisoned). Causality: The lead poisoning selectively deactivates the most reactive palladium sites, creating a kinetic barrier that halts the reduction at the alkene stage, preventing the formation of the fully saturated alkane[2].

  • Hydrogenation: Purge the flask with hydrogen gas and maintain a 1 atm H2 atmosphere using a balloon or a volumetric burette.

  • Self-Validation (Volumetric Tracking): Track the volume of hydrogen gas consumed. The system is self-validating because the reaction is strictly self-limiting; gas absorption will drastically plateau the moment exactly 1.0 equivalent of H2 is consumed.

  • Isolation: Filter the mixture through a pad of Celite to remove the catalyst, and concentrate the filtrate to yield the target alkene[3].

Conclusion

3,7-Dimethyloct-1-yn-3-ol is a highly strategic molecular building block. Its unique combination of a terminal alkyne, a sterically protected tertiary alcohol, and a lipophilic tail provides researchers with a versatile canvas for drug development and fine chemical synthesis. By employing rigorous, self-validating experimental protocols, scientists can leverage its orthogonal reactivity to construct complex, high-value organic architectures with exceptional precision.

References

  • [1] Title: 3,7-Dimethyl-1-octyn-3-ol | C10H18O | CID 9812829 Source: PubChem Database (National Center for Biotechnology Information) URL:[Link]

  • [2] Title: EP0816321B1 - Process for producing 6-methyl-2-heptanone analogues, and process for producing phyton and isophytol Source: Google Patents (European Patent Office) URL:

Sources

Exploratory

Advanced Technical Guide on 3,7-Dimethyloct-1-yn-3-ol: Synthesis, Characterization, and Applications

Executive Summary 3,7-Dimethyloct-1-yn-3-ol , commonly referred to in industrial literature as Hydrodehydrolinalool , is a highly versatile tertiary acetylenic alcohol. Unlike its closely related analog, dehydrolinalool...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3,7-Dimethyloct-1-yn-3-ol , commonly referred to in industrial literature as Hydrodehydrolinalool , is a highly versatile tertiary acetylenic alcohol. Unlike its closely related analog, dehydrolinalool (which contains a double bond at the C6 position), 3,7-dimethyloct-1-yn-3-ol features a fully saturated aliphatic tail. This structural nuance imparts distinct thermodynamic stability and unique reactivity profiles, making it an indispensable C10 building block in the synthesis of complex pharmaceutical active ingredients (APIs)—most notably Vitamin E (Tocopherol)—and high-stability fragrance compounds like tetrahydrolinalool.

This whitepaper provides an authoritative, in-depth analysis of the physicochemical properties, validated synthetic methodologies, and downstream applications of 3,7-dimethyloct-1-yn-3-ol, designed specifically for researchers and drug development professionals.

Chemical Identity & Physicochemical Profiling

The synthetic utility of 3,7-dimethyloct-1-yn-3-ol stems from its dual functionality: a terminal alkyne capable of undergoing targeted chain elongations (e.g., Carroll rearrangements, Sonogashira couplings) and a sterically hindered tertiary alcohol that directs regioselectivity during catalytic hydrogenations.

To establish a rigorous baseline for formulation and reaction engineering, the core physicochemical parameters are summarized in the table below, grounded by data from the National Center for Biotechnology Information and commercial chemical registries .

Table 1: Physicochemical Data Profile
ParameterValueAnalytical Significance
IUPAC Name 3,7-dimethyloct-1-yn-3-olStandardized nomenclature.
Common Synonyms Hydrodehydrolinalool, 3,7-dimethyl-1-octyn-3-olIndustry-standard identifiers.
CAS Registry Number 1604-26-8Regulatory tracking and sourcing.
Molecular Formula C₁₀H₁₈ODefines stoichiometric calculations.
Molecular Weight 154.25 g/mol Essential for molarity/yield metrics.
Monoisotopic Mass 154.135765 DaTarget mass for high-resolution MS.
Topological Polar Surface Area 20.2 ŲIndicates membrane permeability potential.
XLogP3 (Partition Coefficient) 2.5Predicts lipophilicity and solvent partitioning.

Mechanistic Synthesis & Experimental Protocol

The industrial and laboratory-scale synthesis of 3,7-dimethyloct-1-yn-3-ol relies on the ethynylation of 6-methylheptan-2-one . This reaction requires a highly controlled environment to stabilize the intermediate acetylide ion and prevent unwanted aldol condensations of the ketone precursor.

SynthesisWorkflow R1 6-Methylheptan-2-one + Acetylene Gas Rxn Ethynylation Reaction (35-40°C, 2.0-2.5 MPa) R1->Rxn Continuous Feed C1 Catalyst Preparation (KOH in Liquid NH3) C1->Rxn Base Catalysis Flash Flash Separation (Recovery of NH3/C2H2) Rxn->Flash Crude Mixture Distill Vacuum Distillation (Fractional) Flash->Distill Organic Phase Prod 3,7-Dimethyloct-1-yn-3-ol (>98% Purity) Distill->Prod Purified Yield

Caption: Experimental workflow for the continuous ethynylation synthesis of Hydrodehydrolinalool.

Step-by-Step Methodology: Ethynylation of 6-Methylheptan-2-one

This protocol is engineered as a self-validating system, ensuring that each step contains intrinsic checks to guarantee product integrity.

Step 1: Preparation of the Catalytic System

  • Action: In a high-pressure, stainless-steel reactor equipped with a mechanical stirrer, condense liquid ammonia at -30°C. Introduce catalytic amounts of potassium hydroxide (KOH) (approx. 1-2% by mass of the final ketone).

  • Mechanistic Causality: Liquid ammonia acts as a highly polar, low-boiling solvent that drives the formation of the potassium acetylide complex. Its cryogenic nature dissipates the heat of reaction, preventing thermal degradation of the reactants.

Step 2: Acetylene Saturation

  • Action: Sparge purified acetylene gas into the reactor, compressing the gas mixture to a pressure of 2.0–2.5 MPa.

  • Mechanistic Causality: High pressure shifts the thermodynamic equilibrium toward the dissolved state, ensuring a stoichiometric excess of the alkyne. This excess suppresses the formation of diols (where one acetylene molecule reacts with two ketone molecules).

Step 3: Controlled Ketone Addition

  • Action: Meter 6-methylheptan-2-one into the reactor over a period of 2 to 3 hours while maintaining the internal temperature between 35–40°C.

  • Mechanistic Causality: Slow, controlled addition prevents runaway exothermic spikes and minimizes the local concentration of the ketone, thereby suppressing competing aldol condensation side-reactions.

Step 4: In-Process Quality Control (IPC) & Self-Validation

  • Action: Withdraw a 1 mL aliquot every 30 minutes, neutralize with saturated aqueous NH₄Cl, extract with diethyl ether, and analyze via GC-FID.

  • Validation Logic: The reaction is only deemed complete when the peak area of 6-methylheptan-2-one falls below 0.5%. If this threshold is not met, the reaction time is extended by 30-minute increments. This closed-loop validation prevents the carryover of unreacted ketone, which forms inseparable azeotropes during downstream distillation.

Step 5: Quenching and Flash Separation

  • Action: Transfer the reaction liquid into a flash tank maintained at 50–70°C.

  • Mechanistic Causality: The sudden drop in pressure and increase in temperature rapidly vaporizes unreacted ammonia and acetylene. These gases are captured and recycled, leaving behind the crude liquid organic phase.

Step 6: Purification

  • Action: Subject the crude product to fractional vacuum distillation to isolate 3,7-dimethyloct-1-yn-3-ol. Expected yield is >92% with a purity of >98%.

Strategic Applications in Drug Development & Fine Chemicals

The structural architecture of 3,7-dimethyloct-1-yn-3-ol positions it as a critical node in several high-value synthetic pathways.

ApplicationPathway HDHL 3,7-Dimethyloct-1-yn-3-ol (Hydrodehydrolinalool) Hyd Catalytic Hydrogenation (Pd/C or Ni Catalyst) HDHL->Hyd Reduction Carroll Carroll Rearrangement (+ Isopropenyl methyl ether) HDHL->Carroll Chain Extension THL Tetrahydrolinalool (Stable Fragrance/Flavor) Hyd->THL Full Saturation Ketone Unsaturated Ketones (C13 Intermediates) Carroll->Ketone Rearrangement Isophytol Isophytol (C20 Building Block) Ketone->Isophytol Multi-step Homologation VitE Vitamin E (Tocopherol) Isophytol->VitE Condensation

Caption: Downstream synthetic applications of 3,7-Dimethyloct-1-yn-3-ol in fine chemicals and pharmaceuticals.

Precursor to Vitamin E (Tocopherol)

In pharmaceutical manufacturing, 3,7-dimethyloct-1-yn-3-ol is utilized in the synthesis of Isophytol , the critical C20 aliphatic side chain required for Vitamin E. The process begins with a Carroll rearrangement, where 3,7-dimethyloct-1-yn-3-ol is reacted with isopropenyl methyl ether in the presence of acidic catalysts to form γ,δ-monounsaturated ketones . Through a series of subsequent ethynylations and hydrogenations, the carbon chain is homologated to Isophytol, which is ultimately condensed with trimethylhydroquinone to yield α-tocopherol.

Synthesis of Tetrahydrolinalool

By subjecting 3,7-dimethyloct-1-yn-3-ol to full catalytic hydrogenation (typically using Palladium on Carbon or Raney Nickel), the alkyne is completely reduced to yield Tetrahydrolinalool (3,7-dimethyloctan-3-ol) . Because tetrahydrolinalool lacks the double bonds found in natural linalool, it exhibits exceptional resistance to oxidation and extreme pH environments. This makes it a highly sought-after ingredient for perfuming aggressive media (e.g., heavy-duty detergents, bleach-based cleaners) and as a stable excipient in topical dermatological drugs.

Analytical Characterization Standards

To ensure the integrity of 3,7-dimethyloct-1-yn-3-ol batches prior to downstream application, the following analytical signatures must be verified:

  • Gas Chromatography-Mass Spectrometry (GC-MS): The compound exhibits a distinct fragmentation pattern. The molecular ion ( M+ at m/z 154) is often weak due to the facile loss of the hydroxyl group and methyl radicals, leading to a prominent base peak corresponding to the loss of water ( [M−18]+ at m/z 136).

  • Nuclear Magnetic Resonance (NMR):

    • ¹H-NMR (CDCl₃): A diagnostic sharp singlet at ~2.4 ppm corresponds to the terminal alkyne proton ( ≡C−H ). The tertiary methyl group adjacent to the hydroxyl appears as a singlet at ~1.4 ppm.

    • ¹³C-NMR (CDCl₃): The alkyne carbons resonate distinctly at ~87 ppm (internal) and ~71 ppm (terminal), while the oxygen-bearing quaternary carbon appears at ~68 ppm.

References

  • National Center for Biotechnology Information. "3,7-Dimethyl-1-octyn-3-ol | C10H18O | CID 9812829." PubChem Database. Available at:[Link]

  • European Patent Office. "Process for the preparation of unsaturated ketones (EP0902001A1)." Google Patents.
  • LookChem. "Tetrahydrolinalool (CAS 78-69-3) Properties and Applications." LookChem Chemical Database. Available at:[Link]

Foundational

An In-Depth Technical Guide to the Stereoisomers and Chirality of 3,7-Dimethyloct-1-yn-3-ol

Authored for Researchers, Scientists, and Drug Development Professionals Abstract 3,7-Dimethyloct-1-yn-3-ol, a tertiary propargyl alcohol, possesses a single chiral center, rendering it a molecule of significant interest...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3,7-Dimethyloct-1-yn-3-ol, a tertiary propargyl alcohol, possesses a single chiral center, rendering it a molecule of significant interest in stereochemistry and its application in pharmacologically active compounds. This guide provides a comprehensive analysis of the stereoisomerism of 3,7-Dimethyloct-1-yn-3-ol, detailing the structural basis of its chirality, the properties of its enantiomers, and the profound implications of stereoisomerism in the context of drug design and development. We will explore established methodologies for the enantioselective synthesis and analytical separation of its stereoisomers, offering field-proven insights into experimental choices. This document serves as a technical resource for scientists engaged in the synthesis, characterization, and application of chiral molecules, emphasizing the critical role of stereochemical purity in achieving desired therapeutic outcomes.

Introduction: The Significance of Chirality in Molecular Function

In the realm of drug discovery and development, the three-dimensional arrangement of atoms within a molecule is not a trivial detail; it is a fundamental determinant of its biological activity.[1] Many drugs currently on the market are chiral, existing as stereoisomers—molecules with the same chemical formula and connectivity but different spatial orientations.[2] Enantiomers, a specific type of stereoisomer, are non-superimposable mirror images of each other, much like a pair of hands.[3] While they share identical physical properties such as melting point and boiling point in an achiral environment, their interactions with other chiral molecules, including biological targets like enzymes and receptors, can differ dramatically.[4][5]

This differential interaction is the cornerstone of stereopharmacology. One enantiomer of a chiral drug (the eutomer) may exhibit the desired therapeutic effect, while its mirror image (the distomer) could be less active, inactive, or even responsible for adverse or toxic effects.[2][6] The tragic case of thalidomide, where the (R)-enantiomer is an effective sedative but the (S)-enantiomer is a potent teratogen, remains a stark reminder of the critical importance of stereochemical purity in pharmaceuticals.[4] Consequently, the synthesis and characterization of enantiomerically pure compounds are paramount in modern medicinal chemistry.[1][3]

This guide focuses on 3,7-Dimethyloct-1-yn-3-ol as a model system to explore these principles. Its structure, featuring a single stereocenter, provides a clear and instructive example of enantiomerism.

Stereochemical Analysis of 3,7-Dimethyloct-1-yn-3-ol

Identification of the Chiral Center

The chirality of 3,7-Dimethyloct-1-yn-3-ol originates from a single stereocenter at the C3 position. A carbon atom is considered a chiral center when it is bonded to four different substituents. For 3,7-Dimethyloct-1-yn-3-ol, the C3 carbon is attached to:

  • A hydroxyl group (-OH)

  • A methyl group (-CH₃)

  • An ethynyl group (-C≡CH)

  • A 4-methylpentyl group (-CH₂CH₂CH(CH₃)₂)

The C7 carbon, bearing two identical methyl groups, is achiral. Therefore, with one chiral center, 3,7-Dimethyloct-1-yn-3-ol exists as a pair of two stereoisomers, which are enantiomers.[7]

Assignment of Absolute Configuration: The Cahn-Ingold-Prelog (CIP) System

To unambiguously describe the three-dimensional arrangement of the substituents around the chiral center, the Cahn-Ingold-Prelog (CIP) priority rules are applied.[8][9] This system assigns a priority (1 through 4) to each group attached to the stereocenter based on atomic number—the higher the atomic number of the atom directly bonded to the chiral center, the higher the priority.[10]

For 3,7-Dimethyloct-1-yn-3-ol, the priorities are assigned as follows:

  • -OH (Oxygen, atomic number 8) - Priority 1

  • -C≡CH (The first carbon is triple-bonded to another carbon, giving it a higher effective atomic number than a singly bonded carbon) - Priority 2

  • -CH₂CH₂CH(CH₃)₂ (The first atom is carbon) - Priority 3

  • -CH₃ (The first atom is carbon, but the subsequent atoms are hydrogens, giving it a lower priority than the 4-methylpentyl group) - Priority 4

To assign the configuration as either (R) or (S), the molecule is oriented so that the lowest priority group (Priority 4, the methyl group in this case) is pointing away from the viewer. The direction from priority 1 to 2 to 3 is then observed.[11][12]

  • If the direction is clockwise , the configuration is designated (R) (from the Latin rectus, meaning right).

  • If the direction is counter-clockwise , the configuration is designated (S) (from the Latin sinister, meaning left).

The two enantiomers of 3,7-Dimethyloct-1-yn-3-ol are therefore (R)-3,7-Dimethyloct-1-yn-3-ol and (S)-3,7-Dimethyloct-1-yn-3-ol.

G R_C3 C R_OH OH R_C3->R_OH 1 R_Me CH3 R_C3->R_Me 4 R_Ethynyl C≡CH R_C3->R_Ethynyl 2 R_Alkyl CH2CH2CH(CH3)2 R_C3->R_Alkyl 3 R_label (R)-3,7-Dimethyloct-1-yn-3-ol S_C3 C S_C3->R_Ethynyl 2 S_C3->R_Alkyl 3 S_OH OH S_C3->S_OH 1 S_Me CH3 S_C3->S_Me 4 S_Ethynyl C≡CH S_Alkyl CH2CH2CH(CH3)2 S_label (S)-3,7-Dimethyloct-1-yn-3-ol mirror G cluster_0 Racemic 3,7-Dimethyloct-1-yn-3-ol cluster_1 Interaction with Chiral Biological Target (e.g., Receptor) cluster_2 Pharmacological Outcome R_Enantiomer (R)-Enantiomer Receptor Receptor Binding Site R_Enantiomer->Receptor High Affinity Binding (Therapeutic Effect) S_Enantiomer (S)-Enantiomer S_Enantiomer->Receptor Low/No Affinity Binding (Inactive or Off-Target Effects) Therapeutic Desired Therapeutic Response Receptor->Therapeutic SideEffect Potential for Inactivity or Adverse Effects Receptor->SideEffect

Caption: Differential interaction of enantiomers with a chiral biological target.

Experimental Protocols for Synthesis and Analysis

The preparation and analysis of enantiomerically pure 3,7-Dimethyloct-1-yn-3-ol require specialized techniques in asymmetric synthesis and chiral chromatography.

Enantioselective Synthesis

Synthesizing a single enantiomer of a tertiary propargylic alcohol like 3,7-Dimethyloct-1-yn-3-ol can be achieved through the asymmetric alkynylation of a prochiral ketone, 6-methylheptan-2-one. This approach introduces the chiral center in a controlled manner.

Protocol: Asymmetric Alkynylation using a Chiral Catalyst

This protocol is based on well-established methods for the enantioselective addition of terminal alkynes to ketones. [13][14]

  • Catalyst Preparation: In a flame-dried, nitrogen-purged flask, prepare the chiral catalyst. A common system involves the use of Zn(OTf)₂ and a chiral ligand such as (+)-N-methylephedrine. [13]Add Zn(OTf)₂ (0.1 eq) and (+)-N-methylephedrine (0.2 eq) to anhydrous toluene. Stir the mixture at room temperature for 1 hour.

  • Reaction Setup: In a separate, flame-dried flask under a nitrogen atmosphere, dissolve 6-methylheptan-2-one (1.0 eq) in anhydrous toluene.

  • Addition of Acetylene Source: Cool the ketone solution to 0 °C. To introduce the ethynyl group, a suitable source such as ethynylmagnesium bromide or lithium acetylide can be used. Alternatively, acetylene gas can be bubbled through the solution in the presence of a base. Add the acetylene source (1.2 eq) dropwise to the ketone solution.

  • Catalytic Reaction: Add the pre-formed chiral catalyst solution to the reaction mixture via cannula.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and warm to room temperature over several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the enantiomerically enriched 3,7-Dimethyloct-1-yn-3-ol.

Chiral Separation and Analysis

To determine the enantiomeric purity of the synthesized product and to separate a racemic mixture, chiral High-Performance Liquid Chromatography (HPLC) is the method of choice.

Protocol: Chiral HPLC Analysis

This protocol outlines a general procedure for the separation of enantiomers of a chiral alcohol. [15][16]

  • Column Selection: Utilize a chiral stationary phase (CSP) column. Polysaccharide-based columns, such as Chiralpak AD-H or Chiralcel OD-H, are often effective for resolving chiral alcohols. [15]2. Mobile Phase Preparation: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of n-hexane and a polar modifier like isopropanol or ethanol. A common starting point is a 90:10 (v/v) mixture of n-hexane:isopropanol.

  • Instrumentation Setup:

    • Instrument: HPLC system equipped with a UV detector.

    • Column: Chiralpak AD-H (or equivalent).

    • Mobile Phase: n-Hexane/Isopropanol (e.g., 90:10).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 210 nm (as the molecule lacks a strong chromophore).

    • Column Temperature: 25 °C.

  • Sample Preparation: Prepare a dilute solution of the 3,7-Dimethyloct-1-yn-3-ol sample (racemic standard and synthesized product) in the mobile phase (approx. 1 mg/mL).

  • Analysis: Inject the racemic standard to determine the retention times of both the (R) and (S) enantiomers. Subsequently, inject the synthesized sample to determine the ratio of the two enantiomers.

  • Quantification: The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers using the formula: e.e. (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100

G cluster_0 Enantioselective Synthesis cluster_1 Chiral Analysis Start 6-Methylheptan-2-one + Acetylene Source Reaction Asymmetric Alkynylation Start->Reaction Catalyst Chiral Catalyst (e.g., Zn(OTf)2/(+)-NME) Catalyst->Reaction Workup Quench & Extract Reaction->Workup Purify Column Chromatography Workup->Purify Product Enantioenriched 3,7-Dimethyloct-1-yn-3-ol Purify->Product HPLC_Sample Prepare Sample in Mobile Phase Product->HPLC_Sample Analyze Purity HPLC_Inject Inject into Chiral HPLC System HPLC_Sample->HPLC_Inject HPLC_Separate Separation on Chiral Stationary Phase HPLC_Inject->HPLC_Separate HPLC_Detect UV Detection HPLC_Separate->HPLC_Detect HPLC_Result Chromatogram: Separated Enantiomer Peaks HPLC_Detect->HPLC_Result Quantify Calculate Enantiomeric Excess (e.e.) HPLC_Result->Quantify

Caption: Workflow for the enantioselective synthesis and chiral analysis.

Data Presentation

While specific experimental data for the isolated enantiomers of 3,7-Dimethyloct-1-yn-3-ol are not widely available in public literature, the following table presents expected properties based on the principles of stereochemistry.

Property(R)-3,7-Dimethyloct-1-yn-3-ol(S)-3,7-Dimethyloct-1-yn-3-olRacemic (±)-3,7-Dimethyloct-1-yn-3-ol
Molecular Formula C₁₀H₁₈OC₁₀H₁₈OC₁₀H₁₈O
Molecular Weight 154.25 g/mol [17]154.25 g/mol [17]154.25 g/mol [17]
Boiling Point IdenticalIdenticalMay differ slightly
Density IdenticalIdenticalMay differ slightly
Solubility (achiral solvent) IdenticalIdenticalMay differ slightly
Specific Rotation [α] +x°-x°
Chiral HPLC Retention Time t₁t₂t₁ and t₂

Note: Enantiomers have identical physical properties except for their interaction with plane-polarized light, where they rotate it in equal but opposite directions. Diastereomers, if they existed for this molecule, would have different physical properties. Racemic mixtures can sometimes have different physical properties (e.g., melting point) compared to the pure enantiomers. [4][18]

Conclusion

The study of 3,7-Dimethyloct-1-yn-3-ol provides a clear and compelling illustration of the fundamental principles of stereoisomerism and the critical importance of chirality in the life sciences. Its single stereocenter gives rise to a pair of enantiomers whose distinct spatial arrangements can lead to profoundly different biological activities. For researchers in drug development, understanding and controlling the stereochemistry of such molecules is not merely an academic exercise but a prerequisite for designing safer and more effective therapeutic agents. The methodologies for enantioselective synthesis and chiral analysis discussed herein represent essential tools in the modern chemist's arsenal, enabling the isolation and characterization of single enantiomers and paving the way for more precise and targeted pharmacological interventions.

References

  • STEREOISOMERIC DRUGS: UNRAVELLING THE IMPACT OF MOLECULAR MIRROR IMAGES ON MEDICINAL CHEMISTRY. (n.d.). IIP Series. Retrieved March 11, 2026, from [Link]

  • Ashenhurst, J. (2016, October 20). Introduction to Assigning (R) and (S): The Cahn-Ingold-Prelog Rules. Master Organic Chemistry. Retrieved March 11, 2026, from [Link]

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  • Cahn-Ingold-Prelog Priority Rules Definition - General... (2025, August 15). Fiveable. Retrieved March 11, 2026, from [Link]

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  • LibreTexts. (2019, June 5). 3.6 Cahn-Ingold Prelog Rules. Chemistry LibreTexts. Retrieved March 11, 2026, from [Link]

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  • (PDF) Pharmacological Significance of Stereoisomerism. (n.d.). ResearchGate. Retrieved March 11, 2026, from [Link]

  • How NMR Helps Identify Isomers in Organic Chemistry? (2025, June 30). Creative Biostructure. Retrieved March 11, 2026, from [Link]

  • Racemic mixture. (n.d.). Wikipedia. Retrieved March 11, 2026, from [Link]

  • Importance of Stereoisomerism in Pharmaceutical Products. (n.d.). Scribd. Retrieved March 11, 2026, from [Link]

  • The Role Of Stereochemistry And Formulation In Pharmacology Of The Drug. (2024, March 21). International Journal of Pharmaceutical Sciences. Retrieved March 11, 2026, from [Link]

  • Exploiting the Power of Stereochemistry in Drugs: An Overview of Racemic and Enantiopure Drugs. (2013, June 30). Synergy Publishers. Retrieved March 11, 2026, from [Link]

  • stereochemistry and biological activity of drugs. (n.d.). SlideShare. Retrieved March 11, 2026, from [Link]

  • Constructing Tertiary Alcohols with Vicinal Stereocenters: Highly Diastereo- and Enantioselective Cyanosilylation of α-Branched Acyclic Ketones and Their Kinetic Resolution. (n.d.). CCS Chemistry. Retrieved March 11, 2026, from [Link]

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  • Zhang, J., Wu, D., & Chan, A. S. C. (2017). Separation of Alkyne Enantiomers by Chiral Column HPLC Analysis of Their Cobalt-Complexes. Molecules, 22(3), 503. Retrieved March 11, 2026, from [Link]

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Exploratory

Unlocking the Pharmacological Potential of 3,7-Dimethyloct-1-yn-3-ol and Its Derivatives: A Technical Guide

Executive Summary In the landscape of drug discovery, acyclic terpenoid alkynyl alcohols represent a highly versatile, yet underexploited, class of molecular scaffolds. 3,7-Dimethyloct-1-yn-3-ol , a saturated analog of t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of drug discovery, acyclic terpenoid alkynyl alcohols represent a highly versatile, yet underexploited, class of molecular scaffolds. 3,7-Dimethyloct-1-yn-3-ol , a saturated analog of the well-documented dehydrolinalool, possesses a unique bipartite structure: a lipophilic 3,7-dimethyloctane backbone and a reactive terminal alkyne. As a Senior Application Scientist, I approach this molecule not merely as a static chemical entity, but as a dynamic pharmacophore. This whitepaper systematically deconstructs the biological activity of 3,7-Dimethyloct-1-yn-3-ol, explores its potential as a precursor for highly active derivatives, and provides self-validating experimental protocols for its application in medicinal chemistry.

Structural Rationale and Pharmacological Profile

To understand the biological activity of 3,7-Dimethyloct-1-yn-3-ol, we must analyze the causality of its structural components. The molecule belongs to the broader class of terpenoid alcohols, which are widely recognized for modulating inflammatory signaling pathways and exhibiting broad-spectrum antimicrobial effects[1].

Antimicrobial and Membrane-Disrupting Activity

The primary biological mechanism of terpenoid alcohols is rooted in their lipophilicity. The 3,7-dimethyloctane tail allows the molecule to readily partition into the phospholipid bilayers of microbial cell membranes. Its closely related unsaturated analog, dehydrolinalool (3,7-dimethyloct-6-en-1-yn-3-ol), exhibits excellent antibacterial activity against pathogens such as Escherichia coli, Enterobacter faecalis, and Proteus[2]. The insertion of the hydrophobic tail disrupts van der Waals interactions between lipid acyl chains, leading to membrane fluidization, loss of structural integrity, and ultimately, osmotic collapse.

The Terminal Alkyne: A Gateway to Triazole Pharmacophores

While the parent compound exhibits intrinsic biological activity, its true value in drug development lies in the terminal alkyne. This functional group is bioorthogonal and serves as the perfect substrate for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). By reacting 3,7-Dimethyloct-1-yn-3-ol with various organic azides, researchers can generate 1,4-disubstituted 1H-1,2,3-triazole derivatives. The triazole ring is a renowned pharmacophore that acts as a stable bioisostere of amide bonds, capable of hydrogen bonding with biological targets to yield potent antimicrobial and anti-inflammatory agents[3].

Toxicity and Safety Profile

A critical pillar of drug development is the therapeutic index. Evaluations of the structural analog dehydrolinalool demonstrate a highly favorable safety profile. It exhibits low subacute toxicity in mammalian models (NOAEL of 200 mg/kg in males and 600 mg/kg in females) and shows no genotoxic or clastogenic activity in standard Ames and micronucleus assays[4]. This establishes the 3,7-dimethyloctyl scaffold as a safe foundation for synthesizing novel therapeutics.

Mechanistic Pathways

The following diagram illustrates the causal sequence of microbial membrane disruption driven by the lipophilic nature of the 3,7-Dimethyloct-1-yn-3-ol scaffold.

Mechanism N1 3,7-Dimethyloct-1-yn-3-ol (Lipophilic Scaffold) N2 Bacterial Membrane Partitioning N1->N2 Hydrophobic Interaction N3 Lipid Bilayer Disruption N2->N3 Accumulation N4 Intracellular Leakage N3->N4 Loss of Integrity N5 Cell Death (Bactericidal) N4->N5 Osmotic Imbalance

Fig 1: Mechanistic pathway of microbial membrane disruption by terpenoid alkynyl alcohols.

Quantitative Data Summary

To facilitate comparative analysis, the physicochemical and biological parameters of 3,7-Dimethyloct-1-yn-3-ol and its key structural analogs are summarized below.

CompoundMolecular WeightLogP (Est.)Key Biological ActivityMammalian Toxicity (NOAEL)
3,7-Dimethyloct-1-yn-3-ol 154.25 g/mol ~2.80Synthetic Precursor / AntimicrobialN/A (Extrapolated >200 mg/kg)
Dehydrolinalool [2]152.23 g/mol 2.61Antibacterial (E. coli, Proteus)200–600 mg/kg[4]
Linalool 154.25 g/mol 2.97Anti-inflammatory, Antimicrobial>500 mg/kg
1,2,3-Triazole Derivatives VariableVariableEnhanced Antimicrobial / Target-SpecificVariable (Structure-dependent)

Derivatization Strategy: CuAAC Workflow

The transformation of 3,7-Dimethyloct-1-yn-3-ol into high-value pharmacological derivatives requires a robust synthetic pipeline. The workflow below outlines the logical progression from raw substrate to bioactive screening.

Workflow S1 Alkynyl Alcohol Substrate S3 CuAAC Reaction (CuSO4 / NaAsc) S1->S3 S2 Organic Azide Reactant S2->S3 S4 1,2,3-Triazole Derivative S3->S4 Regioselective Cycloaddition S5 Bioactivity Screening S4->S5 MIC & Toxicity Assays

Fig 2: Workflow for synthesizing and screening 1,2,3-triazole derivatives via CuAAC chemistry.

Experimental Protocols

As an application scientist, I emphasize that protocols must be self-validating. Every step must include internal checks to ensure that the observed biological or chemical outcomes are causal and not artifactual.

Protocol A: Synthesis of 1,2,3-Triazole Derivatives via CuAAC

Objective: Regioselective synthesis of 1,4-disubstituted triazoles from 3,7-Dimethyloct-1-yn-3-ol. Causality Check: The use of Sodium Ascorbate ensures the in situ reduction of Cu(II) to the catalytically active Cu(I), preventing the oxidative homocoupling of the alkynes (Glaser coupling) which would otherwise contaminate the yield.

  • Preparation: Dissolve 1.0 equivalent of 3,7-Dimethyloct-1-yn-3-ol and 1.1 equivalents of the chosen organic azide in a 1:1 mixture of tert-butanol and water. Rationale: This co-solvent system uniquely solubilizes both the highly lipophilic terpenoid tail and the water-soluble catalytic salts.

  • Catalyst Addition: Add 0.05 equivalents of Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) followed immediately by 0.1 equivalents of Sodium Ascorbate.

  • Reaction Monitoring: Stir the mixture at room temperature for 12–24 hours. Monitor the disappearance of the alkyne spot via Thin Layer Chromatography (TLC) using a KMnO₄ stain (alkynes rapidly reduce KMnO₄, providing a clear visual validation of reaction progress).

  • Workup: Extract the aqueous mixture with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (Hexanes/Ethyl Acetate gradient) to isolate the pure triazole derivative.

Protocol B: Self-Validating Broth Microdilution Antimicrobial Assay

Objective: Determine the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives. Causality Check: The incorporation of resazurin dye acts as a metabolic sensor. It prevents false-positive MIC readings caused by compound precipitation, which can mimic bacterial turbidity in standard optical density (OD) readings.

  • Inoculum Preparation: Culture the target bacterial strain (e.g., E. coli or E. faecalis) in Mueller-Hinton Broth (MHB) to an OD₆₀₀ of 0.08–0.1 (equivalent to 0.5 McFarland standard). Dilute 1:100 in fresh MHB.

  • Compound Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the triazole derivative (starting at 512 µg/mL) in MHB.

    • Control Validation: Include a positive control (Ciprofloxacin, validates strain susceptibility) and a negative vehicle control (1% DMSO, validates that the solvent does not cause baseline inhibition).

  • Inoculation: Add 50 µL of the diluted bacterial suspension to each well. Incubate the plate at 37°C for 18 hours.

  • Metabolic Validation: Add 10 µL of a 0.015% resazurin aqueous solution to each well. Incubate for an additional 2 hours.

  • Readout: Viable bacteria reduce the blue resazurin to pink resorufin. The MIC is strictly defined as the lowest concentration well that remains visibly blue, indicating complete inhibition of microbial metabolism.

References

  • OECD. Screening Information Dataset (SIDS) Initial Assessment Report: DEHYDRO-BETA-LINALOOL CAS N°: 29171-20-8. OECD Existing Chemicals Database.[Link]

  • Beilstein Journal of Organic Chemistry. Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues. Beilstein Journals. [Link]

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Foundational

An In-depth Technical Guide to the Potential Therapeutic Applications of 3,7-Dimethyloct-1-yn-3-ol

Foreword: Charting Unexplored Chemical Space In the landscape of drug discovery, the exploration of novel chemical entities is paramount. This guide focuses on 3,7-Dimethyloct-1-yn-3-ol, a tertiary alkynyl alcohol whose...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Charting Unexplored Chemical Space

In the landscape of drug discovery, the exploration of novel chemical entities is paramount. This guide focuses on 3,7-Dimethyloct-1-yn-3-ol, a tertiary alkynyl alcohol whose therapeutic potential remains largely uncharacterized in public scientific literature. The absence of direct biological data presents a unique opportunity for pioneering research. By examining the established activities of its structural analogs, we can construct a compelling, evidence-based rationale for investigating this molecule's promise in various therapeutic domains. This document serves as a roadmap for researchers, scientists, and drug development professionals, providing not just a theoretical framework but also actionable experimental designs to unlock the potential of 3,7-Dimethyloct-1-yn-3-ol.

Molecular Profile and Synthetic Strategy

3,7-Dimethyloct-1-yn-3-ol is a terpenoid-like molecule featuring a tertiary alcohol and a terminal alkyne group on a substituted octanol backbone. These functional groups are highly reactive and offer versatile handles for synthetic modifications, making the compound an attractive scaffold for medicinal chemistry campaigns.

Table 1: Physicochemical Properties of 3,7-Dimethyloct-1-yn-3-ol and Key Analogs

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Structural FeaturesKnown Applications
3,7-Dimethyloct-1-yn-3-ol C₁₀H₁₈O154.25Tertiary alcohol, Terminal alkyneUnexplored
3,7-dimethyloct-6-en-1-yn-3-ol (Dehydrolinalool)C₁₀H₁₆O152.24Tertiary alcohol, Internal alkyne, AlkeneFragrance, Vitamin synthesis intermediate, Antimicrobial, Mosquito repellent[1]
3,7-Dimethyloctan-1-olC₁₀H₂₂O158.28Primary alcoholAntimicrobial[2]
3,7-Dimethyloct-1-ene-3,6,7-triolC₁₀H₂₀O₃204.26Tertiary alcohol, Alkene, DiolAnti-HIV activity[3]
LinaloolC₁₀H₁₈O154.25Tertiary alcohol, DieneAnti-inflammatory, Antioxidant, Antimicrobial[4]
Proposed Synthetic Workflow

The synthesis of 3,7-Dimethyloct-1-yn-3-ol can be approached through the well-established ethynylation of a ketone precursor. This method offers a straightforward and scalable route to the target molecule.

Synthesis_Workflow Ketone 6-Methylheptan-2-one (Precursor) Reaction Ethynylation Reaction Ketone->Reaction Acetylene Acetylene Gas Acetylene->Reaction Base Strong Base (e.g., n-BuLi, NaNH₂) Base->Reaction Solvent Anhydrous Solvent (e.g., THF, Diethyl Ether) Solvent->Reaction Product 3,7-Dimethyloct-1-yn-3-ol Reaction->Product

Caption: Proposed synthetic pathway for 3,7-Dimethyloct-1-yn-3-ol.

Detailed Synthesis Protocol (Generalized)
  • Preparation: Under an inert atmosphere (e.g., argon or nitrogen), dissolve the starting ketone, 6-methylheptan-2-one, in an anhydrous aprotic solvent such as tetrahydrofuran (THF).

  • Acetylide Formation: If using acetylene gas, bubble it through the solution in the presence of a strong base like sodium amide or n-butyllithium to generate the acetylide anion in situ. Alternatively, a pre-formed acetylide reagent like ethynylmagnesium bromide can be used.

  • Nucleophilic Addition: The acetylide anion will act as a nucleophile, attacking the electrophilic carbonyl carbon of the ketone.

  • Quenching: After the reaction is complete (monitored by Thin Layer Chromatography), carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can then be purified by column chromatography or distillation.

Potential Therapeutic Applications: An Analog-Based Rationale

The therapeutic potential of 3,7-Dimethyloct-1-yn-3-ol can be inferred from the biological activities of its close structural relatives.

Antimicrobial and Antifungal Activity

A compelling case for antimicrobial investigation stems from the known properties of its analogs. 3,7-Dimethyloctan-1-ol, which shares the same carbon backbone, has demonstrated significant antimicrobial properties.[2] Furthermore, dehydrolinalool, an unsaturated analog, exhibits antibacterial activity against pathogens like E. coli and Enterobacter faecalis.[1] The hydrophobic nature of the 3,7-dimethyloctanyl skeleton likely facilitates interaction with and disruption of microbial cell membranes.

  • Preparation of Inoculum: Culture the desired bacterial or fungal strain in appropriate broth overnight. Dilute the culture to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilution: Prepare a series of twofold dilutions of 3,7-Dimethyloct-1-yn-3-ol in a 96-well microtiter plate using a suitable broth.

  • Inoculation: Add the standardized microbial inoculum to each well. Include positive (microbe only) and negative (broth only) controls.

  • Incubation: Incubate the plate under conditions suitable for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Potential

Many terpenoid alcohols, a class to which 3,7-Dimethyloct-1-yn-3-ol belongs, are known to possess anti-inflammatory properties.[5] For instance, linalool, an isomeric diene analog, has been shown to modulate inflammatory pathways.[4] The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes.

Anti_Inflammatory_Pathway Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Toll-like Receptor 4 (TLR4) Stimulus->Receptor Signaling NF-κB Signaling Cascade Receptor->Signaling NFkB NF-κB Activation Signaling->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Transcription Target 3,7-Dimethyloct-1-yn-3-ol (Hypothesized Target) Target->Signaling Inhibition?

Caption: A potential mechanism of anti-inflammatory action.

  • Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media.

  • Treatment: Pre-treat the cells with varying concentrations of 3,7-Dimethyloct-1-yn-3-ol for a specified period (e.g., 1 hour).

  • Stimulation: Stimulate the cells with LPS (a potent inflammatory agent) for a defined duration (e.g., 24 hours).

  • Quantification of Cytokines: Collect the cell culture supernatant and quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: Compare the cytokine levels in treated cells to those in untreated, LPS-stimulated cells to determine the inhibitory effect of the compound.

Antiviral Activity

The discovery of anti-HIV activity in 3,7-Dimethyloct-1-ene-3,6,7-triol, a polyhydroxylated analog, provides a strong rationale for investigating the antiviral potential of 3,7-Dimethyloct-1-yn-3-ol.[3] The structural similarity suggests that it could interfere with viral entry, replication, or other key stages of the viral life cycle.

Antiviral_Screening Start Start: Host Cell Culture Compound Add 3,7-Dimethyloct-1-yn-3-ol (Varying Concentrations) Start->Compound Infection Infect with Virus Compound->Infection Incubation Incubate Infection->Incubation CPE Assess Cytopathic Effect (CPE) Incubation->CPE Assay Perform Plaque Reduction Assay or qPCR for Viral Load Incubation->Assay End Determine EC₅₀ CPE->End Assay->End

Caption: A generalized workflow for antiviral screening.

Role as a Versatile Synthetic Intermediate

Beyond its direct therapeutic potential, the chemical functionalities of 3,7-Dimethyloct-1-yn-3-ol make it a valuable intermediate for the synthesis of more complex molecules.[2] Its analog, dehydrolinalool, is a crucial precursor in the industrial synthesis of vitamins A and E.[1] The terminal alkyne can participate in a variety of coupling reactions (e.g., Sonogashira, click chemistry), while the tertiary alcohol can be further functionalized.

Conclusion and Future Directions

While direct experimental data on the therapeutic applications of 3,7-Dimethyloct-1-yn-3-ol is currently absent from the public domain, a robust scientific rationale for its investigation can be constructed based on the established biological activities of its structural analogs. The evidence points towards promising avenues of research in antimicrobial, anti-inflammatory, and antiviral domains. The experimental protocols and workflows detailed in this guide provide a solid foundation for initiating such studies. The exploration of this molecule could lead to the discovery of novel therapeutic agents or valuable synthetic precursors, underscoring the importance of investigating under-characterized chemical space.

References

  • BenchChem. (n.d.). Application Notes: Potential Biological Activity of 7-Ethoxy-3,7-dimethyloct-1-yn-3-ol Derivatives.
  • ChemicalBook. (2025). 3,7-dimethyloct-6-en-1-yn-3-ol | 29171-20-8.
  • PubChem. (n.d.). 3,7-Dimethyloct-1-en-3-ol.
  • BenchChem. (n.d.). A Technical Guide to the Physicochemical Characteristics of 7-Ethoxy-3,7-dimethyloct-1-yn-3-ol and Related Analogs.
  • BenchChem. (n.d.). Synthesis of 7-Ethoxy-3,7-dimethyloct-1-yn-3-ol: A Technical Guide.
  • Sigma-Aldrich. (n.d.). 3,7-Dimethyloct-6-en-1-yn-3-ol.
  • MedChemExpress. (n.d.). 3,7-Dimethyloct-1-ene-3,6,7-triol.
  • PubChemLite. (n.d.). 3,7-dimethyloct-1-yn-3-ol (C10H18O).
  • PubChem. (n.d.). 3,7-Dimethyl-1-octyn-3-ol.
  • ResearchGate. (n.d.). Linalool (3,7-dimethylocta-1,6-dien-3-ol).
  • BenchChem. (n.d.). A Comparative Guide to 7-Ethoxy-3,7- dimethyloct-1-yn-3-ol and 7-Methoxy-3,7.

Sources

Exploratory

Technical Whitepaper: Synthesis, Catalytic Hydrogenation, and Applications of 3,7-Dimethyloct-1-yn-3-ol

Executive Summary As a Senior Application Scientist, I frequently encounter the challenge of selectively manipulating polyfunctional terpenoid derivatives. 3,7-Dimethyloct-1-yn-3-ol (CID 9812829) is a prime example—a ter...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter the challenge of selectively manipulating polyfunctional terpenoid derivatives. 3,7-Dimethyloct-1-yn-3-ol (CID 9812829) is a prime example—a tertiary propargylic alcohol that serves as a critical linchpin in the synthesis of complex fragrances, agrochemicals, and pharmaceutical intermediates, including precursors for Vitamin A and E. This whitepaper dissects the physicochemical profiling, the mechanistic causality behind its selective hydrogenation, and the self-validating experimental protocols required to harness this molecule effectively in drug development and industrial synthesis.

Chemical Profiling & Physicochemical Data

Understanding the thermodynamic boundaries of 3,7-dimethyloct-1-yn-3-ol is the first step in designing robust synthetic workflows. The molecule features a terminal alkyne and a tertiary alcohol, providing orthogonal reactivity sites. The alkyne is highly susceptible to electrophilic addition and reduction, while the tertiary alcohol can undergo acid-catalyzed rearrangements (e.g., Meyer-Schuster rearrangement) if not carefully controlled (1)[1].

Table 1: Physicochemical Properties of 3,7-Dimethyloct-1-yn-3-ol

PropertyValueCausality / Implication for Synthesis
Molecular Formula C10H18ODictates stoichiometric hydrogen consumption during reduction.
Molecular Weight 154.25 g/mol Standardizes molarity calculations for catalyst loading.
Monoisotopic Mass 154.1357 DaEssential for high-resolution mass spectrometry (HRMS) validation.
XLogP3 (Predicted) 2.5Indicates moderate lipophilicity; guides the choice of biphasic or alcoholic solvent systems.
Topological Polar Surface Area 20.2 ŲInfluences adsorption kinetics onto heterogeneous metal catalyst surfaces.

(Data synthesized from 2[2] and 3[3])

Mechanistic Pathways: Selective Hydrogenation

The industrial and laboratory-scale utility of 3,7-dimethyloct-1-yn-3-ol heavily relies on its controlled reduction to 3,7-dimethyloct-1-en-3-ol (a dihydrolinalool analog). Achieving this requires strict mechanistic control.

Causality in Catalyst Selection: Why do we use Palladium on Calcium Carbonate (Pd/CaCO3) poisoned with lead or bismuth (Lindlar's catalyst) rather than standard Pd/C? A pristine palladium surface is thermodynamically aggressive; it will rapidly reduce the alkyne completely to the alkane (3,7-dimethyloctan-3-ol). By introducing lead (Pb) into the catalyst matrix, we selectively poison the most highly active catalytic sites. This lowers the overall thermodynamic drive and alters the adsorption enthalpy. The alkyne can still bind and reduce to an alkene, but the resulting alkene lacks the binding affinity to displace fresh alkyne from the poisoned catalyst, effectively halting the reaction at the alkene stage (4)[4].

Causality in Solvent Selection: The choice of solvent is equally critical. We utilize C2-C4 fatty alcohols (e.g., ethanol) with a solvent ratio of 1:0.5-1.2. The polarity of ethanol facilitates hydrogen gas solubility while stabilizing the transition state of the alkyne on the palladium surface. Non-polar solvents like octane often lead to poor selectivity because they do not competitively bind to the catalyst, allowing the newly formed alkene to re-adsorb and undergo over-reduction (5)[5].

G A 3,7-Dimethyloct-1-yn-3-ol (Terminal Alkyne) B Lindlar Catalyst (Pd/CaCO3 + Pb/Bi) A->B H2 Addition C 3,7-Dimethyloct-1-en-3-ol (Alkene Intermediate) B->C Selective Reduction D 3,7-Dimethyloctan-3-ol (Alkane Over-reduction) B->D Blocked by Catalyst Poison

Caption: Catalytic Hydrogenation Pathway of 3,7-Dimethyloct-1-yn-3-ol.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in analytical checkpoints guarantee that deviations are caught before downstream failures occur.

Protocol 1: Synthesis of 3,7-Dimethyloct-1-yn-3-ol via Nucleophilic Alkynylation

Objective: Synthesize the target molecule from 6-methylheptan-2-one using an acetylide reagent.

  • Preparation of Acetylide: In a flame-dried, argon-purged flask, dissolve terminal acetylene gas in anhydrous tetrahydrofuran (THF) at -78°C. Slowly add n-butyllithium (1.1 eq) dropwise.

    • Causality: The extremely low temperature prevents the degradation of the highly reactive lithium acetylide and suppresses undesired side reactions.

  • Nucleophilic Addition: Introduce 6-methylheptan-2-one (1.0 eq) dropwise to the acetylide solution. Maintain at -78°C for 2 hours, then slowly warm to room temperature.

  • Quenching (Self-Validation Checkpoint): Quench the reaction with saturated aqueous ammonium chloride.

    • Causality & Validation: NH4Cl acts as a mild proton source that neutralizes the alkoxide without causing acid-catalyzed rearrangement of the newly formed tertiary alcohol. Extract a 0.5 mL aliquot and run a TLC (Hexane:Ethyl Acetate 8:2). The disappearance of the ketone spot confirms conversion.

  • Isolation: Extract with diethyl ether, dry the organic layer over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via vacuum distillation to obtain pure 3,7-dimethyloct-1-yn-3-ol (6)[6].

Protocol 2: Selective Catalytic Hydrogenation to 3,7-Dimethyloct-1-en-3-ol

Objective: Reduce the alkyne to an alkene without over-reduction.

  • Substrate Preparation: Dissolve 3,7-dimethyloct-1-yn-3-ol in 96% ethanol (solvent ratio 1:1).

    • Causality: Ethanol ensures optimal hydrogen solubility and competitive catalyst binding.

  • Catalyst Activation: Add Lindlar's catalyst (5% Pd/CaCO3, poisoned with lead). The catalyst loading should be strictly controlled (typically 1-2% w/w of substrate).

  • Pressurized Hydrogenation: Purge the reaction vessel with nitrogen, then introduce electrolytic hydrogen at atmospheric pressure. Maintain the temperature strictly at 20°C.

    • Causality: Temperatures above 20°C provide the kinetic energy required to overcome the lead poisoning, bypassing the activation energy barrier for double-bond reduction and leading to alkane formation[5].

  • Volumetric Monitoring (Self-Validation Checkpoint): Monitor the hydrogen uptake volumetrically. The reaction must be terminated exactly when 1 molar equivalent of H2 is consumed. A sudden drop in the hydrogen absorption rate indicates the depletion of the alkyne[5].

  • Product Isolation: Filter the catalyst through a Celite pad to halt the reaction immediately. Evaporate the ethanol to yield the target alkene.

Workflow S1 Step 1: Substrate Preparation S2 Step 2: Catalyst Addition S1->S2 S3 Step 3: H2 Uptake Monitoring S2->S3 S4 Step 4: Filtration & Isolation S3->S4

Caption: Step-by-Step Experimental Workflow for Selective Hydrogenation.

Industrial & Pharmacological Relevance

In drug development and industrial chemistry, 3,7-dimethyloct-1-yn-3-ol and its closely related analogs are indispensable. They serve as primary building blocks for the synthesis of complex E and Vitamin A precursors[4]. Furthermore, through acid-catalyzed Meyer-Schuster rearrangements, these tertiary alkynyl alcohols can be converted into pseudoionones. Pseudoionones are critical precursors for ionones, which are used extensively in perfumery and pharmaceutical formulations (7)[7]. The precise control over the hydrogenation and rearrangement of these molecules directly dictates the yield, purity, and economic viability of downstream active pharmaceutical ingredients (APIs).

References

  • Title: 3,7-dimethyloct-1-yn-3-ol (C10H18O)
  • Title: 3,7-Dimethyl-1-octyn-3-ol | C10H18O | CID 9812829 Source: PubChem URL
  • Title: Synthesis of 7-Ethoxy-3,7-dimethyloct-1-yn-3-ol: A Technical Guide Source: Benchchem URL
  • Title: Catalytic hydrogenation of dehydrolinalool and dehydrolinalyl acetate Source: Collection of Czechoslovak Chemical Communications URL
  • Title: A Technical Guide to the Physicochemical Characteristics of 7-Ethoxy-3,7-dimethyloct-1-yn-3-ol and Related Analogs Source: Benchchem URL
  • Title: CN102397788A - Method for preparing linalool by selective hydrogenation of dehydrolinalool Source: Google Patents URL
  • Title: A Comparative Guide to the Efficacy of Terpene-Based Synthetic Intermediates in Fragrance and Vitamin Synthesis Source: Benchchem URL

Sources

Foundational

An In-Depth Technical Guide to 3,7-Dimethyloct-1-yn-3-ol: Synthesis, Characterization, and Exploration of its Natural Occurrence

For the Attention of Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 3,7-dimethyloct-1-yn-3-ol (CAS No. 1604-26-8), a tertiary alkynyl alcoho...

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,7-dimethyloct-1-yn-3-ol (CAS No. 1604-26-8), a tertiary alkynyl alcohol also known as hydrodehydrolinalool. While its primary significance to date has been as a synthetic intermediate in the fragrance and chemical industries, its structural similarity to a vast array of bioactive terpenoids and polyacetylenes suggests untapped potential. This document delves into the established industrial synthesis of 3,7-dimethyloct-1-yn-3-ol, outlines detailed protocols for its characterization, and explores the current, albeit limited, understanding of its natural occurrence. By synthesizing established chemical principles with data on analogous natural products, this guide aims to provide a foundational resource for future research into this molecule's biological activity and potential applications.

Introduction: Unveiling a Structurally Intriguing Molecule

3,7-Dimethyloct-1-yn-3-ol is a C10 terpenoid-like alcohol characterized by a terminal alkyne group and a tertiary hydroxyl functionality. This combination of reactive sites makes it a versatile building block in organic synthesis. While not as extensively studied as its unsaturated analog, dehydrolinalool, its unique structural features warrant a closer examination. The saturated carbon backbone, in contrast to many related natural products, may confer distinct physicochemical properties, influencing its stability, volatility, and biological interactions. This guide will first establish the known synthetic routes to this compound, which can be considered its industrial "discovery," and then venture into the realm of its potential natural origins and the methodologies required for its detection and isolation.

Industrial Genesis: The Synthesis of 3,7-Dimethyloct-1-yn-3-ol

The discovery and availability of 3,7-dimethyloct-1-yn-3-ol are primarily rooted in industrial organic synthesis. The most prevalent and economically viable method is the ethynylation of 6-methyl-2-heptanone.[1][2] This reaction involves the nucleophilic addition of an acetylide anion to the carbonyl carbon of the ketone.

The Core Reaction: Ethynylation of 6-Methyl-2-heptanone

The fundamental principle of this synthesis is the reaction of acetylene with a ketone in the presence of a strong base. The base deprotonates the acetylene to form a highly nucleophilic acetylide anion, which then attacks the electrophilic carbonyl carbon of 6-methyl-2-heptanone. Subsequent protonation of the resulting alkoxide yields the final product, 3,7-dimethyloct-1-yn-3-ol.[2]

Detailed Experimental Protocol for Synthesis

This protocol is a generalized procedure based on established industrial methods for the synthesis of tertiary propargyl alcohols.

Objective: To synthesize 3,7-dimethyloct-1-yn-3-ol via the ethynylation of 6-methyl-2-heptanone.

Materials:

  • 6-Methyl-2-heptanone (CAS No. 928-68-7)[3][4]

  • Acetylene gas

  • Potassium hydroxide (KOH) or Sodium amide (NaNH₂) as a catalyst/base

  • Anhydrous aprotic solvent (e.g., liquid ammonia, toluene, or tetrahydrofuran (THF))

  • Reaction vessel suitable for handling pressurized gases

  • Apparatus for reactions under an inert atmosphere

Procedure:

  • Catalyst and Solvent Preparation: In a pressure-rated reaction vessel, the catalyst (e.g., potassium hydroxide) is dissolved or suspended in the chosen anhydrous solvent (e.g., liquid ammonia or toluene) under an inert atmosphere (e.g., nitrogen or argon).

  • Acetylene Introduction: Acetylene gas is bubbled through the cooled reaction mixture or introduced to a sealed vessel to a specific pressure. In the presence of the strong base, the acetylide anion is formed.

  • Addition of Ketone: A solution of 6-methyl-2-heptanone in the anhydrous solvent is added dropwise to the acetylide solution at a controlled low temperature to manage the exothermic reaction.

  • Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as Gas Chromatography (GC), to ensure the complete consumption of the starting ketone.

  • Quenching: Upon completion, the reaction is carefully quenched by the slow addition of a proton source, such as a saturated aqueous solution of ammonium chloride or water, at a low temperature.

  • Extraction and Purification: The product is extracted from the aqueous layer using an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by vacuum distillation or column chromatography, to yield pure 3,7-dimethyloct-1-yn-3-ol.

Visualization of the Synthetic Pathway

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product ketone 6-Methyl-2-heptanone reaction_step Ethynylation ketone->reaction_step acetylene Acetylene (HC≡CH) acetylene->reaction_step base Strong Base (e.g., KOH) base->reaction_step Catalyst solvent Anhydrous Solvent solvent->reaction_step Medium product 3,7-Dimethyloct-1-yn-3-ol reaction_step->product

Caption: Synthetic pathway for 3,7-Dimethyloct-1-yn-3-ol.

The Quest for Natural Origins: Occurrence and Biosynthesis

While the synthetic origins of 3,7-dimethyloct-1-yn-3-ol are well-documented, its presence in nature remains to be definitively established. However, the vast structural diversity of naturally occurring terpenoids and polyacetylenes provides a strong rationale for investigating its potential as a natural product.

The Broader Family: Acetylenic Terpenoids in Nature

Acetylenic compounds are widely distributed in the natural world, having been isolated from plants, fungi, marine organisms, and even insects.[5] Many of these compounds exhibit significant biological activities. Polyacetylenes, often derived from fatty acids, are particularly abundant in plant families such as Asteraceae and Apiaceae.[6] Furthermore, terpenoids, which are biosynthesized from isoprene units, represent the largest class of natural products and are known for their diverse biological functions.[7][8] The structure of 3,7-dimethyloct-1-yn-3-ol is consistent with that of an irregular monoterpenoid.

A Hypothetical Biosynthetic Pathway

A plausible biosynthetic route to 3,7-dimethyloct-1-yn-3-ol in a biological system could involve the enzymatic modification of a common terpenoid precursor, such as geranyl pyrophosphate (GPP). This could proceed through a series of enzymatic hydroxylations, reductions, and ultimately, the formation of the terminal alkyne, a transformation catalyzed by specialized desaturase enzymes. While speculative, this provides a logical framework for searching for this compound in natural sources known to produce a rich variety of terpenoids.

Related Natural Compounds

The following table summarizes some naturally occurring compounds that are structurally related to 3,7-dimethyloct-1-yn-3-ol, highlighting the prevalence of similar structural motifs in nature.

Compound NameNatural Source(s)Structural Similarity
LinaloolMany essential oils (e.g., lavender, coriander)C10 terpenoid alcohol, structural isomer
DehydrolinaloolFound in some essential oilsC10 acetylenic terpenoid alcohol
FalcarinolPlants of the Apiaceae family (e.g., carrots, parsley)Polyacetylenic alcohol
3,7-Dimethyloct-1-en-3-olFound in some fruits and as a fragrance componentSaturated analog with a double bond instead of a triple bond[9][10]

Isolation and Characterization from Natural Matrices

The identification of 3,7-dimethyloct-1-yn-3-ol from a natural source would require a systematic approach involving extraction, isolation, and structural elucidation.

Extraction and Isolation Protocol

This protocol is a generalized workflow for the extraction and isolation of volatile and semi-volatile compounds from a plant matrix.

Objective: To extract and isolate 3,7-dimethyloct-1-yn-3-ol from a hypothetical plant source.

Materials:

  • Plant material (fresh or dried)

  • Organic solvents of varying polarity (e.g., hexane, dichloromethane, ethyl acetate, methanol)

  • Apparatus for solvent extraction (e.g., Soxhlet extractor or sonicator)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Thin-layer chromatography (TLC) plates and developing chambers

  • High-performance liquid chromatography (HPLC) system (optional, for final purification)

Procedure:

  • Extraction: The plant material is ground and extracted with a non-polar solvent such as hexane or dichloromethane to isolate volatile and lipophilic compounds. This can be done through maceration, sonication, or Soxhlet extraction.

  • Concentration: The resulting crude extract is concentrated under reduced pressure using a rotary evaporator.

  • Fractionation: The crude extract is subjected to column chromatography on silica gel. A solvent gradient of increasing polarity (e.g., from pure hexane to mixtures of hexane and ethyl acetate) is used to separate the compounds based on their polarity.

  • Monitoring: The separation is monitored by TLC, and fractions containing compounds with similar retention factors (Rf) are combined.

  • Purification: The fractions of interest are further purified using repeated column chromatography or by preparative HPLC to obtain the pure compound.

Structural Characterization: The Role of GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical method of choice for the identification of volatile and semi-volatile compounds like 3,7-dimethyloct-1-yn-3-ol.[11]

Objective: To identify and characterize 3,7-dimethyloct-1-yn-3-ol in a purified sample.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • A suitable capillary column (e.g., a non-polar or medium-polarity column like DB-5ms or HP-INNOWax)

Procedure:

  • Sample Preparation: The purified sample is dissolved in a suitable volatile solvent (e.g., hexane or dichloromethane).

  • Injection: A small volume of the sample is injected into the GC inlet, where it is vaporized.

  • Separation: The volatile compounds are separated based on their boiling points and interactions with the stationary phase of the GC column as they are carried through the column by an inert carrier gas (e.g., helium or hydrogen).

  • Ionization and Mass Analysis: As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized (typically by electron impact ionization). The resulting charged fragments are separated based on their mass-to-charge ratio.

  • Data Analysis: The resulting mass spectrum, which is a fingerprint of the molecule, is compared to a spectral library (e.g., NIST or Wiley) for identification. The fragmentation pattern of 3,7-dimethyloct-1-yn-3-ol would be expected to show characteristic losses of a methyl group, a propyl group, and water.

Visualization of the Analytical Workflow

Analytical_Workflow cluster_extraction Extraction & Isolation cluster_analysis Analysis plant_material Plant Material extraction Solvent Extraction plant_material->extraction crude_extract Crude Extract extraction->crude_extract column_chromatography Column Chromatography crude_extract->column_chromatography purified_fraction Purified Fraction column_chromatography->purified_fraction gc_ms GC-MS Analysis purified_fraction->gc_ms data_analysis Data Analysis & Library Matching gc_ms->data_analysis identification Structural Identification data_analysis->identification

Caption: Workflow for the isolation and identification of 3,7-Dimethyloct-1-yn-3-ol.

Future Perspectives and Conclusion

3,7-Dimethyloct-1-yn-3-ol represents a molecule at the intersection of industrial chemistry and natural product research. While its synthesis is well-established, its potential as a bioactive compound remains largely unexplored. The structural similarities to known fragrant and pharmacologically active terpenoids and polyacetylenes suggest that it could possess interesting biological properties, such as antimicrobial, antifungal, or insecticidal activities.

This technical guide has provided a thorough overview of the current knowledge surrounding 3,7-dimethyloct-1-yn-3-ol, from its industrial synthesis to the methodologies required for its potential discovery in nature. It is our hope that this document will serve as a valuable resource for researchers, encouraging further investigation into this intriguing molecule and its potential applications in drug development, agriculture, and beyond. The clear protocols for synthesis and analysis provided herein offer a solid foundation for any laboratory to begin working with this compound.

References

  • PubChem. (n.d.). 3,7-Dimethyl-1-octyn-3-ol. National Center for Biotechnology Information. Retrieved March 10, 2026, from [Link]

  • FooDB. (2011, September 26). Showing Compound 3,7-dimethyl-1-octen-3-ol (FDB029666). Retrieved March 10, 2026, from [Link]

  • Christensen, L. P. (2011). Biosynthesis and Function of Polyacetylenes and Allied Natural Products. Methods in Enzymology, 495, 245-281.
  • Saucy, G., & Marbet, R. (1967). Process for the manufacture of 3,7-dimethyl-1-octen-3-ol. Helvetica Chimica Acta, 50(7), 2091-2095.
  • Tashiro, M., & Tsuzuki, H. (1975). Process for producing 6-methyl-2-heptanone analogues, and process for producing phyton and isophytol. U.S.
  • BenchChem. (2025, December). Synthesis of 7-Ethoxy-3,7-dimethyloct-1-yn-3-ol: A Technical Guide.
  • PubChem. (n.d.). 6-Methyl-2-heptanone. National Center for Biotechnology Information. Retrieved March 10, 2026, from [Link]

  • Salehi, B., et al. (2019). Research into biologically active plant terpenoids and the mechanisms underlying on biological activity. Journal of Cellular and Molecular Medicine, 23(12), 7899-7911.
  • Gao, Y., et al. (2016). GC-MS analysis of alkanes, fatty alcohols and free fatty acids in wild-type Synechocystis and Syn-FQ52D08. Biotechnology for Biofuels, 9(1), 1-12.
  • Al-Ostoot, F. H., et al. (2019). Naturally occurring acetylenes isolated from plant source; dehydromatricaria ester (1) and tariric acid (2). Baghdad Science Journal, 16(1), 1-7.
  • Bonrath, W., & Eggersdorfer, M. (2001). Process for the production of 6-methyl heptanone. U.S.
  • Iwata, M., et al. (1998). Isolation and Identification of Acetylenic Spiroketal Enol Ethers from Artemisia lactiflora as Inhibitors of Superoxide Generation Induced by a Tumor Promoter in Differentiated HL-60 Cells. Journal of Agricultural and Food Chemistry, 46(12), 4883-4887.
  • Catsyn. (n.d.). 3,7-Dimethyloct-1-EN-3-ol | CAS 18479-49-7. Retrieved March 10, 2026, from [Link]

  • Bonrath, W., & Eggersdorfer, M. (2002). Improved process for the preparation of 6-methylheptanone. WO 2002/072522 A1.
  • Farhath, K., et al. (2021). Extraction, Isolation and Characterization of Bioactive Compounds. Encyclopedia, 1(4), 1184-1203.
  • Mikołajczak, P., et al. (2016). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivated Conventionally and Derived from In vitro Cultures. Herba Polonica, 62(2), 7-18.
  • Calvo-Garrido, C., et al. (2024). Plant-Derived Terpenoids: A Plethora of Bioactive Compounds with Several Health Functions and Industrial Applications—A Comprehensive Overview. Molecules, 29(16), 3858.
  • Sarkic, A., & Stappen, I. (2018).
  • Xie, Y., & Wang, T. (2023).
  • PubChem. (n.d.). 3,7-Dimethyloct-1-en-3-ol. National Center for Biotechnology Information. Retrieved March 10, 2026, from [Link]

  • Lorrain, B. (2012). New Chemometric Approaches to Non-targeted GCMS Fingerprinting Analysis of Wine Volatiles.
  • Singh, B., & Sharma, R. A. (2015). TERPENES : structural classification and biological activities. IOSR Journal of Pharmacy, 5(6), 1-13.
  • Macías, F. A., et al. (2020). Bioassay-Directed Isolation and Identification of Phytotoxic and Fungitoxic Acetylenes from Conyza canadensis. Molecules, 25(21), 5095.
  • Agilent Technologies. (n.d.). Analysis of Some Alcohols, Aldehydes, and Esters in Distilled Spirits with the Agilent 8860 Gas Chromatograph. Retrieved March 10, 2026, from [Link]

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Protocols & Analytical Methods

Method

Synthesis of 3,7-Dimethyloct-1-yn-3-ol from 6-methyl-2-heptanone

An Application Note and Protocol for the Synthesis of 3,7-Dimethyloct-1-yn-3-ol from 6-Methyl-2-heptanone Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive protocol...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Synthesis of 3,7-Dimethyloct-1-yn-3-ol from 6-Methyl-2-heptanone

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive protocol for the synthesis of 3,7-dimethyloct-1-yn-3-ol, a valuable tertiary acetylenic alcohol, through the ethynylation of 6-methyl-2-heptanone. The core of this synthesis is the nucleophilic addition of an acetylide anion to the carbonyl carbon of the ketone. This document outlines the underlying reaction mechanism, provides a detailed, step-by-step laboratory protocol, specifies critical safety precautions, and presents methods for product purification and characterization. The content is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering field-proven insights to ensure a successful and safe synthesis.

Introduction and Significance

3,7-Dimethyloct-1-yn-3-ol is a tertiary propargyl alcohol that serves as a versatile intermediate in organic synthesis. Its structure, featuring a terminal alkyne and a tertiary alcohol, allows for a wide range of subsequent chemical modifications. This makes it a useful building block in the synthesis of more complex molecules, including fragrances and potentially bioactive compounds.

The most direct and efficient method for its preparation is the alkynylation of a ketone, a classic carbon-carbon bond-forming reaction.[1] Specifically, this protocol details the addition of acetylene to 6-methyl-2-heptanone, a process often referred to as ethynylation.[2] This reaction creates the target molecule in a single synthetic step, making it an attractive route for laboratory and potential industrial applications.

Reaction Mechanism: The Nucleophilic Addition of Acetylide

The synthesis of 3,7-dimethyloct-1-yn-3-ol from 6-methyl-2-heptanone proceeds via a two-stage nucleophilic addition mechanism. The process is fundamentally an acid-base reaction followed by a nucleophilic attack on the carbonyl group.

  • Step 1: Formation of the Acetylide Nucleophile: The process begins with the deprotonation of a terminal alkyne, in this case, acetylene (HC≡CH). The C-H bond in terminal alkynes is unusually acidic for a hydrocarbon (pKa ≈ 25) due to the high s-character of the sp-hybridized carbon orbital.[1] A very strong base is required for this deprotonation. Sodium amide (NaNH₂) is a highly effective base for this purpose. When acetylene gas is bubbled through a suspension of sodium amide in a suitable solvent (traditionally liquid ammonia or an ether like THF), the amide ion (⁻NH₂) abstracts a proton to form the sodium acetylide salt and ammonia. This acetylide anion (HC≡C⁻) is a potent carbon nucleophile.[3]

  • Step 2: Nucleophilic Attack and Protonation: The generated acetylide anion attacks the electrophilic carbonyl carbon of 6-methyl-2-heptanone. The pi-bond of the carbonyl group (C=O) breaks, and the electron pair moves to the oxygen atom, forming a tertiary alkoxide intermediate.[4][5] The reaction is typically quenched with a mild acid, such as a saturated aqueous solution of ammonium chloride (NH₄Cl), which serves as a proton source to neutralize the alkoxide and any remaining base, yielding the final product, 3,7-dimethyloct-1-yn-3-ol.[6]

G Figure 1: Reaction Mechanism cluster_0 Step 1: Acetylide Formation cluster_1 Step 2: Nucleophilic Addition HCCH H-C≡C-H HCCNa H-C≡C⁻ Na⁺ HCCH->HCCNa + NaNH₂ NaNH2 Na⁺NH₂⁻ NH3 NH₃ HCCNa_2 H-C≡C⁻ Na⁺ Ketone 6-Methyl-2-heptanone Alkoxide Tertiary Alkoxide Intermediate Ketone->Alkoxide + H-C≡C⁻ Na⁺ Product 3,7-Dimethyloct-1-yn-3-ol Alkoxide->Product H⁺ Work-up (e.g., NH₄Cl)

Caption: Overall reaction mechanism for the synthesis.

Experimental Protocol

This protocol is designed for the synthesis of 3,7-dimethyloct-1-yn-3-ol on a laboratory scale. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.

Materials and Reagents
CompoundFormulaMW ( g/mol )PurityNotes
6-Methyl-2-heptanoneC₈H₁₆O128.21≥98%
Sodium AmideNaNH₂39.01≥98%Highly reactive with water.[7]
AcetyleneC₂H₂26.04≥99%Typically supplied in a cylinder.
Anhydrous Diethyl Ether(C₂H₅)₂O74.12≥99%Anhydrous, peroxide-free.
Saturated NH₄Cl (aq)NH₄Cl53.49N/AFor quenching the reaction.
Anhydrous MgSO₄ or Na₂SO₄---For drying the organic phase.
Equipment
  • Three-neck round-bottom flask (500 mL)

  • Magnetic stirrer and stir bar

  • Low-temperature thermometer

  • Dry ice/acetone or isopropanol cooling bath

  • Gas inlet tube

  • Pressure-equalizing dropping funnel

  • Condenser with a nitrogen/argon inlet

  • Gas bubbler

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Vacuum distillation apparatus

Critical Safety Precautions
  • Sodium Amide (NaNH₂): Sodium amide is a highly dangerous reagent. It reacts violently with water to produce ammonia gas and sodium hydroxide, a reaction that can be explosive.[7][8] It is corrosive and can cause severe burns to the skin and eyes.[9] Importantly, upon exposure to air or prolonged storage, it can form shock-sensitive explosive peroxides.[10] Always handle sodium amide in an inert atmosphere (glove box or under argon/nitrogen) and use non-sparking tools.[7] Any spill must be quenched with dry sand or soda ash; NEVER use water or a CO₂ extinguisher .[7]

  • Acetylene (C₂H₂): Acetylene is a highly flammable gas and can form explosive mixtures with air. When handled under pressure, it can decompose explosively. Ensure there are no ignition sources nearby.

  • Diethyl Ether ((C₂H₅)₂O): Diethyl ether is extremely flammable and can form explosive peroxides upon exposure to air and light. Always use peroxide-free ether and distill it from a suitable drying agent if necessary.

  • Personal Protective Equipment (PPE): Wear a fire-retardant lab coat, safety goggles, a face shield, and heavy-duty, chemical-resistant gloves (e.g., neoprene or butyl rubber) at all times.[10][11]

Step-by-Step Synthesis Procedure

Caption: A summary of the key experimental steps.

1. Apparatus Setup:

  • Assemble a 500 mL three-neck round-bottom flask with a magnetic stir bar, a low-temperature thermometer, a gas inlet tube, and a pressure-equalizing dropping funnel. Attach a condenser to the central neck and cap it with a nitrogen or argon inlet connected to a bubbler.

  • Thoroughly dry all glassware in an oven and assemble while hot under a positive flow of inert gas.

  • Place the flask in a dry ice/acetone bath and cool to -78 °C.

2. Formation of Sodium Acetylide:

  • Under a positive flow of inert gas, carefully add anhydrous diethyl ether (200 mL) to the cooled flask.

  • Cautiously add sodium amide (e.g., 4.3 g, 0.11 mol, 1.1 eq) to the stirred solvent.

  • Begin bubbling acetylene gas through the suspension via the gas inlet tube. A color change to grayish-white indicates the formation of the sodium acetylide suspension. Continue bubbling for approximately 30-45 minutes to ensure complete reaction.

3. Addition of 6-Methyl-2-heptanone:

  • In the dropping funnel, prepare a solution of 6-methyl-2-heptanone (e.g., 12.8 g, 0.10 mol, 1.0 eq) in 50 mL of anhydrous diethyl ether.

  • Add the ketone solution dropwise to the stirred acetylide suspension over 60 minutes. Maintain the internal reaction temperature below -70 °C to control the exothermic addition.

4. Reaction and Monitoring:

  • After the addition is complete, allow the mixture to stir at -78 °C for an additional 2-3 hours.

  • The reaction progress can be monitored by Thin Layer Chromatography (TLC) by carefully taking a small aliquot, quenching it in a separate vial with NH₄Cl, and spotting it against the starting material.

5. Reaction Quenching (Work-up):

  • Once the reaction is complete, stop the acetylene flow and replace the dry ice/acetone bath with an ice/water bath to bring the temperature to 0 °C.

  • CRITICAL STEP: Very slowly and carefully, add saturated aqueous ammonium chloride solution (100 mL) dropwise via the dropping funnel to quench the reaction. This step is highly exothermic and will evolve ammonia gas. Ensure a slow addition rate to avoid a dangerous temperature spike.

6. Extraction and Isolation:

  • Allow the mixture to warm to room temperature. The mixture will separate into two layers.

  • Transfer the contents of the flask to a 500 mL separatory funnel.

  • Separate the organic (ether) layer. Extract the aqueous layer twice more with 50 mL portions of diethyl ether.

  • Combine all organic extracts and wash them with 50 mL of brine (saturated NaCl solution).

  • Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

7. Purification:

  • The crude product will be a yellowish oil. The primary method for purifying tertiary alcohols like this is vacuum distillation.[12]

  • Set up a vacuum distillation apparatus and carefully distill the crude product under reduced pressure to obtain the pure 3,7-dimethyloct-1-yn-3-ol.

Data Presentation

Physical and Chemical Properties
CompoundFormulaMW ( g/mol )Boiling Point (°C)Density (g/mL)
6-Methyl-2-heptanoneC₈H₁₆O128.21173-1750.814
3,7-Dimethyloct-1-yn-3-olC₁₀H₁₈O154.25[13]~195-200 (est.)~0.87 (est.)
Reagent Quantities for Laboratory Scale
ReagentMW ( g/mol )AmountMolesMolar Eq.
6-Methyl-2-heptanone128.2112.8 g (15.7 mL)0.101.0
Sodium Amide39.014.3 g0.111.1
Acetylene26.04ExcessExcess-
Anhydrous Diethyl Ether74.12250 mL--
Sat. aq. NH₄Cl53.49100 mL--

Product Characterization

The identity and purity of the synthesized 3,7-dimethyloct-1-yn-3-ol should be confirmed using standard spectroscopic techniques.

  • ¹H NMR (CDCl₃): Expected signals include a singlet for the acetylenic proton (~2.4 ppm), multiplets for the aliphatic chain protons (1.0-1.8 ppm), a singlet for the methyl group adjacent to the alcohol (~1.5 ppm), and a doublet for the terminal isopropyl methyl groups (~0.9 ppm). The hydroxyl proton will appear as a broad singlet.

  • ¹³C NMR (CDCl₃): Key signals would include the quaternary carbon of the alcohol (~68 ppm), the two sp-hybridized carbons of the alkyne (~87 ppm and ~72 ppm), and various signals for the aliphatic carbons.[13]

  • Infrared (IR) Spectroscopy: Characteristic absorption bands are expected for the O-H stretch (broad, ~3300-3400 cm⁻¹), the terminal C≡C-H stretch (sharp, ~3300 cm⁻¹), the C≡C triple bond stretch (~2100 cm⁻¹), and C-H stretches (~2850-2960 cm⁻¹).[14]

  • Mass Spectrometry (MS): The molecular ion peak [M]⁺ at m/z = 154 may be observed. Common fragmentation patterns for tertiary alcohols include the loss of water [M-18]⁺ and cleavage of the C-C bond adjacent to the oxygen atom.[14]

References

  • Wikipedia. (n.d.). Alkynylation.
  • ChemicalBook. (2023). 3,7-dimethyloct-6-en-1-yn-3-ol | 29171-20-8.
  • ChemicalBook. (2023). 3,7-dimethyloct-6-en-1-yn-3-ol synthesis.
  • Google Patents. (1971). US3576889A - Ethynylation of ketones and aldehydes to obtain alcohols.
  • Trofimov, B. A., et al. (2016). Acetylene in Organic Synthesis: Recent Progress and New Uses. PMC.
  • BenchChem. (2025). Synthesis of 7-Ethoxy-3,7-dimethyloct-1-yn-3-ol: A Technical Guide.
  • PubChem. (n.d.). 3,7-Dimethyloct-1-en-3-ol.
  • Google Patents. (2005). CN1675152A - Ethynylation process.
  • Ashenhurst, J. (2023). Acetylides from Alkynes, and The Substitution Reactions of Acetylides. Master Organic Chemistry.
  • PubChem. (n.d.). 3,7-Dimethyl-1-octyn-3-ol.
  • Gelest. (n.d.). Mono-Silylated Acetylenes: Reactions at the Terminal Carbon.
  • Chemistry LibreTexts. (2023). 9.8: Alkylation of Acetylide Anions.
  • Chemistry LibreTexts. (2020). 19.7: Nucleophilic Addition of Cyanide and Acetylide.
  • BenchChem. (2025). Technical Support Center: Synthesis of 3,7-Dimethyloct-7-enal.
  • BenchChem. (2025). Spectroscopic Data for 7-Ethoxy-3,7-dimethyloct-1-yn-3-ol: A Technical Guide.
  • CAMEO Chemicals. (n.d.). SODIUM AMIDE.
  • ECHEMI. (n.d.). Sodium amide SDS, 7782-92-5 Safety Data Sheets.
  • Molbase. (n.d.). Preparation of 3,7-dimethylocta-1,6-dien-3-ol.
  • Google Patents. (2013). EP2609063A2 - Process for the manufacture of 3,7-dimethyl-1-octen-3-ol.
  • Princeton University Environmental Health and Safety. (n.d.). Sodium Amide.
  • Fisher Scientific. (2010). SAFETY DATA SHEET - Sodium amide.
  • Chad's Prep. (n.d.). Addition of Acetylide Ions and Grignard Reagents.
  • Google Patents. (1939). US2163720A - Preparation of acetylenic alcohols.
  • Google Patents. (1954). US2685598A - Method for acetylating tertiary alcohols.
  • Cole-Parmer. (2005). Material Safety Data Sheet - Sodium amide.
  • Osbourn, J. (2021). Addition of the Acetylide Ion to C=O. YouTube.

Sources

Application

Application Note & Protocol: Synthesis of 3,7-Dimethyloct-1-yn-3-ol via Grignard Reaction

Introduction: The Strategic Synthesis of a Key Terpene Alcohol Intermediate 3,7-Dimethyloct-1-yn-3-ol is a valuable tertiary acetylenic alcohol that serves as a critical precursor in the synthesis of various fragrance co...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Synthesis of a Key Terpene Alcohol Intermediate

3,7-Dimethyloct-1-yn-3-ol is a valuable tertiary acetylenic alcohol that serves as a critical precursor in the synthesis of various fragrance compounds and vitamins.[1] Notably, it is an essential intermediate in the industrial production of linalool, a widely used fragrance and flavor substance found in over 200 species of plants.[1][2] The synthesis of this molecule is a classic application of the Grignard reaction, one of the most powerful and versatile tools in organic chemistry for the formation of carbon-carbon bonds.[3][4]

This application note provides a detailed, field-proven protocol for the synthesis of 3,7-dimethyloct-1-yn-3-ol. The methodology focuses on the preparation of an alkynyl Grignard reagent, ethynylmagnesium bromide, and its subsequent nucleophilic addition to the carbonyl carbon of 6-methyl-2-heptanone. We will delve into the causality behind each experimental step, address critical safety considerations, and provide a framework for achieving high yield and purity. This guide is intended for researchers, chemists, and professionals in the fields of organic synthesis and drug development.

Reaction Principle and Mechanism

The Grignard reaction, in this context, proceeds via a two-stage process. First, a highly nucleophilic alkynyl Grignard reagent is prepared. This is achieved by deprotonating a terminal alkyne (acetylene) with a stronger Grignard reagent, such as ethylmagnesium bromide.[5] The resulting ethynylmagnesium bromide is a potent carbon nucleophile.[6]

In the second stage, this nucleophile attacks the electrophilic carbonyl carbon of 6-methyl-2-heptanone.[7] The carbon-magnesium bond is highly polarized, rendering the acetylenic carbon strongly nucleophilic. This attack forms a new carbon-carbon bond and results in a tetrahedral magnesium alkoxide intermediate. The final step is an aqueous work-up, typically with a mild acid like ammonium chloride, to protonate the alkoxide and yield the desired tertiary alcohol, 3,7-dimethyloct-1-yn-3-ol.[8][9]

Grignard_Mechanism R1 6-Methyl-2-heptanone INT Magnesium Alkoxide Intermediate R1->INT Nucleophilic Addition R2 Ethynylmagnesium Bromide (HC≡CMgBr) R2->INT Nucleophilic Addition PROD 3,7-Dimethyloct-1-yn-3-ol INT->PROD Protonation WU Aqueous Work-up (e.g., NH₄Cl) WU->INT

Caption: Reaction mechanism for the synthesis of 3,7-dimethyloct-1-yn-3-ol.

Experimental Protocol

This protocol is designed for a laboratory scale synthesis. All operations involving Grignard reagents must be conducted under strictly anhydrous conditions using an inert atmosphere (e.g., dry nitrogen or argon).

Reagents and Materials
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityMoles (approx.)Notes
Magnesium TurningsMg24.313.9 g0.16 molActivate by grinding gently in a dry flask.
BromoethaneC₂H₅Br108.9716.3 g (11.2 mL)0.15 molUse a freshly opened bottle.
6-Methyl-2-heptanoneC₈H₁₆O128.2112.8 g (15.8 mL)0.10 molEnsure it is dry and free of acidic impurities.
Acetylene GasC₂H₂26.04ExcessExcessPurify by passing through a drying tube.[10]
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11300 mL-Distill from sodium/benzophenone before use.
Saturated Ammonium ChlorideNH₄Cl (aq)53.49~200 mL-For reaction quenching.
Anhydrous Magnesium SulfateMgSO₄120.37As needed-For drying the organic phase.
Equipment
  • Three-necked round-bottom flask (500 mL)

  • Reflux condenser and drying tube (CaCl₂)

  • Pressure-equalizing dropping funnel (250 mL)

  • Magnetic stirrer and stir bar

  • Gas inlet adapter and bubbler

  • Ice-water bath

  • Heating mantle

  • Separatory funnel (1 L)

  • Rotary evaporator

  • Vacuum distillation apparatus

Detailed Step-by-Step Methodology

Experimental_Workflow prep Step 1: Prepare Ethylmagnesium Bromide Grignard Reagent alkyne Step 2: Form Ethynylmagnesium Bromide (in situ) prep->alkyne Use immediately react Step 3: Reaction with 6-Methyl-2-heptanone alkyne->react Cool to 0 °C quench Step 4: Quenching the Reaction react->quench After reaction completion extract Step 5: Extraction and Washing quench->extract Transfer to separatory funnel purify Step 6: Drying and Purification extract->purify Collect organic phase

Caption: High-level experimental workflow for the Grignard synthesis.

Step 1: Preparation of Ethylmagnesium Bromide

  • Setup: Assemble the 500 mL three-necked flask with a magnetic stir bar, reflux condenser (with drying tube), and dropping funnel. Flame-dry all glassware under a stream of nitrogen and allow it to cool to room temperature.

  • Initiation: Place the magnesium turnings (3.9 g) in the flask. Add 50 mL of anhydrous THF. In the dropping funnel, place the bromoethane (16.3 g) dissolved in 75 mL of anhydrous THF.

  • Reaction: Add approximately 5-10 mL of the bromoethane solution to the magnesium. The reaction should initiate, indicated by bubbling and a gentle reflux. If it doesn't start, gentle heating or the addition of a small iodine crystal may be necessary.

  • Addition: Once the reaction is self-sustaining, add the remaining bromoethane solution dropwise at a rate that maintains a steady reflux.

  • Completion: After the addition is complete, continue stirring the gray, cloudy mixture for an additional 30-60 minutes until most of the magnesium has been consumed.

Step 2: In Situ Formation of Ethynylmagnesium Bromide

  • Acetylene Introduction: Replace the dropping funnel with a gas inlet tube extending below the surface of the Grignard solution. Bubble dry acetylene gas through the stirred ethylmagnesium bromide solution.[10] The reaction is exothermic, and vigorous bubbling of ethane will be observed initially.[10]

  • Saturation: Continue bubbling acetylene through the solution for 1-2 hours. The reaction is complete when the ethane evolution subsides and the solution is saturated with acetylene. An inverse addition, where the ethylmagnesium bromide is added to a THF solution saturated with acetylene, can also be employed to prevent the formation of bis(bromomagnesium)acetylene.[5]

Step 3: Reaction with 6-Methyl-2-heptanone

  • Cooling: Cool the freshly prepared ethynylmagnesium bromide solution to 0 °C using an ice-water bath.

  • Ketone Addition: Dissolve 6-methyl-2-heptanone (12.8 g) in 50 mL of anhydrous THF and place it in the dropping funnel. Add the ketone solution dropwise to the stirred Grignard reagent over 30-45 minutes, ensuring the internal temperature does not rise above 10 °C.

  • Reaction Time: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 1-2 hours to ensure the reaction proceeds to completion.[9]

Step 4: Work-up and Purification

  • Quenching: Cool the reaction flask back down to 0 °C in an ice bath. Carefully and slowly quench the reaction by the dropwise addition of 200 mL of cold, saturated aqueous ammonium chloride solution.[9] This step is highly exothermic and may produce gas; add the quenching solution slowly to maintain control.

  • Extraction: Transfer the entire mixture to a 1 L separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 75 mL portions of diethyl ether.

  • Washing: Combine all organic layers and wash them sequentially with 100 mL of saturated sodium bicarbonate solution and then 100 mL of brine.

  • Drying: Dry the organic phase over anhydrous magnesium sulfate, then filter to remove the drying agent.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the THF and diethyl ether.

  • Purification: The resulting crude oil can be purified by vacuum distillation to yield pure 3,7-dimethyloct-1-yn-3-ol. High yields of over 90% have been reported for similar ethynylation reactions.[11]

Safety and Hazard Management

The Grignard reaction presents several significant hazards that must be managed with appropriate engineering controls and personal protective equipment (PPE).[12]

  • Reactivity: Grignard reagents are highly reactive, moisture-sensitive, and can be pyrophoric.[12] They react violently with water and protic solvents. All operations must be conducted under strictly anhydrous and inert conditions.

  • Solvents: Anhydrous diethyl ether and THF are extremely flammable.[12] Diethyl ether has a very low flash point (-45 °C) and its vapors are denser than air, posing a significant fire risk.[12] All heating must be done using a heating mantle or oil bath; open flames are forbidden.

  • Acetylene Gas: Acetylene is a highly flammable and explosive gas.[13][14] It can form explosive acetylides with certain metals (e.g., copper, silver, mercury). Do not use acetylene at pressures exceeding 15 psig (103 kPa) to prevent decomposition.[15] Ensure the laboratory is well-ventilated and all ignition sources are eliminated.[15][16]

  • Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical splash goggles, and appropriate gloves (e.g., Nomex or other fire-retardant gloves) when handling Grignard reagents and flammable solvents.[12]

References

  • SATHEE. (n.d.). Chemistry Grignard Reaction Mechanism.
  • Chemistry Steps. (2025, August 5). The Grignard Reaction Mechanism.
  • ChemicalBook. (n.d.). 3,7-dimethyloct-6-en-1-yn-3-ol synthesis.
  • Chemistry LibreTexts. (2024, March 17). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction.
  • Mettler Toledo. (n.d.). Grignard Reaction Mechanisms | Real Time Monitoring in Batch or Flow.
  • Google Patents. (n.d.). EP2609063A2 - Process for the manufacture of 3,7-dimethyl-1-octen-3-ol.
  • ChemicalBook. (2024, March 5). Linalool: Properties, Synthesis and Uses.
  • MilliporeSigma. (n.d.). Linalool for synthesis 78-70-6.
  • American Chemical Society. (n.d.). Grignard Reaction - Laboratory Reaction Safety Summary.
  • BenchChem. (2025, December). Synthesis of 7-Ethoxy-3,7-dimethyloct-1-yn-3-ol: A Technical Guide.
  • Thieme E-Books. (n.d.). Product Subclass 4: Alkynyl Grignard Reagents.
  • Wikipedia. (n.d.). Linalool.
  • Organic Syntheses. (n.d.). 1-phenyl-1-penten-4-yn-3-ol.
  • Google Patents. (n.d.). Linalool composition and production method for same.
  • Acetylene Gas Plant. (n.d.). Safety.
  • Virginia Department of Energy. (n.d.). Oxygen And Acetylene Use And Safety.
  • ChemicalBook. (n.d.). 3,7-DIMETHYL-1-OCTANOL synthesis.
  • Web Pages. (n.d.). 1. Grignard Reaction.
  • ScienceDirect. (2023, November 10). Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review.
  • Organic Syntheses. (n.d.). 10.
  • Air Products. (n.d.). Acetylene.
  • Airgas. (2025, March 28). Acetylene - SAFETY DATA SHEET.
  • BLD Pharmatech. (n.d.). 3,7-Dimethyloct-6-en-1-yn-3-ol.
  • Wiley-VCH. (2004). Supporting Information for Angew. Chem. Int. Ed. Z53647.
  • MDPI. (2022, November 7). Synthesis of Sterically Shielded Nitroxides Using the Reaction of Nitrones with Alkynylmagnesium Bromides.
  • PubChem. (n.d.). 3,7-Dimethyloct-1-en-3-ol.
  • BenchChem. (n.d.). Synthesis of 6-Hydroxy-6-methyl-3-heptanone: A Detailed Laboratory Protocol.

Sources

Method

Asymmetric synthesis of chiral 3,7-Dimethyloct-1-yn-3-ol

An Application Note and Protocol for the Asymmetric Synthesis of Chiral 3,7-Dimethyloct-1-yn-3-ol Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive framework for the asymm...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Asymmetric Synthesis of Chiral 3,7-Dimethyloct-1-yn-3-ol

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the asymmetric synthesis of (R)- or (S)-3,7-dimethyloct-1-yn-3-ol, a chiral tertiary propargylic alcohol. The creation of a chiral quaternary center via the enantioselective addition of an alkyne to a ketone presents a significant synthetic challenge. This document outlines a robust protocol employing a zinc-based catalytic system with a chiral amino alcohol ligand, a method proven effective for the alkynylation of unactivated ketones. We delve into the mechanistic rationale behind the catalytic cycle, provide a detailed, step-by-step experimental protocol, and offer insights into process optimization and characterization of the final product. This guide is intended for researchers in organic synthesis, medicinal chemistry, and materials science who require access to enantioenriched tertiary alcohols as versatile chiral building blocks.

Introduction: The Significance of Chiral Tertiary Propargylic Alcohols

Chiral tertiary alcohols are pivotal structural motifs found in numerous natural products and pharmaceutical agents.[1] The propargyl group, in particular, offers exceptional synthetic versatility, serving as a precursor for a wide range of chemical transformations.[2] The dual functionality of a stereodefined alcohol and a reactive alkyne makes chiral propargylic alcohols invaluable intermediates in complex molecule synthesis.

The target molecule, 3,7-dimethyloct-1-yn-3-ol, is a non-racemic tertiary alcohol. Its synthesis addresses a fundamental challenge in asymmetric catalysis: the construction of a sterically congested, tetrasubstituted carbon stereocenter.[3] The most direct and atom-economical approach is the catalytic enantioselective addition of an acetylide nucleophile to the prochiral ketone, 6-methylheptan-2-one.

The Synthetic Challenge: Enantioselective Alkynylation of Ketones

While the asymmetric alkynylation of aldehydes is a well-established transformation, the analogous reaction with ketones is substantially more difficult.[2] This difficulty arises from two primary factors:

  • Reduced Electrophilicity: Ketones are inherently less reactive towards nucleophiles than aldehydes due to the electron-donating effect of the second alkyl group and increased steric hindrance around the carbonyl carbon.

  • Steric Congestion: The formation of a quaternary center requires the catalyst to effectively discriminate between the two prochiral faces of the ketone in a more crowded transition state, making high enantioselectivity challenging to achieve.

Overcoming these hurdles necessitates a highly active and sterically refined catalytic system capable of activating the ketone and controlling the trajectory of the incoming nucleophile with high fidelity.

Strategic Approach: Zinc-Salen Catalyzed Asymmetric Alkynylation

Several methods have been developed for the asymmetric synthesis of propargylic alcohols.[4] For the enantioselective alkynylation of unactivated ketones, catalytic systems based on zinc have shown particular promise. The strategy detailed herein is adapted from methodologies demonstrating that dimethylzinc-mediated alkyne addition, catalyzed by a chiral ligand such as a Salen-type complex, can afford tertiary propargylic alcohols in good yield and moderate to high enantioselectivity.[2][5]

The proposed mechanism involves the formation of a chiral zinc complex. This complex acts as a bifunctional catalyst, where the zinc center functions as a Lewis acid to activate the ketone carbonyl group, while the ligand framework helps to deprotonate the terminal alkyne and deliver the resulting zinc acetylide to one specific face of the coordinated ketone.

Asymmetric_Alkynylation_Workflow Figure 1: Overall Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Workup & Analysis Reagents Reagents & Glassware (Anhydrous Conditions) Catalyst_Prep In-situ Catalyst Formation Reagents->Catalyst_Prep Reaction_Setup Addition of Ketone & Alkyne Source (-20°C to RT) Catalyst_Prep->Reaction_Setup Workup Aqueous Quench & Extraction Reaction_Setup->Workup Purification Flash Column Chromatography Workup->Purification Characterization Product Analysis (NMR, Chiral HPLC) Purification->Characterization

Caption: A streamlined workflow for the asymmetric synthesis of 3,7-dimethyloct-1-yn-3-ol.

Detailed Experimental Protocol

This protocol describes the enantioselective addition of an ethynyl group to 6-methylheptan-2-one.

Disclaimer: This procedure should be performed by trained chemists in a well-ventilated fume hood. Anhydrous and inert atmosphere techniques are critical for success. A thorough risk assessment should be conducted prior to starting.[6]

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
6-Methylheptan-2-one≥98%Sigma-AldrichPurify by distillation if necessary.
(1R,2R)-(+)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine (Jacobsen's Ligand)≥98%Strem ChemicalsChiral ligand. (1S,2S)-(-) form for the other enantiomer.
Diethylzinc (1.0 M in hexanes)SolutionSigma-AldrichPyrophoric. Handle with extreme care under inert gas.
Phenylacetylene≥98%Sigma-AldrichUsed to generate the zinc acetylide.
TolueneAnhydrousAcros OrganicsDry over molecular sieves or use a solvent purification system.
Dichloromethane (DCM)ACS GradeFisher ScientificFor extraction and chromatography.
Saturated aq. NH₄ClN/ALab-preparedFor quenching the reaction.
Anhydrous MgSO₄ or Na₂SO₄Reagent GradeVWRFor drying organic layers.
Silica Gel230-400 meshSorbent TechnologiesFor flash column chromatography.
Hexanes & Ethyl AcetateHPLC GradeFisher ScientificFor chromatography mobile phase.
Step-by-Step Procedure
  • Catalyst Preparation (In-situ):

    • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under a positive pressure of argon, add the chiral Salen ligand (e.g., (1R,2R)-form, 0.10 eq).

    • Add anhydrous toluene (approx. 0.2 M relative to the ketone) via syringe.

    • Cool the resulting solution to 0 °C in an ice bath.

    • Slowly add diethylzinc solution (1.0 M in hexanes, 0.10 eq) dropwise via syringe. A color change is typically observed.

    • Allow the mixture to stir at 0 °C for 30 minutes.

  • Acetylide Formation:

    • To the catalyst mixture at 0 °C, add phenylacetylene (2.0 eq) dropwise.

    • Remove the ice bath and allow the solution to warm to room temperature. Stir for 1 hour. During this time, ethane gas will evolve as the zinc acetylide forms.

  • Asymmetric Alkynylation:

    • Cool the reaction mixture to -20 °C using a cryocooler or a dry ice/acetone bath.

    • Add 6-methylheptan-2-one (1.0 eq) dropwise via syringe over 5 minutes.

    • Maintain the reaction at -20 °C and monitor its progress by Thin Layer Chromatography (TLC) or GC-MS. The reaction may take 24-48 hours.

  • Reaction Workup and Purification:

    • Upon completion, cool the reaction to 0 °C and slowly quench by adding saturated aqueous ammonium chloride solution. Stir vigorously for 15 minutes.

    • Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

    • Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel. A gradient elution system (e.g., 2% to 10% ethyl acetate in hexanes) is typically effective for separating the product from residual starting materials and byproducts.

    • Collect the fractions containing the desired product and concentrate under reduced pressure to yield the chiral 3,7-dimethyloct-1-yn-3-ol as a colorless oil.

Characterization
  • ¹H and ¹³C NMR: Confirm the structure of the product. Expected signals include a singlet for the acetylenic proton, characteristic shifts for the quaternary carbinol carbon, and signals corresponding to the dimethyloctyl chain.

  • Chiral HPLC/SFC: Determine the enantiomeric excess (ee) of the product using a suitable chiral stationary phase column (e.g., Chiralcel OD-H or AD-H) with a hexane/isopropanol mobile phase.

  • Optical Rotation: Measure the specific rotation [α]ᴅ and compare it to literature values if available for the specific enantiomer.

Mechanistic Rationale

The catalytic cycle is believed to proceed through a dimeric or monomeric zinc-Salen complex. The key steps are visualized below.

Catalytic_Cycle Figure 2: Proposed Catalytic Mechanism Catalyst Chiral Zn(II)-Salen Complex Coordination Coordination Complex Catalyst->Coordination + Ketone + Zn-Acetylide Product_Complex Product-Catalyst Complex Coordination->Product_Complex Enantioselective C-C Formation (Stereocenter Set) Product_Complex->Catalyst + Product Release Product Chiral Product Ketone 6-Methylheptan-2-one Alkyne Ethynyl Nucleophile

Sources

Application

Application Notes & Protocols: The Strategic Role of 3,7-Dimethyloct-1-yn-3-ol in Modern Terpenoid Synthesis

Abstract Terpenoids represent one of the most diverse and significant classes of natural products, with wide-ranging applications in the fragrance, flavor, pharmaceutical, and agricultural industries.[1][2][3] The indust...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Terpenoids represent one of the most diverse and significant classes of natural products, with wide-ranging applications in the fragrance, flavor, pharmaceutical, and agricultural industries.[1][2][3] The industrial-scale synthesis of these valuable compounds often relies on efficient and cost-effective strategies that utilize versatile chemical building blocks. Among these, 3,7-dimethyloct-1-yn-3-ol, also known as dehydrolinalool, stands out as a pivotal intermediate. Its unique structure, featuring a tertiary alcohol and a terminal alkyne, provides a gateway to a multitude of essential terpenoids, including linalool, citral, and the precursors for vitamins A and E.[4][5] This document provides a detailed exploration of the synthesis and application of 3,7-dimethyloct-1-yn-3-ol, offering in-depth protocols and mechanistic insights for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction: The Significance of 3,7-Dimethyloct-1-yn-3-ol

3,7-Dimethyloct-1-yn-3-ol is a C10 acyclic monoterpenoid alcohol that serves as a cornerstone in the industrial synthesis of numerous high-value chemicals.[4] Its importance lies in its ability to be transformed into other key terpenoids through a series of well-established chemical reactions. The primary industrial route to this compound involves the ethynylation of 6-methyl-5-hepten-2-one with acetylene, a process that is both scalable and efficient.[4][6]

The strategic value of 3,7-dimethyloct-1-yn-3-ol stems from its two reactive centers: the terminal alkyne and the tertiary hydroxyl group. These functionalities allow for a range of selective transformations, including:

  • Partial hydrogenation of the triple bond to yield the corresponding alkene, a direct route to linalool.[7]

  • Acid-catalyzed rearrangements , such as the Meyer-Schuster and Rupe rearrangements, which convert the propargyl alcohol into α,β-unsaturated aldehydes or ketones, key intermediates for compounds like citral.[8][9][10][11]

This guide will delve into the practical execution of these transformations, providing both the theoretical underpinnings and detailed experimental protocols.

G cluster_start Starting Materials cluster_products Key Terpenoid Products 6-Methyl-5-hepten-2-one 6-Methyl-5-hepten-2-one DMOL 3,7-Dimethyloct-1-yn-3-ol (Dehydrolinalool) 6-Methyl-5-hepten-2-one->DMOL Ethynylation Acetylene Acetylene Acetylene->DMOL Linalool Linalool DMOL->Linalool Partial Hydrogenation Citral Citral DMOL->Citral Meyer-Schuster/ Rupe Rearrangement Geraniol_Nerol Geraniol / Nerol Linalool->Geraniol_Nerol Isomerization Vitamins Vitamins A & E Citral->Vitamins Geraniol_Nerol->Vitamins

Caption: Synthetic pathways from 3,7-dimethyloct-1-yn-3-ol.

Synthesis of 3,7-Dimethyloct-1-yn-3-ol (Dehydrolinalool)

The industrial production of 3,7-dimethyloct-1-yn-3-ol is a well-optimized process. It is synthesized through the ethynylation of 6-methyl-5-hepten-2-one using acetylene in the presence of a strong base, typically potassium hydroxide, in liquid ammonia.[4][6] This reaction takes advantage of the acidity of the terminal alkyne proton, which is deprotonated by the base to form an acetylide anion. This potent nucleophile then attacks the electrophilic carbonyl carbon of the ketone.

Protocol 1: Synthesis of 3,7-Dimethyloct-1-yn-3-ol

Objective: To synthesize 3,7-dimethyloct-1-yn-3-ol from 6-methyl-5-hepten-2-one and acetylene.

Causality: This protocol employs a strong base (KOH) in liquid ammonia to deprotonate acetylene, creating a powerful nucleophile that readily attacks the ketone. Liquid ammonia serves as an excellent solvent for this reaction due to its low boiling point and ability to dissolve both the acetylide salt and the organic substrate. The reaction is conducted under pressure to maintain the ammonia as a liquid and increase the concentration of dissolved acetylene.

Materials:

  • 6-Methyl-5-hepten-2-one

  • Acetylene gas

  • Potassium hydroxide (KOH)

  • Liquid ammonia (NH₃)

  • Toluene (or another suitable inert solvent)

  • Pressure-rated reaction vessel (autoclave)

Procedure:

  • Vessel Preparation: Ensure the autoclave is clean, dry, and rated for the intended pressure and temperature. Purge the vessel with an inert gas (e.g., nitrogen) to remove oxygen.

  • Charging the Reactor: Charge the autoclave with 6-methyl-5-hepten-2-one and the solvent (toluene). Add the catalyst, potassium hydroxide.

  • Reaction Conditions: Seal the reactor and cool it to a temperature suitable for condensing ammonia. Introduce liquid ammonia into the vessel.

  • Acetylene Addition: Begin bubbling acetylene gas into the reaction mixture. The reaction is exothermic, so maintain the temperature between 35-40°C using a cooling system.[4][6] The pressure should be maintained at 2.0–2.5 MPa.[4][6]

  • Reaction Monitoring: Continue the reaction for 2-3 hours, monitoring the uptake of acetylene.[4][6] The reaction progress can be monitored by techniques such as Gas Chromatography (GC) by analyzing aliquots of the reaction mixture.

  • Work-up: Once the reaction is complete, carefully vent the excess acetylene and ammonia. The reaction mixture is then typically transferred to a flash tank to remove any remaining dissolved gases.

  • Purification: The crude product is purified by distillation under reduced pressure to yield 3,7-dimethyloct-1-yn-3-ol with a purity of >98%. Yields can reach up to 92-94%.[4][6]

Key Synthetic Transformations

Partial Hydrogenation to Linalool

One of the most significant applications of 3,7-dimethyloct-1-yn-3-ol is its conversion to linalool, a widely used fragrance ingredient.[7] This is achieved through the selective semi-hydrogenation of the alkyne to an alkene. The key to this transformation is the use of a catalyst that is active enough to hydrogenate the triple bond but not so active that it proceeds to hydrogenate the double bonds or the newly formed double bond.

Catalyst Choice: The Lindlar catalyst (palladium on calcium carbonate, poisoned with lead) is the classic choice for this transformation, favoring the formation of the cis-alkene. Other palladium-based catalysts, such as Pd/Al₂O₃, can also be employed.[12][13] The choice of catalyst and reaction conditions is crucial for achieving high selectivity.

Protocol 2: Selective Hydrogenation to Linalool

Objective: To synthesize linalool via the partial hydrogenation of 3,7-dimethyloct-1-yn-3-ol.

Causality: This protocol uses a "poisoned" palladium catalyst (Lindlar catalyst) to selectively reduce the alkyne to a cis-alkene without over-reducing it to the alkane. The lead in the Lindlar catalyst deactivates the palladium surface, preventing further hydrogenation of the alkene. The reaction is run under a hydrogen atmosphere, and the pressure is carefully controlled to manage the reaction rate.

Materials:

  • 3,7-Dimethyloct-1-yn-3-ol

  • Lindlar catalyst (Pd/CaCO₃, poisoned with lead) or Pd/Al₂O₃

  • Solvent (e.g., hexane, ethanol)

  • Hydrogen gas (H₂)

  • Hydrogenation reactor (e.g., Parr shaker)

Procedure:

  • Reactor Setup: Add 3,7-dimethyloct-1-yn-3-ol and the solvent to the hydrogenation reactor. Add the Lindlar catalyst under an inert atmosphere.

  • Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (typically 1-4 atm).

  • Reaction: Begin agitation and heat the reaction mixture if necessary. The reaction is typically run at or near room temperature.

  • Monitoring: Monitor the reaction progress by GC to observe the disappearance of the starting material and the formation of linalool. It is critical to stop the reaction once the starting material is consumed to avoid over-hydrogenation.

  • Filtration and Purification: Once the reaction is complete, vent the hydrogen and purge with an inert gas. Filter the reaction mixture to remove the catalyst. The solvent is then removed under reduced pressure, and the resulting crude linalool can be purified by distillation.

ParameterCondition for Linalool Synthesis
Substrate 3,7-Dimethyloct-1-yn-3-ol
Catalyst Lindlar (Pd/CaCO₃/Pb) or Pd/Al₂O₃
Solvent Hexane, Ethanol
Temperature 25-50°C
Pressure 1-4 atm H₂
Key Outcome Selective formation of the alkene (Linalool)
Acid-Catalyzed Rearrangements: The Path to Citral

The acid-catalyzed rearrangement of tertiary propargylic alcohols like 3,7-dimethyloct-1-yn-3-ol can proceed through two competing pathways: the Meyer-Schuster rearrangement and the Rupe rearrangement.[10][14]

  • Meyer-Schuster Rearrangement: This involves a[4][6]-hydroxyl shift to form an allene intermediate, which then tautomerizes to an α,β-unsaturated aldehyde.[10][14]

  • Rupe Rearrangement: This pathway typically occurs with tertiary alcohols that have α-hydrogens and leads to an α,β-unsaturated ketone via an enyne intermediate.[8][9][11]

In the case of 3,7-dimethyloct-1-yn-3-ol, these rearrangements are exploited to produce citral (a mixture of the E- and Z-isomers, geranial and neral), a valuable fragrance and flavor compound and a precursor to ionones and vitamins.[4][15][16]

G cluster_mech Rupe/Meyer-Schuster Rearrangement Mechanism Start Tertiary Propargyl Alcohol (3,7-Dimethyloct-1-yn-3-ol) Protonation Protonation of -OH (Oxonium Ion Formation) Start->Protonation + H⁺ Dehydration Dehydration (Propargyl Cation) Protonation->Dehydration - H₂O Enyne Formation of Enyne Intermediate Dehydration->Enyne - H⁺ Hydration Hydration of Enyne Enyne->Hydration + H₂O, H⁺ Enol Enol Intermediate Hydration->Enol Product α,β-Unsaturated Ketone (e.g., precursor to Citral) Enol->Product Tautomerization

Caption: Mechanism of the Rupe Rearrangement.

Protocol 3: Acid-Catalyzed Rearrangement

Objective: To synthesize an α,β-unsaturated carbonyl compound from 3,7-dimethyloct-1-yn-3-ol.

Causality: This protocol utilizes a strong acid to catalyze the rearrangement. The acid protonates the hydroxyl group, turning it into a good leaving group (water). The departure of water generates a carbocation, which then rearranges to a more stable intermediate (enyne), followed by hydration and tautomerization to yield the final product. The choice of acid and solvent can influence the product distribution between the Meyer-Schuster and Rupe pathways.

Materials:

  • 3,7-Dimethyloct-1-yn-3-ol

  • Acid catalyst (e.g., formic acid, sulfuric acid, phosphoric acid)[9][16]

  • Solvent (e.g., chloroform, or neat with formic acid)[9]

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3,7-dimethyloct-1-yn-3-ol with the chosen acid catalyst.

  • Heating: Heat the reaction mixture. The temperature will depend on the catalyst used. For example, heating with formic acid can be effective.[9]

  • Monitoring: Monitor the reaction by TLC or GC until the starting material is consumed.

  • Work-up: Cool the reaction mixture and neutralize it carefully with a base (e.g., sodium bicarbonate solution).

  • Extraction and Purification: Extract the product with an organic solvent (e.g., diethyl ether). Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography or distillation.

ParameterCondition for Rearrangement
Substrate 3,7-Dimethyloct-1-yn-3-ol
Catalyst Strong protic acids (H₂SO₄, HCOOH)
Solvent Often run neat or in a non-nucleophilic solvent
Temperature Elevated temperatures (e.g., 90-150°C)
Key Outcome Formation of α,β-unsaturated aldehydes/ketones

Broader Applications in Vitamin Synthesis

The products derived from 3,7-dimethyloct-1-yn-3-ol are themselves crucial intermediates. Citral, for instance, is a key starting material in the industrial synthesis of Vitamin A. Similarly, linalool can be isomerized to geraniol and nerol, which are also important precursors in the synthesis of various vitamins and other complex terpenoids.[4][5] This underscores the central role of 3,7-dimethyloct-1-yn-3-ol in the value chain of fine chemical manufacturing.

G cluster_workflow General Experimental Workflow Start 1. Reactor Setup (Charge Reagents & Solvent) Reaction 2. Establish Reaction Conditions (Temperature, Pressure, Agitation) Start->Reaction Monitoring 3. Monitor Progress (TLC, GC, HPLC) Reaction->Monitoring Monitoring->Reaction Quench 4. Reaction Quench/ Neutralization Monitoring->Quench Extraction 5. Product Extraction Quench->Extraction Purification 6. Purification (Distillation, Chromatography) Extraction->Purification Analysis 7. Final Product Analysis (NMR, MS, GC) Purification->Analysis

Caption: A typical experimental workflow for synthesis.

Conclusion

3,7-Dimethyloct-1-yn-3-ol is more than just a single molecule; it is a versatile and powerful platform for the synthesis of a wide array of commercially important terpenoids. Its efficient industrial production and the high-yield transformations it can undergo make it an indispensable tool for synthetic chemists. The protocols and mechanistic discussions provided in this guide are intended to equip researchers and professionals with the knowledge to effectively utilize this key intermediate in their synthetic endeavors, from laboratory-scale research to industrial-scale production of fragrances, flavors, and vital pharmaceuticals.

References

  • Rupe rearrangement | Request PDF. ResearchGate. Available from: [Link]

  • Rupe Rearrangement. YouTube. Available from: [Link]

  • Rupe Rearrgment | PPTX. Slideshare. Available from: [Link]

  • Gas Phase Catalytic Hydrogenation of C4 Alkynols over Pd/Al2O3. MDPI. Available from: [Link]

  • Molecular Rearrangements During Terpene Syntheses. ARKIVOC. Available from: [Link]

  • Meyer–Schuster rearrangement. Wikipedia. Available from: [Link]

  • WO/2008/037693 CONTINUOUS METHOD FOR PRODUCING CITRAL. WIPO Patentscope. Available from: [Link]

  • Rupe Rearrangement. SynArchive. Available from: [Link]

  • EP0021074A1 - Process for the production of citral.Google Patents.
  • Biosynthesis of Terpenoids: Mechanism, Engineering, and Industrialization. Frontiers. Available from: [Link]

  • WO2008037693A1 - Continuous method for producing citral.Google Patents.
  • Catalytic hydrogenation of alkyne with planar tetracoordinate carbon in CAl3MgH2¯ system. Frontiers. Available from: [Link]

  • Application of Metal-Based Catalysts for Semi-Hydrogenation of Alkynol: A Review. Semantic Scholar. Available from: [Link]

  • Linalool. Wikipedia. Available from: [Link]

  • CN108892602A - A method of preparing linalool.Google Patents.
  • Synthetic pathways for the synthesis of linalool and linalyl acetate... ResearchGate. Available from: [Link]

  • Efficient discovery and industrialized manufacture of terpenoids. Bulletin of Chinese Academy of Sciences (BCAS). Available from: [Link]

  • Application of Metal-Based Catalysts for Semi-Hydrogenation of Alkynol: A Review. MDPI. Available from: [Link]

  • Total Synthesis of Complex Terpenoids Employing Radical Cascade Processes. PMC - NIH. Available from: [Link]

  • A Glimpse into the Biosynthesis of Terpenoids. KnE Open. Available from: [Link]

  • 3,7-Dimethyloct-1-en-3-ol | C10H20O | CID 86748. PubChem. Available from: [Link]

  • Total Synthesis of Terpenes and Their Biological Significance: A Critical Review. PMC. Available from: [Link]

  • Advanced Strategies for the Synthesis of Terpenoids in Yarrowia lipolytica. PubMed. Available from: [Link]

  • Showing Compound 3,7-dimethyl-1-octen-3-ol (FDB029666). FooDB. Available from: [Link]

  • Advances in the Biosynthesis of Plant Terpenoids: Models, Mechanisms, and Applications. MDPI. Available from: [Link]

  • Meyer‐Schuster rearrangement. ResearchGate. Available from: [Link]

  • Showing Compound (3S),7-Dimethylocta-1,5,7-trien-3-ol (FDB004412). FooDB. Available from: [Link]

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  • 3,7-dimethyloct-1-en-3-ol (C10H20O). PubChemLite. Available from: [Link]

Sources

Method

Application Notes and Protocols: 3,7-Dimethyloct-1-yn-3-ol as a Strategic Intermediate in Fragrance Chemistry

Executive Summary In the highly specialized field of fragrance chemistry and drug development, the rational design of synthetic pathways relies heavily on versatile, polyfunctional building blocks. 3,7-Dimethyloct-1-yn-3...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the highly specialized field of fragrance chemistry and drug development, the rational design of synthetic pathways relies heavily on versatile, polyfunctional building blocks. 3,7-Dimethyloct-1-yn-3-ol (CAS: 1604-26-8), industrially known as hydrodehydrolinalool, is a premier tertiary alkynyl alcohol[1]. Featuring a saturated hydrocarbon tail and a highly reactive terminal alkyne, this molecule offers orthogonal reactivity that makes it an indispensable precursor for synthesizing complex odorants, including stable linalool derivatives and violet-scented ionone analogs[2].

This application note provides an authoritative, self-validating guide to the physicochemical properties, mechanistic pathways, and step-by-step experimental protocols for utilizing 3,7-dimethyloct-1-yn-3-ol in advanced organic synthesis.

Structural Analysis and Physicochemical Properties

The utility of 3,7-dimethyloct-1-yn-3-ol stems from its dual functional groups:

  • Terminal Alkyne: Susceptible to selective semi-hydrogenation, cross-coupling, and hydration.

  • Tertiary Propargylic Alcohol: Prone to acid-catalyzed sigmatropic rearrangements (Meyer-Schuster/Rupe) to form α,β -unsaturated carbonyls[3].

Table 1: Quantitative Molecular Descriptors
PropertyValueStructural Implication
IUPAC Name 3,7-dimethyloct-1-yn-3-olDefines the saturated C10 backbone with a C1 triple bond[1].
CAS Number 1604-26-8Unique identifier for regulatory and sourcing compliance[1].
Molecular Weight 154.25 g/mol Optimal volatility range for base, middle, and top fragrance notes[1].
Molecular Formula C10H18OTerpenoid-like structure, analogous to natural linalool[1].
LogP (Predicted) 2.5Ideal lipophilicity for penetration in biological/aggressive media[1].

Mechanistic Pathways in Fragrance Synthesis

The strategic divergence of 3,7-dimethyloct-1-yn-3-ol into different fragrance families is dictated by the choice of catalyst and reaction conditions.

Pathway A: Selective Semi-Hydrogenation By subjecting the terminal alkyne to catalytic hydrogenation using a poisoned catalyst (Lindlar's catalyst), the triple bond is selectively reduced to a double bond, yielding 3,7-dimethyloct-1-en-3-ol[4]. This dihydrolinalool variant is prized for its fresh, floral, and tea-like olfactory profile. It is significantly more stable than natural linalool, making it a preferred substitute in aggressive media such as heavy-duty detergents and bleach formulations[5].

Pathway B: Meyer-Schuster Rearrangement When treated with an acid catalyst, the propargylic alcohol undergoes a [3,3]-sigmatropic rearrangement to form an α,β -unsaturated ketone (an enone)[2]. This enone acts as a saturated-tail pseudoionone analog. Subsequent cyclization of this intermediate yields ionone derivatives, which are high-value fragrance compounds characterized by deep violet, woody, and floral notes[2].

Pathways A 3,7-Dimethyloct-1-yn-3-ol (Hydrodehydrolinalool) B Lindlar Catalyst (H2, Pd/CaCO3-Pb) A->B Semi-Hydrogenation D Acid Catalysis (Meyer-Schuster) A->D Rearrangement C 3,7-Dimethyloct-1-en-3-ol (Floral/Tea-like Fragrance) B->C E α,β-Unsaturated Ketone (Pseudoionone Analog) D->E F Cyclization E->F G Ionone Derivatives (Violet/Woody Notes) F->G

Caption: Divergent synthetic pathways of 3,7-dimethyloct-1-yn-3-ol in fragrance chemistry.

Experimental Protocols (Self-Validating Systems)

As an Application Scientist, it is critical to implement protocols that inherently validate their own success and prevent catastrophic side reactions.

Protocol 1: Selective Semi-Hydrogenation to 3,7-Dimethyloct-1-en-3-ol

Causality & Expertise: The primary risk in this reaction is the over-reduction of the alkyne to a fully saturated alkane (tetrahydrolinalool). To prevent this, Lindlar's catalyst (Pd deposited on CaCO₃) is deliberately "poisoned" with lead acetate and quinoline. This deactivates the catalyst just enough to halt the reduction at the alkene stage[3].

Materials:

  • 3,7-Dimethyloct-1-yn-3-ol (1.0 eq)

  • Lindlar's catalyst (5% w/w)[3]

  • Anhydrous Hexane or Ethyl Acetate

  • Hydrogen gas (1 atm)

Step-by-Step Methodology:

  • Preparation: Dissolve 3,7-dimethyloct-1-yn-3-ol in anhydrous hexane within a round-bottom flask equipped with a magnetic stir bar.

  • Catalyst Addition: Add Lindlar's catalyst (5% w/w relative to the substrate)[3].

  • Atmosphere Exchange: Purge the flask with inert gas (N₂ or Ar) three times, followed by three purges with H₂ gas. Attach a hydrogen balloon (1 atm).

  • Reaction & Self-Validation: Stir vigorously at room temperature. Critical Checkpoint: Monitor the reaction volumetrically using a gas burette. The reaction must be manually terminated the moment exactly 1.0 equivalent of H₂ is consumed. Simultaneously verify the disappearance of the alkyne C-H stretch via FT-IR or GC-FID.

  • Quenching: Filter the reaction mixture through a tightly packed pad of Celite. Causality: Physical removal of the palladium catalyst is the only definitive way to arrest the hydrogenation process and prevent alkane formation[3].

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 3,7-dimethyloct-1-en-3-ol, which can be purified via fractional distillation.

Protocol 2: Acid-Catalyzed Meyer-Schuster Rearrangement

Causality & Expertise: The conversion of the tertiary alcohol to an enone requires an acid catalyst. However, strong acids can trigger competitive dehydration (Rupe rearrangement), leading to unwanted enynes[2]. Using a controlled amount of formic acid or a specific Lewis acid ensures high regioselectivity for the desired α,β -unsaturated ketone[3].

Materials:

  • 3,7-Dimethyloct-1-yn-3-ol (1.0 eq)

  • Formic acid (0.1 eq, catalytic)[3]

  • Anhydrous Toluene

  • Saturated Aqueous NaHCO₃

Step-by-Step Methodology:

  • Dissolution: Dissolve 3,7-dimethyloct-1-yn-3-ol in anhydrous toluene to achieve a 0.5 M solution.

  • Catalysis: Add a catalytic amount of formic acid (10 mol%)[3].

  • Thermal Activation: Heat the mixture to reflux (approx. 110°C).

  • Monitoring: Track the reaction via TLC (Hexane:EtOAc 8:2). Use an anisaldehyde or phosphomolybdic acid (PMA) stain to differentiate the starting tertiary alcohol from the UV-active enone product.

  • Neutralization (Self-Validation): Once the starting material is consumed, cool the flask to 0°C and immediately quench with saturated aqueous NaHCO₃[3]. Causality: If the acid is not strictly neutralized prior to workup, the newly formed enone will undergo spontaneous, uncontrolled aldol condensation or polymerization during solvent evaporation.

  • Purification: Extract the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and purify via vacuum distillation to isolate the pure pseudoionone analog[3].

Workflow Step1 Step 1: Reactant Preparation Dissolve alkynol in anhydrous toluene Step2 Step 2: Acid Addition Add catalytic formic acid (10 mol%) Step1->Step2 Step3 Step 3: Reflux & Monitor Heat to reflux, monitor via TLC/GC Step2->Step3 Step4 Step 4: Quench & Neutralize Add sat. NaHCO3 to prevent degradation Step3->Step4 Step5 Step 5: Purification Vacuum distillation to isolate enone Step4->Step5

Caption: Experimental workflow for the Meyer-Schuster rearrangement.

Data Presentation: Comparative Synthetic Strategies

To assist drug development professionals and fragrance chemists in route selection, the following table summarizes the operational parameters and outcomes of the two primary synthetic trajectories.

Table 2: Comparison of Synthetic Routes from 3,7-Dimethyloct-1-yn-3-ol
ParameterRoute A: Semi-HydrogenationRoute B: Meyer-Schuster Rearrangement
Target Molecule 3,7-Dimethyloct-1-en-3-ol α,β -Unsaturated Ketone
Primary Application Stable Linalool substitute (Detergents)Precursor to Ionones (Fine Perfumery)
Olfactory Profile Fresh, floral, tea-like, citrus rind[5]Precursor state (Ionones = Violet/Woody)
Catalyst System Lindlar's Catalyst (Pd/CaCO₃-Pb)[3]Formic Acid or Lewis Acid[3]
Key Reaction Risk Over-reduction to alkaneCompetitive Rupe rearrangement (dehydration)
Validation Metric Volumetric H₂ uptake (exactly 1.0 eq)Disappearance of alcohol via TLC/PMA stain

References

  • Source: National Institutes of Health (nih.gov)
  • Source: LookChem (lookchem.com)
  • Source: BenchChem (benchchem.com)
  • Source: BenchChem (benchchem.com)
  • Source: Google Patents (google.com)
  • Source: Google Patents (google.com)

Sources

Application

3,7-Dimethyloct-1-yn-3-ol as an intermediate for vitamin synthesis

Application Note: 3,7-Dimethyloct-1-yn-3-ol (Hydrodehydrolinalool) as a Strategic Intermediate in the Total Synthesis of Vitamin E Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemist...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3,7-Dimethyloct-1-yn-3-ol (Hydrodehydrolinalool) as a Strategic Intermediate in the Total Synthesis of Vitamin E

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Subject: Mechanistic rationale, physicochemical profiling, and self-validating protocols for the integration of 3,7-Dimethyloct-1-yn-3-ol into the Isophytol/Vitamin E pipeline.

Strategic Context: The Bottleneck of Vitamin E Synthesis

The industrial synthesis of α-tocopherol (Vitamin E) relies on the convergent coupling of a chromanol ring precursor (Trimethylhydroquinone, TMHQ) with a highly specific C20 aliphatic side chain known as Isophytol. The primary bottleneck in this synthesis is the stepwise, stereocontrolled construction of the C20 Isophytol chain from simpler petrochemical or terpene feedstocks[1].

3,7-Dimethyloct-1-yn-3-ol (commonly referred to as Hydrodehydrolinalool or HDHL) serves as the foundational C10 building block in this process[2]. Unlike its structural cousin dehydrolinalool—which retains a C6-C7 double bond necessary for the conjugated polyene system of Vitamin A—HDHL possesses a saturated aliphatic tail. This pre-saturation is strategically advantageous for Vitamin E synthesis, as it reduces the required equivalents of hydrogen gas in downstream steps and prevents the formation of complex alkene isomer mixtures during iterative chain elongation[1].

Physicochemical Profiling

Understanding the physical properties of HDHL is critical for designing downstream separation and purification workflows, particularly vacuum distillation protocols where thermal degradation must be avoided.

PropertyValue
Chemical Name 3,7-Dimethyloct-1-yn-3-ol
Synonyms Hydrodehydrolinalool (HDHL), 3,7-Dimethyl-1-octyn-3-ol
CAS Registry Number 1604-26-8
Molecular Formula C10H18O
Molecular Weight 154.25 g/mol
XLogP3 (Lipophilicity) 2.5
Structural Class Tertiary Alkynyl Alcohol

Data compiled from authoritative chemical databases[3].

Mechanistic Rationale: The Iterative Homologation Strategy

The conversion of HDHL to Isophytol is governed by an iterative C2/C3 extension cycle. As an alkynyl alcohol, HDHL provides two distinct reactive handles:

  • The Terminal Alkyne: Allows for controlled partial hydrogenation to an allylic alcohol.

  • The Tertiary Hydroxyl: Directs highly specific[3,3]-sigmatropic rearrangements (such as the Carroll rearrangement) to extend the carbon backbone while simultaneously introducing a new terminal ketone for the next cycle[4].

G N1 6-Methylheptan-2-one (C8 Ketone) N2 Ethynylation (+ Acetylene) N1->N2 N3 3,7-Dimethyloct-1-yn-3-ol (HDHL, C10) N2->N3 C2 Extension N4 Lindlar Hydrogenation (+ H2) N3->N4 N5 3,7-Dimethyloct-1-en-3-ol (C10 Allylic) N4->N5 Alkyne to Alkene N6 Carroll Rearrangement (+ Acetoacetate) N5->N6 N7 C13 Ketone Intermediate N6->N7 C3 Extension

Caption: Iterative C2/C3 homologation transforming a C8 ketone into a C13 intermediate via HDHL.

Validated Experimental Protocols

To ensure maximum trustworthiness and reproducibility, the following methodologies are designed as self-validating systems . Each protocol includes physical or chemical observables that confirm reaction progress and causality without requiring immediate offline chromatographic sampling.

Protocol A: Synthesis of 3,7-Dimethyloct-1-yn-3-ol (Ethynylation)

Causality: The ethynylation of 6-methylheptan-2-one utilizes liquid ammonia to stabilize the highly reactive potassium acetylide intermediate, while cryogenic temperatures suppress unwanted aldol condensation of the starting ketone.

  • Setup: Charge a high-pressure, stirred autoclave with liquid ammonia and a catalytic amount of potassium hydroxide (KOH).

  • Acetylide Formation: Introduce anhydrous acetylene gas into the reactor until saturation is reached, generating potassium acetylide in situ.

  • Ketone Dosing: Slowly dose 1.0 equivalent of 6-methylheptan-2-one into the reactor, maintaining the internal temperature strictly between -30°C and -20°C.

  • Self-Validation Checkpoint: Monitor the internal reactor pressure. As the ketone is consumed and the polar alkoxide forms, the solubility profile of the system shifts. The reaction is complete when the internal pressure stabilizes at a constant value, confirming the cessation of gaseous acetylene uptake.

  • Workup: Quench the reaction carefully with dilute aqueous sulfuric acid to neutralize the base. Extract the aqueous layer with diethyl ether, dry over anhydrous Na2​SO4​ , and isolate HDHL via vacuum distillation.

Protocol B: Partial Hydrogenation to 3,7-Dimethyloct-1-en-3-ol

Causality: A standard palladium catalyst would rapidly reduce the alkyne all the way to an alkane. By using a Lindlar catalyst (Pd/ CaCO3​ poisoned with lead acetate) and adding quinoline, the catalyst's active sites are electronically modified to strictly halt the reduction at the alkene stage.

  • Setup: Dissolve purified HDHL in heptane. Add 5 wt% Lindlar catalyst and 0.1 equivalents of quinoline.

  • Purge: Seal the reaction vessel, purge three times with N2​ , and then introduce H2​ gas.

  • Reaction: Stir vigorously at 25–35°C under a constant H2​ pressure of 1.5 atm.

  • Self-Validation Checkpoint: This system is validated via volumetric gas tracking. Connect the reactor to a calibrated gas burette. The reaction is complete when hydrogen uptake abruptly ceases at exactly 1.0 molar equivalent. The poisoned catalyst is kinetically inert toward the resulting alkene, making over-reduction impossible under these conditions.

  • Workup: Filter the mixture through a pad of Celite to remove the catalyst and concentrate under reduced pressure.

Protocol C: Carroll Rearrangement to 6,10-Dimethylundec-5-en-2-one (C13 Ketone)

Causality: The Carroll rearrangement involves the transesterification of the newly formed allylic alcohol with ethyl acetoacetate, followed by a heat-driven [3,3]-sigmatropic shift. Aluminum isopropoxide is used as a catalyst to lower the activation energy of the initial transesterification[2].

  • Setup: In a reaction vessel equipped with a fractional distillation column, combine 3,7-dimethyloct-1-en-3-ol and ethyl acetoacetate in a 1:1.2 molar ratio. Add 2 mol% aluminum isopropoxide.

  • Heating: Gradually heat the mixture to 160–190°C.

  • Self-Validation Checkpoint: This protocol validates itself through two distinct physical observables. First, ethanol will continuously distill overhead, confirming the transesterification step. Second, monitor the evolution of CO2​ gas via a bubbler attached to the system vent. The robust evolution of CO2​ confirms the sigmatropic rearrangement and subsequent decarboxylation. The complete cessation of gas evolution definitively signals reaction completion.

  • Workup: Cool the mixture and isolate the C13 ketone (6,10-dimethylundec-5-en-2-one) via fractional vacuum distillation.

Downstream Integration to α-Tocopherol

Once the C13 intermediate is secured, the exact same sequence (Ethynylation Lindlar Hydrogenation Carroll Rearrangement) is repeated to yield the C18 ketone (Hexahydrofarnesylacetone). A final ethynylation and partial reduction yields the C20 aliphatic alcohol, Isophytol . Isophytol is then subjected to an acid-catalyzed Friedel-Crafts-type alkylation and cyclization with TMHQ to yield the final Vitamin E molecule[4].

Workflow HDHL HDHL (C10) 3,7-Dimethyloct-1-yn-3-ol C13 C13 Ketone Intermediate HDHL->C13 Carroll Rearrangement C18 C18 Ketone Intermediate C13->C18 Ethynylation + Carroll Isophytol Isophytol (C20) Side Chain C18->Isophytol Ethynylation + Reduction VitE α-Tocopherol (Vitamin E) Isophytol->VitE Acid Condensation TMHQ TMHQ Chromanol Ring TMHQ->VitE

Caption: Macro-workflow illustrating the integration of HDHL into Isophytol and Vitamin E synthesis.

References

  • [3] Title: 3,7-Dimethyl-1-octyn-3-ol | C10H18O | CID 9812829 Source: PubChem URL:[Link]

  • [2] Title: EP1256560A2 - Process for the preparation of higher alpha,beta-unsaturated alcohols Source: Google Patents (European Patent Office) URL:

  • [4] Title: EP0902001A1 - Process for the preparation of unsaturated ketones Source: Google Patents (European Patent Office) URL:

Sources

Method

Application Notes and Protocols: Derivatization of 3,7-Dimethyloct-1-yn-3-ol for Biological Screening

Abstract 3,7-Dimethyloct-1-yn-3-ol is a tertiary alkynyl alcohol with a terpenoid-like backbone, a structural motif present in many biologically active compounds.[1] While the biological profile of the parent molecule is...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

3,7-Dimethyloct-1-yn-3-ol is a tertiary alkynyl alcohol with a terpenoid-like backbone, a structural motif present in many biologically active compounds.[1] While the biological profile of the parent molecule is largely uncharacterized, its functional groups—a tertiary alcohol and a terminal alkyne—offer versatile handles for chemical modification.[2] This document provides a comprehensive guide for the derivatization of 3,7-dimethyloct-1-yn-3-ol to generate a library of diverse analogs for biological screening. We present detailed protocols for reactions targeting both the hydroxyl and alkyne moieties, including esterification, etherification, Sonogashira coupling, and copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry." The rationale behind each derivatization strategy is discussed, emphasizing the generation of analogs with varied physicochemical properties to enhance the probability of identifying novel bioactive agents.

Introduction: The Rationale for Derivatization

The exploration of novel chemical space is a cornerstone of modern drug discovery and agrochemical research. 3,7-Dimethyloct-1-yn-3-ol, a readily accessible synthetic intermediate, serves as an excellent starting point for the creation of a focused compound library.[3] Its structural similarity to known antimicrobial agents and fragrance components suggests a potential for biological activity.[1][4] However, the parent molecule's specific biological effects remain largely unexplored in public literature.[1]

Derivatization serves several key purposes in a biological screening context:

  • Structure-Activity Relationship (SAR) Studies: By systematically modifying the parent structure, researchers can elucidate which molecular features are critical for biological activity.

  • Modulation of Physicochemical Properties: Altering functional groups can impact solubility, lipophilicity, and metabolic stability, all of which are crucial for a compound's efficacy and pharmacokinetic profile.

  • Introduction of Pharmacophores: The addition of specific chemical moieties known to interact with biological targets can guide the discovery of compounds with desired activities.

  • Enabling Further Conjugation: Introducing reactive handles through derivatization can facilitate the attachment of fluorescent probes, affinity tags, or other reporter molecules for mechanistic studies.[5][6]

This guide focuses on practical and robust derivatization strategies that can be implemented in a standard synthetic chemistry laboratory.

Derivatization Strategies and Protocols

The two primary reactive sites on 3,7-dimethyloct-1-yn-3-ol are the tertiary hydroxyl group and the terminal alkyne. The following sections detail protocols for modifying each of these functionalities.

Targeting the Tertiary Hydroxyl Group

The tertiary nature of the hydroxyl group in 3,7-dimethyloct-1-yn-3-ol presents a steric challenge for traditional acylation and alkylation reactions. Therefore, reaction conditions must be carefully selected to achieve efficient conversion.

Esterification introduces a wide range of functionalities and can significantly alter the lipophilicity and hydrogen bonding potential of the parent molecule.

Protocol 1: Acid Chloride-Mediated Esterification

This protocol utilizes an acid chloride in the presence of a non-nucleophilic base to facilitate the esterification of the sterically hindered tertiary alcohol.

  • Materials:

    • 3,7-Dimethyloct-1-yn-3-ol

    • Anhydrous dichloromethane (DCM)

    • Pyridine (anhydrous)

    • Acid chloride of choice (e.g., acetyl chloride, benzoyl chloride)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,7-dimethyloct-1-yn-3-ol (1.0 eq) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add pyridine (1.2 eq) dropwise to the stirred solution.

    • Slowly add the desired acid chloride (1.1 eq) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and extract with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Causality: The use of pyridine as a base is crucial. It neutralizes the HCl generated during the reaction, preventing potential side reactions and driving the equilibrium towards product formation. The anhydrous conditions are necessary to prevent hydrolysis of the acid chloride.

The synthesis of ethers from tertiary alcohols can be challenging due to the propensity for elimination reactions under acidic conditions.[7][8] A robust method involves the reaction with a suitable alkyl halide under basic conditions, though this can be low-yielding for tertiary alcohols.

Protocol 2: Williamson-type Ether Synthesis (Modified for Tertiary Alcohols)

This protocol employs a strong, non-nucleophilic base to deprotonate the tertiary alcohol, followed by reaction with a primary alkyl halide.

  • Materials:

    • 3,7-Dimethyloct-1-yn-3-ol

    • Anhydrous tetrahydrofuran (THF)

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Primary alkyl halide (e.g., methyl iodide, benzyl bromide)

    • Saturated aqueous ammonium chloride solution

    • Diethyl ether

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add a suspension of NaH (1.5 eq) in anhydrous THF.

    • Cool the suspension to 0 °C.

    • Slowly add a solution of 3,7-dimethyloct-1-yn-3-ol (1.0 eq) in anhydrous THF to the NaH suspension.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

    • Add the primary alkyl halide (1.2 eq) dropwise to the reaction mixture.

    • Heat the reaction to reflux and monitor by TLC until the starting material is consumed.

    • Cool the reaction to 0 °C and carefully quench with saturated aqueous ammonium chloride solution.

    • Extract the product with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Causality: Sodium hydride is a strong base capable of deprotonating the tertiary alcohol to form the corresponding alkoxide. The use of a primary alkyl halide is critical to favor the Sₙ2 reaction over elimination.

Targeting the Terminal Alkyne

The terminal alkyne is a versatile functional group that can participate in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, enabling the introduction of aromatic and heteroaromatic moieties.[9][10]

Protocol 3: Sonogashira Cross-Coupling

  • Materials:

    • 3,7-Dimethyloct-1-yn-3-ol derivative (from section 2.1, or the parent alcohol)

    • Aryl or vinyl halide (e.g., iodobenzene, 2-bromopyridine)

    • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

    • Copper(I) iodide (CuI)

    • Anhydrous solvent (e.g., THF, DMF, or triethylamine)

    • Base (e.g., triethylamine or diisopropylethylamine)

  • Procedure:

    • To a Schlenk flask, add the aryl or vinyl halide (1.0 eq), Pd catalyst (0.02-0.05 eq), and CuI (0.05-0.10 eq).

    • Evacuate and backfill the flask with an inert gas (3x).

    • Add the anhydrous solvent and the base.

    • Add the 3,7-dimethyloct-1-yn-3-ol derivative (1.2 eq) to the reaction mixture.

    • Stir the reaction at room temperature or with gentle heating (40-60 °C) until TLC analysis indicates completion.

    • Filter the reaction mixture through a pad of celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography.

Causality: The palladium catalyst facilitates the oxidative addition to the aryl/vinyl halide, while the copper(I) co-catalyst activates the terminal alkyne. The amine base is essential for regenerating the active palladium(0) species and neutralizing the hydrogen halide byproduct.[9]

"Click chemistry" refers to a class of reactions that are modular, high-yielding, and generate minimal byproducts.[5] The CuAAC reaction is a prime example, forming a stable 1,2,3-triazole linkage between an alkyne and an azide.[6] This reaction is exceptionally reliable and can be performed under mild, often aqueous, conditions.[6]

Protocol 4: CuAAC "Click" Reaction

  • Materials:

    • 3,7-Dimethyloct-1-yn-3-ol derivative

    • Organic azide of choice

    • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

    • Sodium ascorbate

    • Solvent system (e.g., t-butanol/water, DMF, or DMSO)

  • Procedure:

    • In a vial, dissolve the 3,7-dimethyloct-1-yn-3-ol derivative (1.0 eq) and the organic azide (1.05 eq) in the chosen solvent system.

    • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water.

    • In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in water.

    • To the solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.

    • Stir the reaction mixture vigorously at room temperature. The reaction is often complete within a few hours, but can be left overnight. Monitor by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or DCM).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography or recrystallization.

Causality: Sodium ascorbate acts as a reducing agent to generate the active copper(I) catalyst in situ from the more stable copper(II) sulfate. The resulting triazole ring is a valuable pharmacophore, known for its metabolic stability and ability to participate in hydrogen bonding.

Visualization of Derivatization Workflows

The following diagrams illustrate the key derivatization pathways for 3,7-dimethyloct-1-yn-3-ol.

Derivatization_Workflow cluster_hydroxyl Hydroxyl Derivatization cluster_alkyne Alkyne Derivatization start 3,7-Dimethyloct-1-yn-3-ol ester Ester Derivative start->ester Esterification (Protocol 1) ether Ether Derivative start->ether Etherification (Protocol 2) sonogashira Sonogashira Product (Aryl/Vinyl Alkyne) start->sonogashira Sonogashira Coupling (Protocol 3) click Triazole Derivative start->click CuAAC 'Click' Reaction (Protocol 4)

Caption: Derivatization pathways for 3,7-Dimethyloct-1-yn-3-ol.

Data Presentation and Expected Outcomes

The successful derivatization of 3,7-dimethyloct-1-yn-3-ol will yield a library of compounds with diverse physicochemical properties. The expected outcomes for each reaction are summarized below.

Reaction Functional Group Targeted Reagents Expected Product Class Typical Yield Range
EsterificationTertiary HydroxylAcid Chloride, PyridineEsters50-80%
EtherificationTertiary HydroxylNaH, Alkyl HalideEthers30-60%
Sonogashira CouplingTerminal AlkyneAryl/Vinyl Halide, Pd/Cu CatalystDisubstituted Alkynes60-95%
CuAAC "Click"Terminal AlkyneOrganic Azide, CuSO₄, Na Ascorbate1,2,3-Triazoles80-99%

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the derivatization of 3,7-dimethyloct-1-yn-3-ol, enabling the generation of a diverse chemical library for biological screening. The versatility of the tertiary alcohol and terminal alkyne functionalities allows for the introduction of a wide array of chemical motifs, thereby increasing the potential for discovering novel bioactive compounds. Future work could involve the exploration of other alkyne transformations, such as hydroamination or carbometalation, to further expand the chemical space accessible from this versatile starting material. Additionally, the development of enantioselective derivatization methods could provide access to chiral analogs for stereospecific biological evaluation.

References

  • National Center for Biotechnology Information. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. PubMed Central. Available from: [Link].

  • Eurofins Genomics. Click Chemistry. Available from: [Link].

  • ACS Publications. PIFA-Mediated Esterification Reaction of Alkynes with Alcohols via Oxidative Cleavage of Carbon Triple Bonds. The Journal of Organic Chemistry. Available from: [Link].

  • National Center for Biotechnology Information. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. PubMed Central. Available from: [Link].

  • National Center for Biotechnology Information. 3,7-Dimethyloct-1-en-3-ol. PubChem. Available from: [Link].

  • Interchim. Click Chemistry (Azide / alkyne reaction). Available from: [Link].

  • ACS Publications. Rapid and Efficient Pd-Catalyzed Sonogashira Coupling of Aryl Chlorides. The Journal of Organic Chemistry. Available from: [Link].

  • National Center for Biotechnology Information. Detection of Alkynes via Click Chemistry with a Brominated Coumarin Azide by Simultaneous Fluorescence and Isotopic Signatures in Mass Spectrometry. PubMed. Available from: [Link].

  • ResearchGate. (PDF) Click chemistry for labeling and detection of biomolecules. Available from: [Link].

  • National Center for Biotechnology Information. Stereoselective Construction of Tertiary Homoallyl Alcohols and Ethers by Nucleophilic Substitution at Quaternary Carbon Stereocenters. PubMed Central. Available from: [Link].

  • Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link].

  • Scirp.org. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Available from: [Link].

  • Google Patents. EP2609063A2 - Process for the manufacture of 3,7-dimethyl-1-octen-3-ol.
  • National Center for Biotechnology Information. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. PubMed Central. Available from: [Link].

  • Master Organic Chemistry. Ethers From Alkenes, Tertiary Alkyl Halides and Alkoxymercuration. Available from: [Link].

  • Organic Chemistry Portal. Ether synthesis by etherification (alkylation). Available from: [Link].

  • Master Organic Chemistry. Alcohols To Ethers via Acid Catalysis. Available from: [Link].

  • Seton Hall University. Part 1: Synthesis of 3,7 dimethyl-7-methoxyoctane-2-ol (Osyrol) from C. Available from: [Link].

  • Google Patents. US3590073A - Esterification of tertiary alcohols.
  • ResearchGate. Ways of making enantioenriched tertiary propargylic alcohols. Available from: [Link].

  • Chemistry LibreTexts. 21.6: Chemistry of Esters. Available from: [Link].

  • Organic Chemistry Portal. Propargyl alcohol synthesis by addition or C-C coupling (alkynylation). Available from: [Link].

  • Georg Thieme Verlag. Product Class 3: Propargylic Alcohols. Available from: [Link].

  • Organic Chemistry Portal. Ester synthesis by O-alkylation. Available from: [Link].

  • Google Patents. EP0256745A2 - Crystalline complex compounds of propargyl alcohols and tertiary diamines, and process of separation and purification of propargyl alcohols using the same.
  • National Center for Biotechnology Information. Cytotoxic and Antioxidant Properties of Natural Bioactive Monoterpenes Nerol, Estragole, and 3,7-Dimethyl-1-Octanol. PubMed. Available from: [Link].

  • PubChemLite. 3,7-dimethyloct-1-yn-3-ol (C10H18O). Available from: [Link].

  • Chemistry Steps. Esters to Alcohols. Available from: [Link].

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Sources

Application

Application Note: Chemoselective Semi-Hydrogenation of 3,7-Dimethyloct-1-yn-3-ol (Dehydrolinalool)

Introduction & Mechanistic Rationale 3,7-Dimethyloct-1-yn-3-ol, widely known as dehydrolinalool (DHL), is a critical acetylenic building block in the industrial synthesis of fine chemicals, fragrances, and essential vita...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

3,7-Dimethyloct-1-yn-3-ol, widely known as dehydrolinalool (DHL), is a critical acetylenic building block in the industrial synthesis of fine chemicals, fragrances, and essential vitamins (such as Vitamins A and E)[1]. The selective semi-hydrogenation of the terminal alkyne moiety in DHL yields linalool, a highly valued terpene alcohol.

The fundamental challenge in this catalytic transformation is preventing the over-hydrogenation of the newly formed alkene into dihydrolinalool or tetrahydrolinalool[2]. In heterogeneous catalysis, this reaction is governed by a delicate balance of thermodynamic and kinetic factors. Alkynes inherently possess a higher adsorption enthalpy on palladium surfaces compared to alkenes, providing a baseline thermodynamic preference for alkyne reduction[3]. However, unmodified palladium catalysts (e.g., standard Pd/C) are too active and will rapidly drive the reaction to complete saturation.

To achieve >95% chemoselectivity, the catalyst must be intentionally "poisoned" or modified. The industry standard for this is the Lindlar catalyst (5 wt% Pd supported on CaCO₃, modified with lead)[4]. The causality behind this specific experimental choice relies on a dual-action mechanism:

  • Thermodynamic Control via Lead (Pb): The incorporation of Pb alters the electronic structure (d-band filling) of the palladium nanoparticles. This reduces the thermodynamic driving force for complete saturation and strictly hinders the formation of subsurface hydrides, which are the primary species responsible for unselective over-reduction[4].

  • Kinetic Control via Quinoline: Quinoline is added to the liquid reaction mixture as a kinetic modifier. It acts by sterically and electronically competing with the newly formed linalool for the active Pd sites. Because quinoline binds more strongly than the alkene (but weaker than the alkyne), it effectively displaces the linalool from the catalyst surface before it can be further reduced[4].

Recent innovations have also demonstrated that bimetallic alloys (such as Pd-Ru) can achieve similar selectivity without liquid-phase additives by inherently lowering the electron work function of the catalyst, thereby favoring alkyne adsorption exclusively[5].

Reaction Pathway Visualization

G DHL Dehydrolinalool (Alkyne) LIN Linalool (Alkene) DHL->LIN + H2 Lindlar Catalyst (Desired) DHLIN Dihydrolinalool (Alkane) LIN->DHLIN + H2 Over-reduction (Undesired)

Reaction pathway for the semi-hydrogenation of dehydrolinalool to linalool.

Experimental Protocol: Semi-Hydrogenation using a Lindlar Catalyst

The following protocol details the liquid-phase semi-hydrogenation of dehydrolinalool using a modified Lindlar catalyst system in a batch reactor[6][7].

Materials & Reagents
  • Substrate: 3,7-Dimethyloct-1-yn-3-ol (Dehydrolinalool), >98% purity.

  • Catalyst: Lindlar Catalyst (5% Pd/CaCO₃, lead poisoned).

  • Modifier: Synthetic grade Quinoline.

  • Solvent: C₂-C₄ fatty alcohol (e.g., absolute Ethanol)[6].

  • Gases: High-purity Hydrogen (H₂, 99.999%) and Nitrogen (N₂) for purging.

Step-by-Step Methodology
  • Reactor Preparation: Ensure a high-pressure stainless-steel autoclave is thoroughly cleaned, dried, and purged with N₂ for 15 minutes to eliminate residual oxygen and moisture.

  • Reaction Mixture Assembly:

    • Charge the reactor with 100 mmol of Dehydrolinalool.

    • Add 50 mL of ethanol to achieve a substrate-to-solvent volume ratio of approximately 1:0.5 to 1:1.2[6].

    • Introduce the Lindlar catalyst at a loading of 0.2 mol% Pd relative to the substrate.

    • Add quinoline (typically 2 to 5 equivalents relative to the molar amount of Pd) directly to the mixture to suppress over-hydrogenation[4].

  • Purging and Pressurization:

    • Seal the reactor and purge the headspace with N₂ three times (pressurize to 3 bar, then vent).

    • Purge with H₂ three times to completely replace the nitrogen atmosphere.

    • Pressurize the reactor with H₂ to a working pressure of 0.8 - 1.2 MPa (8 - 12 bar)[6].

  • Reaction Execution:

    • Initiate mechanical stirring at 800–1000 rpm to eliminate gas-liquid mass transfer limitations.

    • Heat the reaction mixture to 80 °C[6].

    • Continuously monitor hydrogen consumption via a mass flow controller or tracking the pressure drop. The reaction rate will significantly decelerate once the alkyne is consumed, serving as a kinetic indicator that the semi-hydrogenation is complete[2].

  • Termination and Workup:

    • Once the theoretical volume of H₂ for one equivalent is consumed, immediately stop the stirring and rapidly cool the reactor to room temperature.

    • Vent the residual H₂ and purge the system with N₂.

    • Filter the mixture through a Celite pad to recover the heterogeneous catalyst.

    • Remove the ethanol solvent under reduced pressure using a rotary evaporator to isolate the crude linalool.

  • Analysis: Quantify the product via Gas Chromatography (GC-FID) using a polar capillary column to determine conversion rates and exact selectivity metrics.

Data Presentation: Catalyst Performance Comparison

The table below summarizes the quantitative effects of various catalyst modifications on the conversion of dehydrolinalool and the resulting selectivity toward linalool[3][4][5].

Catalyst SystemModifiers / AdditivesSolventConversion (%)Selectivity to Linalool (%)
5% Pd/C NoneEthanol>99< 40 (High over-reduction)
5% Pd/CaCO₃ (Lindlar) Pb, QuinolineEthanol>9895 - 98
Pd-Ru Alloy Membrane Ru (6 wt%)Solvent-free100> 95
PdNPs in PS-b-P4VP Pyridine units (Polymer)Toluene10099.8

Note: Unmodified Pd/C rapidly reduces the substrate past the alkene stage. The introduction of Pb/Quinoline, or the use of polymer-based pyridine units in colloidal approaches, is strictly required to arrest the reaction at the alkene stage[3][4].

Sources

Method

Application Note: Large-Scale Synthesis and Purification of 3,7-Dimethyloct-1-yn-3-ol

Executive Summary 3,7-Dimethyloct-1-yn-3-ol (CAS 1604-26-8), commonly referred to as hydrodehydrolinalool, is a highly functionalized tertiary propargyl alcohol[1]. It serves as a critical intermediate in the industrial...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3,7-Dimethyloct-1-yn-3-ol (CAS 1604-26-8), commonly referred to as hydrodehydrolinalool, is a highly functionalized tertiary propargyl alcohol[1]. It serves as a critical intermediate in the industrial synthesis of fragrances (such as tetrahydrolinalool) and essential vitamins, including isophytol and Vitamin E[2]. This application note provides a comprehensive, self-validating protocol for the large-scale ethynylation of 6-methylheptan-2-one to yield 3,7-dimethyloct-1-yn-3-ol, optimized for high atom economy and continuous industrial applicability[2].

Mechanistic Grounding & Process Chemistry

The core transformation relies on the nucleophilic addition of an acetylide anion to the sterically hindered carbonyl group of 6-methylheptan-2-one[2].

Causality in Reagent Selection: Industrial-scale ethynylation avoids expensive or highly pyrophoric bases (e.g., n-butyllithium) by utilizing a catalytic or sub-stoichiometric amount of potassium hydroxide (KOH) in liquid ammonia[3]. Liquid ammonia acts as both a solvent and a base-enhancer. Its high dielectric constant effectively solvates the potassium ions, increasing the basicity of KOH to a level sufficient to deprotonate acetylene gas ( HC≡CH ) in situ, forming the reactive potassium acetylide intermediate[3].

Because the resulting tertiary alkoxide is strongly basic, the reaction must be carefully quenched to prevent retro-aldol degradation or acid-catalyzed dehydration of the newly formed tertiary alcohol.

Pathway A Acetylene (HC≡CH) I Potassium Acetylide [HC≡C⁻ K⁺] A->I Deprotonation (In situ) B KOH / Liquid NH3 (Base/Solvent) B->I P 3,7-Dimethyloct-1-yn-3-ol (Target) I->P Nucleophilic Addition K 6-Methylheptan-2-one K->P

Mechanistic pathway for the base-catalyzed ethynylation of 6-methylheptan-2-one.

Physicochemical Data & Quality Control

To ensure a self-validating workflow, quantitative parameters must be monitored. Table 1 outlines the physical properties of the target molecule[1], while Table 2 provides the Gas Chromatography-Flame Ionization Detection (GC-FID) parameters used to validate reaction completion.

Table 1: Physicochemical Properties of 3,7-Dimethyloct-1-yn-3-ol

ParameterValue
IUPAC Name 3,7-Dimethyloct-1-yn-3-ol
CAS Number 1604-26-8
Molecular Formula C₁₀H₁₈O
Molecular Weight 154.25 g/mol
XLogP3 2.5
Appearance Clear, colorless to pale yellow liquid

Table 2: Process Quality Control Parameters (GC-FID)

ComponentRelative Retention TimeAcceptance Criteria
6-Methylheptan-2-one (Starting Material)0.85< 1.0% (indicates completion)
3,7-Dimethyloct-1-yn-3-ol (Target) 1.00 > 98.0% (post-distillation)
Dehydration By-products (Enynes)1.15< 0.5%

Large-Scale Synthesis Protocol

The following protocol is designed for pressure-rated autoclave systems and incorporates integrated validation checkpoints to ensure process integrity[3].

Phase 1: Reactor Preparation & Acetylide Generation
  • Purge & Cool: Purge a high-pressure, jacketed autoclave with nitrogen gas to ensure an inert atmosphere. Cool the reactor to -30°C.

  • Solvent Introduction: Introduce anhydrous liquid ammonia into the reactor.

  • Catalyst Addition: Add anhydrous potassium hydroxide (KOH) pellets (0.1 - 0.2 equivalents relative to the ketone).

  • Pressurization: Introduce purified acetylene gas into the reactor until a total pressure of 2.0–2.5 MPa is achieved[3].

  • Self-Validation Checkpoint 1: Monitor the internal pressure. A gradual pressure drop followed by stabilization indicates the successful equilibrium formation of potassium acetylide. Do not proceed until pressure stabilizes.

Phase 2: Nucleophilic Addition (Ethynylation)
  • Ketone Feed: Slowly pump 1.0 equivalent of 6-methylheptan-2-one into the reactor.

  • Temperature Control: Gradually raise the internal temperature to 35–40°C[3]. Causality: The controlled feed rate and gradual heating mitigate the exothermic nature of the addition, preventing local thermal spikes that could drive retro-aldol side reactions.

  • Reaction Maintenance: Maintain the temperature and pressure (2.0–2.5 MPa) for 2 to 3 hours[3].

  • Self-Validation Checkpoint 2: Extract an aliquot via a high-pressure sampling valve, quench in aqueous NH4​Cl , and analyze via GC-FID. The reaction is validated as complete when the residual 6-methylheptan-2-one peak area falls below 1.0%.

Phase 3: Quenching & Phase Separation
  • Gas Recovery: Carefully vent the excess acetylene and ammonia into a flash recovery tank. Causality: Recycling these gases drastically improves the atom economy and reduces the environmental footprint of the industrial process[3].

  • Neutralization: Quench the remaining crude liquid with a saturated aqueous solution of ammonium chloride ( NH4​Cl ). Causality: NH4​Cl is a mild acid that effectively neutralizes the strongly basic potassium alkoxide without lowering the pH enough to trigger acid-catalyzed dehydration of the tertiary alcohol.

  • Phase Separation: Allow the mixture to settle and separate the upper organic layer from the aqueous layer. Wash the organic layer once with brine and dry over anhydrous sodium sulfate.

Workflow A Acetylene Gas + Liquid NH3 D High-Pressure Autoclave (Ethynylation: 35-40°C, 2.0 MPa) A->D B KOH Catalyst B->D C 6-Methylheptan-2-one C->D E Flash Tank (Gas Recovery) D->E Crude Mixture E->A Recycled Gas F Aqueous Quench & Phase Separation E->F Liquid Phase G Vacuum Fractional Distillation F->G Organic Layer H Purified 3,7-Dimethyloct-1-yn-3-ol (>98% GC-FID) G->H Target Fraction

Process workflow for the large-scale ethynylation and purification of 3,7-Dimethyloct-1-yn-3-ol.

Phase 4: Downstream Purification
  • Solvent Removal: Concentrate the dried organic layer under reduced pressure to remove any residual low-boiling impurities.

  • Vacuum Distillation: Subject the crude product to fractional distillation under high vacuum[3].

  • Self-Validation Checkpoint 3: Collect the main fraction corresponding to the boiling point of 3,7-dimethyloct-1-yn-3-ol at the applied vacuum level. Confirm the final purity is >98% via GC-FID (Table 2) prior to bulk storage.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 3,7-Dimethyloct-1-yn-3-ol (Dehydrolinalool)

Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the mechanistic pitfalls and side reactions encountered during the ethynylation of 6-me...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the mechanistic pitfalls and side reactions encountered during the ethynylation of 6-methylhept-5-en-2-one. This resource is designed for drug development professionals and synthetic chemists requiring high-purity dehydrolinalool for downstream vitamin and fragrance synthesis.

Section 1: Diagnostic Data & Side Reaction Profiling

Before adjusting your protocol, you must accurately diagnose the side reaction. The table below summarizes the quantitative and analytical data for the most common ethynylation byproducts to help you quickly identify failure modes in your reactor.

Analytical ObservationRelative GC-MS % (Typical Failure)Identified Side ProductMechanistic CausePreventive Action
High MW peak (m/z ~250) 5 - 15%Acetylenic Diol (Favorskii-type)Reaction of the intermediate dehydrolinaloolate alkoxide with unreacted ketone.Maintain continuous acetylene sparging; ensure excess acetylide.
Broad peak (m/z 234) 10 - 30%C16 Enone (Aldol Product)Base-catalyzed self-condensation of the α -protons on 6-methylhept-5-en-2-one.Lower reaction temperature (< 5 °C); use less basic acetylide complexes.
Isomeric shift (NMR) 2 - 8%6-Methylhept-4-en-2-oneBase-catalyzed double bond migration from the Δ5 to the Δ4 position.Minimize residence time in strongly basic media; avoid elevated temps.
Aldehyde presence 5 - 20%Citral / IsocitralMeyer-Schuster rearrangement triggered during acidic workup.Quench exclusively with saturated NH 4​ Cl (pH ~6); avoid strong acids.
Section 2: Reaction Pathway Visualization

To understand how these side products emerge from the central ethynylation workflow, review the reaction network below.

G SM 6-Methylhept-5-en-2-one + Acetylene Base Strong Base Catalyst (e.g., LiC≡CH·EDA) SM->Base Activation Product 3,7-Dimethyloct-1-yn-3-ol (Dehydrolinalool) [Target] Base->Product Ethynylation (Main Pathway) Aldol C16 Enone [Self-Aldol Condensation] Base->Aldol Enolization (Side Pathway) Isomer 6-Methylhept-4-en-2-one [Alkene Isomerization] Base->Isomer Base Migration Diol Acetylenic Diol [Favorskii Side Reaction] Product->Diol + Excess Ketone Citral Citral / Isocitral [Meyer-Schuster Rearrangement] Product->Citral Acidic Quench (pH < 4)

Reaction network for 6-methylhept-5-en-2-one ethynylation detailing side reaction pathways.

Section 3: Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: Why am I seeing a significant amount of a heavy byproduct (m/z ~250) in my GC-MS trace? A1: You are observing the formation of an acetylenic diol. This occurs when the stoichiometric ratio of acetylene to ketone drops below 1:1 in the reaction microenvironment. The intermediate alkoxide of dehydrolinalool acts as a nucleophile and attacks a second molecule of 6-methylhept-5-en-2-one. Causality & Fix: This is fundamentally a mass-transfer issue. Gas-liquid mixing is insufficient, leading to localized acetylene depletion. Increase the acetylene sparging rate, use a highly efficient gas dispersion frit, and ensure the ketone is added slowly to a pre-saturated acetylide solution.

Q2: My dehydrolinalool product is contaminated with citral. Did an oxidation occur? A2: No, this is not an oxidation. It is an acid-catalyzed Meyer-Schuster rearrangement. Propargylic alcohols like dehydrolinalool are highly susceptible to 1,3-hydroxyl shifts, which convert the alkyne-alcohol moiety into an α,β -unsaturated aldehyde (citral) or ketone via [1]. Causality & Fix: This side reaction is almost always an artifact of improper quenching. If you quench the basic reaction mixture with strong acids (e.g., HCl or H 2​ SO 4​ ), the localized drop in pH (< 4) instantly triggers the rearrangement. Always use a mild, buffered proton source like saturated aqueous ammonium chloride to safely neutralize the base.

Q3: The starting material is converting into a complex mixture of dimers. What went wrong? A3: 6-Methylhept-5-en-2-one possesses highly acidic α -protons. Under strongly basic conditions (e.g., KOH, NaNH 2​ ), competitive deprotonation of the ketone occurs instead of acetylide addition, leading to [2]. Causality & Fix: High temperatures or the use of overly harsh bases favors thermodynamic enolate formation over kinetic acetylide addition. Switch to a stabilized reagent like the lithium acetylide-ethylenediamine (LiC CH·EDA) complex, which minimizes [3], and maintain the reaction temperature at or below 0 °C.

Section 4: Self-Validating Experimental Protocol

To eliminate the side reactions detailed above, implement the following optimized methodology. This protocol is designed as a self-validating system : the physical constraints (temperature, addition rate, and buffer choice) inherently block the failure modes, ensuring that deviations from the target pathway are kinetically and thermodynamically suppressed.

Optimized Ethynylation of 6-Methylhept-5-en-2-one

Step 1: System Purge & Saturation Purge a flame-dried, 3-neck round-bottom flask with Argon, then switch to a steady stream of purified Acetylene gas. Pre-saturate 100 mL of anhydrous Tetrahydrofuran (THF) by bubbling acetylene through a dispersion frit for 15 minutes at -78 °C.

Step 2: Base Preparation Suspend Lithium acetylide-ethylenediamine complex (1.2 equiv, 120 mmol) in the cold THF under continuous acetylene bubbling. Scientific Rationale: The EDA complex stabilizes the acetylide anion, suppressing the basicity that typically drives the self-aldol condensation of the starting ketone.

Step 3: Kinetic Addition of Ketone Dilute 6-methylhept-5-en-2-one (1.0 equiv, 100 mmol) in 50 mL of anhydrous THF. Add this solution dropwise over 90 minutes via a syringe pump to the acetylide suspension, maintaining the internal temperature between -78 °C and 0 °C. Scientific Rationale: Slow addition ensures the acetylide is always in massive stoichiometric excess relative to the ketone in the liquid phase, kinetically starving the Favorskii diol pathway.

Step 4: Reaction Maturation Remove the cooling bath and allow the mixture to stir for 2 hours at 0 °C. Monitor the reaction via GC-FID or TLC (Hexanes:EtOAc 8:2) until the starting material is fully consumed.

Step 5: Buffered Quench (Critical Step) Cool the mixture back to -10 °C. Quench the reaction strictly by the dropwise addition of 50 mL of saturated aqueous NH 4​ Cl. Scientific Rationale: The NH 4​ Cl buffer maintains the aqueous phase at pH ~6. This self-limits the acidity, completely eliminating the risk of the acid-catalyzed Meyer-Schuster rearrangement to citral.

Step 6: Isolation Extract the aqueous layer with diethyl ether (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure to yield high-purity 3,7-Dimethyloct-1-yn-3-ol.

References
  • A comprehensive review of flow chemistry techniques tailored to the flavours and fragrances industries - Beilstein Journal of Organic Chemistry. Available at:[Link]

  • Fluoride-Assisted Activation of Calcium Carbide: A Simple Method for the Ethynylation of Aldehydes and Ketones - ACS Organic Letters. Available at:[Link]

Sources

Optimization

Technical Support Center: Purification of 3,7-Dimethyloct-1-yn-3-ol

Welcome to the dedicated technical support guide for the purification of 3,7-dimethyloct-1-yn-3-ol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-pro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the purification of 3,7-dimethyloct-1-yn-3-ol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting for common challenges encountered during the purification of this valuable tertiary acetylenic alcohol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my crude reaction mixture when synthesizing 3,7-dimethyloct-1-yn-3-ol?

A1: The impurity profile of your crude 3,7-dimethyloct-1-yn-3-ol will largely depend on the synthetic route employed. A common synthesis involves the reaction of 6-methyl-2-heptanone with an acetylide salt (e.g., lithium acetylide). Potential impurities from this process include unreacted 6-methyl-2-heptanone, side-products from aldol condensation of the starting ketone, and potentially some diol impurities if the reaction is not properly quenched.

Q2: My crude product is a dark, viscous oil. Is this normal, and how can I address it?

A2: While some coloration is expected, a very dark and viscous crude product often suggests the presence of polymeric or degradation byproducts. This can result from elevated reaction temperatures or prolonged reaction times. It is advisable to proceed with a preliminary purification step, such as a simple filtration through a plug of silica gel, to remove baseline impurities before attempting more rigorous purification methods like distillation.

Q3: I'm observing a broad boiling point range during distillation. What does this indicate?

A3: A broad boiling point range is a classic indicator of a mixture of compounds. In the context of 3,7-dimethyloct-1-yn-3-ol purification, this likely signifies the presence of residual starting materials or solvents, or co-distillation with impurities of similar volatility. It is crucial to ensure your vacuum is stable and the distillation apparatus is well-insulated for optimal separation.

Q4: Can I use column chromatography to purify 3,7-dimethyloct-1-yn-3-ol?

A4: Yes, flash column chromatography is a viable method for purifying 3,7-dimethyloct-1-yn-3-ol, especially for removing non-volatile impurities. A silica gel stationary phase with a non-polar mobile phase, such as a gradient of ethyl acetate in hexanes, is typically effective. However, be aware that acidic residues on the silica gel can sometimes cause degradation of tertiary alcohols. To mitigate this, the silica gel can be neutralized by pre-treating it with a dilute solution of triethylamine in the eluent.

Q5: How can I confirm the purity of my final product?

A5: A multi-faceted analytical approach is recommended to confirm the purity of your 3,7-dimethyloct-1-yn-3-ol.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for assessing purity and identifying any volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are invaluable for confirming the structure of the desired product and identifying any structural isomers or other impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: This can confirm the presence of key functional groups, such as the hydroxyl (-OH) and alkyne (C≡C-H) stretches.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield After Distillation 1. Product decomposition at high temperatures. 2. Inefficient fractional distillation. 3. Loss of product due to high vacuum.1. Use vacuum distillation to lower the boiling point. Ensure the heating mantle temperature does not significantly exceed the vapor temperature. 2. Use a fractionating column (e.g., Vigreux) for better separation. 3. Use a cold trap to capture any volatile product that bypasses the condenser.
Product Contaminated with Starting Ketone Incomplete reaction or inefficient purification.1. Optimize reaction conditions to drive the reaction to completion. 2. If using distillation, ensure a sufficient number of theoretical plates for separation. 3. For chromatography, optimize the eluent system for better resolution between the product and the ketone.
Product is Wet (Contains Water) Incomplete drying after workup.1. Ensure the organic layer is thoroughly dried with a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄) before solvent removal. 2. Consider a co-evaporation step with a solvent like toluene to azeotropically remove residual water.
Acidic Impurities Present Incomplete neutralization during workup.Ensure the aqueous washes during the workup are sufficient to remove all acidic or basic residues. A final wash with brine can also help.

Experimental Protocols

Protocol 1: Vacuum Distillation of 3,7-Dimethyloct-1-yn-3-ol

This protocol outlines the purification of crude 3,7-dimethyloct-1-yn-3-ol using vacuum distillation.

Materials:

  • Crude 3,7-dimethyloct-1-yn-3-ol

  • Round-bottom flask

  • Short path distillation head with condenser

  • Receiving flask

  • Vacuum pump with a pressure gauge

  • Heating mantle with a stirrer

  • Cold trap (optional but recommended)

  • Boiling chips or magnetic stir bar

Procedure:

  • Apparatus Setup: Assemble the distillation apparatus as shown in the diagram below. Ensure all joints are well-sealed with appropriate vacuum grease.

  • Charging the Flask: Charge the round-bottom flask with the crude 3,7-dimethyloct-1-yn-3-ol and add a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Applying Vacuum: Gradually apply the vacuum, ensuring the system is stable. The boiling point of 3,7-dimethyloct-1-yn-3-ol is approximately 85-87 °C at 10 mmHg.

  • Heating: Begin heating the flask gently with the heating mantle while stirring.

  • Collecting Fractions: Collect any low-boiling fractions (likely residual solvent or volatile impurities) in a separate receiving flask. Once the temperature stabilizes at the boiling point of the product, switch to a clean receiving flask to collect the purified 3,7-dimethyloct-1-yn-3-ol.

  • Completion: Stop the distillation when the temperature begins to rise again or when only a small amount of residue remains in the distillation flask.

  • System Shutdown: Allow the apparatus to cool completely before releasing the vacuum.

Protocol 2: Purity Assessment by GC-MS

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer.

  • A suitable capillary column (e.g., a non-polar DB-5 or equivalent).

Sample Preparation:

  • Prepare a dilute solution of the purified 3,7-dimethyloct-1-yn-3-ol in a volatile solvent such as dichloromethane or ethyl acetate (approximately 1 mg/mL).

GC-MS Parameters (Example):

  • Injector Temperature: 250 °C

  • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Scan Range: 40-400 m/z.

Data Analysis:

  • Integrate the peaks in the chromatogram to determine the relative percentage of each component.

  • Analyze the mass spectrum of the main peak to confirm the identity of 3,7-dimethyloct-1-yn-3-ol (expected molecular ion or characteristic fragments).

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis start Crude Reaction Mixture workup Aqueous Workup (e.g., quenching, extraction) start->workup Initial Cleanup drying Drying (e.g., MgSO4) workup->drying distillation Vacuum Distillation drying->distillation Primary Method chromatography Column Chromatography (Optional) drying->chromatography Alternative/Additional Step end_product Pure 3,7-Dimethyloct-1-yn-3-ol distillation->end_product chromatography->end_product gcms GC-MS nmr NMR (¹H, ¹³C) ftir FTIR end_product->gcms end_product->nmr end_product->ftir

Caption: General workflow for the purification and analysis of 3,7-dimethyloct-1-yn-3-ol.

Distillation_Apparatus Vacuum Distillation Setup cluster_setup Vacuum Distillation Setup Heating Mantle Heating Mantle Distilling Flask Distilling Flask Heating Mantle->Distilling Flask Distillation Head Distillation Head Distilling Flask->Distillation Head Thermometer Thermometer Distillation Head->Thermometer Condenser Condenser Distillation Head->Condenser Vacuum Adapter Vacuum Adapter Condenser->Vacuum Adapter Water In Water In Condenser->Water In Water Out Water Out Condenser->Water Out Receiving Flask Receiving Flask Vacuum Adapter->Receiving Flask To Vacuum To Vacuum Vacuum Adapter->To Vacuum

Caption: Simplified diagram of a vacuum distillation apparatus.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 62339, 3,7-Dimethyl-1-octyn-3-ol. Retrieved from [Link]

  • Armarego, W. L. F., & Chai, C. L. L. (2012). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (A general guide to laboratory purification techniques). URL for general information: [Link]

Troubleshooting

Technical Support Center: Troubleshooting Unreacted Starting Material in 3,7-Dimethyloct-1-yn-3-ol Synthesis

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals dealing with the purification of 3,7-dimethyloct-1-yn-3-ol .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals dealing with the purification of 3,7-dimethyloct-1-yn-3-ol . Below, we address the common challenge of removing unreacted starting material (6-methylheptan-2-one) following the ethynylation reaction.

Section 1: Causality and Diagnostics

Q1: Why does 6-methylheptan-2-one remain in my final product after the ethynylation reaction? A1: The synthesis of 3,7-dimethyloct-1-yn-3-ol relies on the nucleophilic addition of a metal acetylide to 6-methylheptan-2-one[1]. This reaction is fundamentally an equilibrium process. If the intermediate tertiary alkoxide is not sufficiently stabilized, or if the acetylide is not present in a strict molar excess, the reaction can revert to the starting ketone. Furthermore, acetylide reagents are highly hygroscopic and sensitive to protic sources. Even trace moisture in your anhydrous solvent or apparatus will prematurely quench the acetylide into acetylene gas, halting the conversion and leaving unreacted 6-methylheptan-2-one in the reaction matrix.

Q2: How can I analytically confirm the presence of unreacted ketone without running a full NMR? A2: Infrared (IR) spectroscopy is the most rapid diagnostic tool for this specific mixture. Look for a strong, sharp carbonyl (C=O) stretch at approximately 1715 cm⁻¹, which is characteristic of the methyl ketone[2]. The target product, 3,7-dimethyloct-1-yn-3-ol, lacks this peak but will exhibit a broad O-H stretch (~3300 cm⁻¹) and a sharp terminal alkyne C-H stretch (also ~3300 cm⁻¹, often overlapping but distinct in shape). Gas Chromatography (GC) is also highly effective, as the ketone will elute significantly earlier than the tertiary alcohol.

Section 2: Quantitative Data Comparison

To design a self-validating separation protocol, we must first compare the physicochemical properties of the two components. The significant differences in boiling point and functional group reactivity dictate our separation strategies.

Property6-Methylheptan-2-one (Starting Material)3,7-Dimethyloct-1-yn-3-ol (Target Product)
CAS Number 928-68-71604-26-8
Molecular Weight 128.21 g/mol 154.25 g/mol
Boiling Point (760 mmHg) 167–169 °C~205 °C
Functional Group Methyl KetoneTertiary Propargyl Alcohol
Water Solubility InsolubleInsoluble

Data supported by PubChem and verified material safety specifications[2][3][4].

Section 3: Separation Strategies

Q3: What are the most efficient methods to separate the unreacted ketone from the tertiary alcohol? A3: The optimal choice depends entirely on your operational scale and available equipment.

  • Physical Separation (Fractional Vacuum Distillation): Preferred for large-scale or process chemistry. The ~37 °C difference in boiling points allows for clean fractionation[3][4].

  • Chemical Derivatization (Girard's Reagent T): Preferred for small bench-scale syntheses where ultra-high purity is paramount. This method chemically alters the ketone to make it water-soluble, allowing the product to be isolated via simple liquid-liquid extraction.

SeparationWorkflow Start Crude Mixture (Ketone + Alcohol) Decision Scale & Equipment Decision Start->Decision Distillation Fractional Distillation (Physical Separation) Decision->Distillation Large Scale Girard Girard's Reagent T (Chemical Derivatization) Decision->Girard Small Scale Dist_Details Separate by B.P. (Ketone: ~168°C, Alcohol: ~205°C) Distillation->Dist_Details Girard_Details Form water-soluble hydrazone Extract alcohol in organic phase Girard->Girard_Details PureProduct Pure 3,7-Dimethyloct-1-yn-3-ol Dist_Details->PureProduct Girard_Details->PureProduct

Caption: Workflow for separating unreacted 6-methylheptan-2-one from 3,7-dimethyloct-1-yn-3-ol.

Section 4: Experimental Protocols

Q4: How do I perform the chemical separation using Girard's Reagent T? A4: Girard's Reagent T (trimethylaminoacetohydrazide chloride) exploits the electrophilicity of the ketone. The target 3,7-dimethyloct-1-yn-3-ol is a tertiary alcohol; it is sterically hindered and lacks a carbonyl group, rendering it completely unreactive to the hydrazide.

GirardMechanism Ketone Unreacted Ketone (6-Methylheptan-2-one) Organic Soluble Reaction Acid Catalysis (Reflux in Ethanol) Ketone->Reaction Reagent Girard's Reagent T (Hydrazide derivative) Reagent->Reaction Hydrazone Hydrazone Adduct Water Soluble Reaction->Hydrazone Aqueous Phase Alcohol 3,7-Dimethyloct-1-yn-3-ol Remains Organic Soluble Alcohol->Alcohol Unaffected (Organic Phase)

Caption: Mechanism of Girard's Reagent T selectively derivatizing the unreacted ketone.

Protocol A: Chemical Purification via Girard's Reagent T

Self-Validating System: The success of this protocol is visually confirmed by clean phase separation and analytically confirmed by the disappearance of the ketone spot on TLC.

  • Preparation: Dissolve the crude reaction mixture in absolute ethanol (approximately 10 mL per gram of crude material).

  • Derivatization: Add Girard's Reagent T at a 1.2 molar equivalent relative to the estimated unreacted ketone content. Add glacial acetic acid (10% by volume relative to ethanol) to act as an acid catalyst.

  • Reaction: Reflux the mixture under a nitrogen atmosphere for 1 hour to drive hydrazone formation to completion.

  • Neutralization: Cool the mixture to room temperature. Pour the solution into a separatory funnel containing crushed ice and enough 10% aqueous NaOH to neutralize approximately 90% of the acetic acid. (Do not over-basify, as the hydrazone can hydrolyze back to the ketone at high pH).

  • Phase Extraction: Extract the aqueous mixture three times with diethyl ether.

    • Causality Check: The unreacted 3,7-dimethyloct-1-yn-3-ol partitions into the upper ether layer. The water-soluble ketone-hydrazone adduct remains trapped in the lower aqueous layer.

  • Isolation: Combine the organic ether layers, wash with brine to remove residual water, and dry over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure to yield the purified tertiary propargyl alcohol.

Q5: If I choose distillation, how do I prevent the thermal degradation of my alkyne product? A5: Terminal alkynes and tertiary alcohols can undergo thermal degradation or acid-catalyzed rearrangements (such as the Meyer-Schuster rearrangement) if subjected to prolonged high temperatures (>150 °C). Therefore, you must perform the distillation under reduced pressure to safely lower the boiling points of both components.

Protocol B: Physical Purification via Vacuum Fractional Distillation

Self-Validating System: The protocol relies on strict temperature monitoring at the distillation head to validate the fraction being collected.

  • Apparatus Setup: Transfer the crude mixture to a round-bottom flask equipped with a magnetic stir bar. Attach a Vigreux fractionating column (to ensure sufficient theoretical plates for the ~37 °C separation), a short-path distillation head, a water-cooled condenser, and a multi-neck receiving cow.

  • Vacuum Application: Apply a stable vacuum (e.g., 10–15 mmHg) using a high-vacuum pump equipped with a cold trap. Allow the system to equilibrate. Do not heat the flask until the vacuum is stable.

  • Fraction 1 (Forerun/Ketone): Slowly heat the distillation flask using a controlled oil bath. The unreacted 6-methylheptan-2-one will distill first. At 15 mmHg, expect the head temperature to stabilize around 60–70 °C. Collect this fraction until the head temperature begins to drop or fluctuate, indicating the ketone has been exhausted.

  • Fraction 2 (Target Product): Increase the oil bath temperature slightly. Once the head temperature rises and sharply stabilizes at the higher boiling point of the product (expected around 85–95 °C at 15 mmHg), rotate the receiving cow to a clean flask. Collect the pure 3,7-dimethyloct-1-yn-3-ol.

  • Verification: Confirm the purity of Fraction 2 via GC-MS or by spotting on a TLC plate (visualized with KMnO₄ stain, which will rapidly oxidize the terminal alkyne and alkene impurities, showing a distinct Rf difference from the ketone).

References
  • Application Notes and Protocols for 7-Ethoxy-3,7-dimethyloct-1-yn-3-ol in Organic Synthesis - BenchChem.

  • 6-Methylheptan-2-One - Material Safety Data Sheet (MSDS) - ChemicalBull.

  • 3,7-Dimethyl-1-octyn-3-ol | C10H18O | CID 9812829 - PubChem.

  • 6-Methyl-2-heptanone | C8H16O | CID 13572 - PubChem.

Sources

Optimization

Technical Support Center: Optimizing the Ethynylation of 6-Methyl-2-Heptanone

Welcome to the Technical Support Center for the ethynylation of 6-methyl-2-heptanone. This resource is designed for researchers, scale-up scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the ethynylation of 6-methyl-2-heptanone. This resource is designed for researchers, scale-up scientists, and drug development professionals. The base-catalyzed Favorskii ethynylation of 6-methyl-2-heptanone with acetylene yields 3,7-dimethyl-1-octyn-3-ol , a critical intermediate in the synthesis of isophytol, Vitamin E, and various fragrance compounds (1)[1].

Below, you will find our self-validating standard operating procedures, quantitative optimization data, and an advanced troubleshooting FAQ to resolve common mechanistic bottlenecks.

Experimental Workflow & Standard Operating Procedure

The following protocol outlines the direct ethynylation of 6-methyl-2-heptanone using a strong base catalyst.

Workflow S1 1. Catalyst & Solvent Prep (KOH in Liquid NH3 or DMSO) S2 2. Acetylene Saturation (Purge & Pressurize) S1->S2 S3 3. Substrate Dosing (Slow addition of 6-methyl-2-heptanone) S2->S3 S4 4. Ethynylation Reaction (-30°C to 30°C, 1-20 hrs) S3->S4 S5 5. Quenching & Degassing (Neutralization & Venting) S4->S5 S6 6. Phase Separation & Distillation (Target: 3,7-dimethyl-1-octyn-3-ol) S5->S6

Experimental workflow for the base-catalyzed ethynylation of 6-methyl-2-heptanone.

Step-by-Step Methodology
  • Reactor Purge & Preparation: Seal a high-pressure autoclave and purge with ultra-high purity N₂ for 15 minutes to displace oxygen. Charge the reactor with the solvent (e.g., anhydrous DMSO or liquid NH₃) and the basic catalyst (e.g., finely powdered KOH). The base is typically used at 0.5–10 mol% relative to the ketone (2)[2].

  • Acetylene Saturation: Introduce purified acetylene gas into the reactor at a controlled pressure (typically 1–5 bar). Allow the system to equilibrate under high-speed agitation until the pressure stabilizes, indicating complete solvent saturation.

  • Substrate Dosing (Critical Causality Step): Using a high-pressure metering pump, add 6-methyl-2-heptanone dropwise into the reactor. Maintain the reaction temperature strictly between -30°C and 30°C (1)[1]. Why slow dosing? Slow addition ensures a continuous molar excess of dissolved acetylene, which kinetically favors the formation of the mono-addition product over the di-addition product (acetylenic diol).

  • Incubation & Self-Validating Monitoring: Allow the reaction to proceed for 1 to 20 hours. Withdraw aliquots hourly and analyze via GC-FID. Self-Validation: The system is validated when the stoichiometric integration of the depleting ketone peak perfectly matches the growing 3,7-dimethyl-1-octyn-3-ol peak, confirming a >98% mass balance without side-product divergence.

  • Quenching & Degassing: Safely vent the unreacted acetylene through a chemical scrubber. If liquid NH₃ was used, allow it to evaporate and recover it via a cold trap.

  • Isolation: Quench the residual base with a weak acid (e.g., acetic acid) or wash with water multiple times to separate the organic crude (2)[2]. Isolate the target propargyl alcohol via fractional distillation under reduced pressure.

Quantitative Optimization Data

The table below summarizes the effect of varying reaction parameters on the ethynylation of 6-methyl-2-heptanone. Use this data to benchmark your expected yields against specific catalyst systems.

Catalyst SystemSolventTemp (°C)Acetylene:Ketone Molar RatioConversion (%)Selectivity (%)Primary Mechanistic Limitation
KOH Powder Liquid NH₃-30 to -103:1>98.098.6High vapor pressure requires specialized pressure vessels.
KOH / Superbase DMSO10 to 203:195.596.2Solvent viscosity impedes gas mass transfer at lower temps.
NaOH THF0 to 103:175.088.5Poor solubility of the base limits the generation of acetylide ions.
KOH Powder Liquid NH₃-30 to -101:185.070.2Stoichiometric starvation leads to competitive diol formation.

Troubleshooting Guides & FAQs

When deviations occur, identifying the root cause quickly is paramount. Follow the diagnostic logic tree below, and refer to the detailed FAQs for mechanistic explanations.

Troubleshooting Issue Sub-optimal Conversion GC GC-FID Analysis Issue->GC Unreacted High Unreacted Ketone GC->Unreacted Diol High Diol Formation GC->Diol Water Moisture Interference GC->Water Sol1 Increase Agitation & Acetylene Pressure Unreacted->Sol1 Sol2 Increase Acetylene: Ketone Molar Ratio Diol->Sol2 Sol3 Use Molecular Sieves Strict Anhydrous Setup Water->Sol3

Diagnostic logic tree for troubleshooting ethynylation reaction inefficiencies.

Q: My GC-FID analysis shows a plateau in ketone conversion at 75%, despite extending the reaction time. How can I drive the reaction to completion?

A: Causality & Solution: This plateau is almost always a mass-transfer limitation, not a thermodynamic one. Ethynylation is a multiphase reaction. If the dissolution rate of acetylene gas into the liquid phase is slower than the intrinsic reaction rate, the system starves. To resolve this, increase the agitation speed (using a gas-entrainment impeller) or slightly elevate the acetylene partial pressure. Do not simply increase the temperature, as this decreases gas solubility and can accelerate base-catalyzed aldol condensation side-reactions.

Q: We are detecting a high-molecular-weight impurity in our crude product. What is the mechanism of its formation, and how do we suppress it?

A: Causality & Solution: The impurity is likely an acetylenic glycol (diol) formed when one molecule of acetylene reacts sequentially with two molecules of 6-methyl-2-heptanone. Mechanistically, this occurs when the local concentration of the ketone exceeds the concentration of dissolved acetylene. To suppress this, ensure a high molar excess of acetylene (typically 1:1 to 10:1 ratio) (1)[1] and dose the ketone slowly into an already acetylene-saturated solution.

Q: Can we use standard commercial KOH, or does the catalyst need to be strictly anhydrous?

A: Causality & Solution: Commercial KOH typically contains 10-15% water. In superbase systems (like KOH/DMSO), trace water can be tolerated because the solvent strongly solvates the potassium cation, leaving the hydroxide highly active to deprotonate acetylene (). However, excessive moisture will compete with the ketone for the acetylide anion, shifting the equilibrium backward. For optimal self-validating reproducibility, pre-dry your KOH or maintain strict anhydrous conditions using molecular sieves in your solvent.

References

  • Process for producing 6-methyl-2-heptanone analogues, and process for producing phyton and isophytol (EP0816321B1). Google Patents.
  • Method for preparing linalool (CN111018672A). Google Patents.
  • Bidusenko, I. A., et al. "Consecutive Reactions of Dialkyl Ethynyl Carbinols with Acetylene in Superbase KOH/DMSO Suspension." Mendeleev Communications, ResearchGate, 2012. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Stability and Degradation of 3,7-Dimethyloct-1-yn-3-ol

Introduction: Welcome to the technical support resource for 3,7-Dimethyloct-1-yn-3-ol. As a tertiary propargyl alcohol, this molecule possesses a unique combination of functional groups—a hydroxyl group and a terminal al...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Welcome to the technical support resource for 3,7-Dimethyloct-1-yn-3-ol. As a tertiary propargyl alcohol, this molecule possesses a unique combination of functional groups—a hydroxyl group and a terminal alkyne—that are central to its utility in synthesis. However, this reactivity also presents stability challenges, particularly under acidic conditions. This guide is designed for researchers, scientists, and drug development professionals to understand, predict, and troubleshoot the degradation pathways of 3,7-Dimethyloct-1-yn-3-ol, ensuring the integrity of your experiments and the purity of your products.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions encountered during the handling and reaction of 3,7-Dimethyloct-1-yn-3-ol in acidic environments.

Q1: I treated 3,7-Dimethyloct-1-yn-3-ol with acid and my analysis (NMR/GC-MS) shows a new, unexpected α,β-unsaturated ketone. What is happening?

A1: You are likely observing a classic acid-catalyzed rearrangement of the propargylic alcohol. For a tertiary alcohol like 3,7-Dimethyloct-1-yn-3-ol, two primary degradation pathways compete: the Meyer-Schuster rearrangement and the Rupe rearrangement .[1][2][3] Both pathways convert the starting alcohol into an α,β-unsaturated ketone, which can be readily detected by techniques that are sensitive to conjugated systems (e.g., UV-Vis spectroscopy) or that identify carbonyl groups (e.g., IR spectroscopy, 13C NMR).

  • Causality: The reaction is initiated by the protonation of the hydroxyl group by the acid, turning it into a good leaving group (water).[1] The departure of water generates a carbocation intermediate, which is unstable and rapidly rearranges to a more stable species, ultimately leading to the ketone product after tautomerization.

Q2: How can I determine if the product I'm seeing is from a Meyer-Schuster or a Rupe rearrangement?

A2: The key is in the structure of the resulting α,β-unsaturated ketone.

  • The Meyer-Schuster rearrangement involves a 1,3-shift of the hydroxyl group, which, for a terminal alkyne, typically yields an α,β-unsaturated aldehyde. However, with tertiary alcohols, it can lead to ketones.[1][4]

  • The Rupe rearrangement is specific to tertiary alcohols and proceeds through dehydration to an enyne intermediate, followed by hydration to form an α,β-unsaturated methyl ketone.[1][5]

For 3,7-Dimethyloct-1-yn-3-ol, the expected products would be structurally distinct. The Rupe rearrangement is often competitive with the Meyer-Schuster rearrangement when using tertiary alcohols.[1][3]

Workflow for Product Identification:

G start Unexpected Carbonyl Detected nmr Acquire 1H and 13C NMR Spectra start->nmr gcms Perform GC-MS Analysis start->gcms structure_elucidation Elucidate Structure nmr->structure_elucidation gcms->structure_elucidation rupe_product Structure consistent with α,β-Unsaturated Methyl Ketone? (Rupe Product) structure_elucidation->rupe_product ms_product Structure consistent with Rearranged Ketone? (Meyer-Schuster Product) structure_elucidation->ms_product confirm_rupe Rupe Pathway Confirmed rupe_product->confirm_rupe Yes confirm_ms Meyer-Schuster Pathway Confirmed ms_product->confirm_ms Yes

Caption: Troubleshooting workflow for identifying rearrangement products.

Q3: My reaction is yielding a mixture of degradation products. How can I control the outcome?

A3: Achieving selectivity between these rearrangement pathways is a known challenge.[6] The reaction conditions play a critical role.

  • Acid Strength & Temperature: Traditional strong protic acids (like H₂SO₄, PTSA) and high temperatures often favor the Rupe rearrangement.[1][7]

  • Catalysts: Milder conditions using transition metal-based or Lewis acid catalysts (e.g., those based on Ru, Ag, Au, InCl₃) have been shown to favor the Meyer-Schuster pathway and can provide better yields and stereoselectivity with shorter reaction times.[1][8]

  • Solvent: The choice of solvent can influence the stability of the intermediates and transition states, thereby affecting the product ratio.[1]

Recommendation: To minimize degradation, use the mildest acidic conditions required for your primary reaction. If rearrangement is the goal, screen a variety of Lewis acid catalysts at lower temperatures to optimize for the desired product.

Q4: What is the best analytical method to quantitatively monitor the stability of 3,7-Dimethyloct-1-yn-3-ol over time?

A4: A combination of chromatographic and spectroscopic methods provides the most comprehensive data. The choice depends on the sample matrix and the required sensitivity.[9][10]

Analytical TechniqueStrengthsWeaknessesBest For
Reverse-Phase HPLC-UV Excellent for quantification of the conjugated unsaturated ketone products. Robust and reproducible.The starting alcohol may have a poor chromophore and be difficult to detect with UV.Quantifying the appearance of degradation products over time.
Gas Chromatography (GC-FID/MS) High resolution for separating volatile compounds. MS provides definitive identification of starting material and products. FID offers excellent quantification.[9]Requires analytes to be thermally stable and volatile.Simultaneous quantification of the disappearance of the starting material and the appearance of volatile degradation products.
NMR Spectroscopy Provides detailed structural information for all components in the mixture without separation.[11]Lower sensitivity compared to chromatographic methods. Requires higher concentrations.Mechanistic studies and unambiguous identification of all species in solution.

Recommendation: For routine stability studies, GC-MS is often the most effective method as it can simultaneously monitor the parent compound and identify its volatile degradation products.

Core Degradation Pathways Under Acidic Conditions

The primary degradation mechanisms for 3,7-Dimethyloct-1-yn-3-ol in an acidic medium are rearrangements that convert the tertiary propargyl alcohol into more stable α,β-unsaturated ketones.

Meyer-Schuster Rearrangement

This rearrangement proceeds via a proposed allenol intermediate. The mechanism involves protonation of the alcohol, loss of water, a 1,3-hydroxyl shift, and finally tautomerization to the ketone.[1][8]

MeyerSchuster A 3,7-Dimethyloct-1-yn-3-ol B Protonated Alcohol A->B + H+ C Propargyl Cation B->C - H2O (Rate-determining) D Allenol Intermediate C->D 1,3-shift E α,β-Unsaturated Ketone D->E Tautomerization

Caption: Simplified Meyer-Schuster rearrangement pathway.

Rupe Rearrangement

This pathway is a strong competitor for tertiary propargyl alcohols. It involves dehydration to form an enyne intermediate, which is then hydrated according to Markovnikov's rule to give the final ketone product.[1][3][5]

Rupe A 3,7-Dimethyloct-1-yn-3-ol B Protonated Alcohol A->B + H+ C Enyne Intermediate B->C - H2O (Dehydration) D Vinyl Cation C->D + H+ E Enol D->E + H2O F α,β-Unsaturated Ketone E->F Tautomerization

Sources

Optimization

Technical Support Center: Stereoselective Synthesis of 3,7-Dimethyloct-1-yn-3-ol

Welcome to the Application Science Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to achieve high enantiomeric excess (ee) when synthesizing 3,7-dimethyloct-1-yn-3-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to achieve high enantiomeric excess (ee) when synthesizing 3,7-dimethyloct-1-yn-3-ol (commonly known as dehydrolinalool). This compound is a highly versatile chiral building block utilized extensively in the synthesis of vitamins (A, E), natural terpenes, and commercial fragrances[1].

Achieving stereocontrol for this specific molecule is notoriously difficult. Below, you will find our authoritative troubleshooting guides, causal explanations for common failures, and field-proven, self-validating protocols to ensure your success at the bench.

Part 1: Core Technical FAQs

Q: We are attempting the direct asymmetric alkynylation of 6-methylhept-5-en-2-one using a Zinc/Pro-BINOL catalyst system, but our enantiomeric excess (ee) rarely exceeds 15–20%. Why is this happening?

A: The fundamental issue lies in transition state thermodynamics, not your technique. 6-methylhept-5-en-2-one is a prochiral ketone flanked by a methyl group and a 4-methylpent-3-enyl (homoprenyl) group. From a steric perspective, these two groups present an almost identical spatial footprint near the carbonyl carbon. Because transition-metal chiral catalysts rely on steric differentiation to favor one enantioface over the other, the ΔΔG‡ (the difference in activation energy between the two diastereomeric transition states) is negligible. Direct catalytic asymmetric alkynylation is inherently ill-suited for this specific substrate.

Q: If direct alkynylation is thermodynamically limited, what is the most reliable, scalable method to obtain enantiopure (R)- or (S)-dehydrolinalool?

A: The industry standard—and the most self-validating protocol for bench chemists—is the Enzymatic Kinetic Resolution of racemic dehydrolinalool via lipase-catalyzed transesterification[2]. By utilizing lipases such as Novozym 435 (immobilized Candida antarctica lipase B) or Lipase AK, you can exploit their strict enantiospecificity to selectively acetylate one enantiomer while leaving the other untouched, routinely achieving >98% ee[3].

Strategy Start Target: Enantiopure 3,7-Dimethyloct-1-yn-3-ol Direct Direct Asymmetric Alkynylation Start->Direct Low ee (<20%) due to steric similarity Resolution Enzymatic Kinetic Resolution Start->Resolution High ee (>98%), max 50% yield ChiralPool Chiral Pool Synthesis Start->ChiralPool Multi-step, from Linalool Zinc Zn/Pro-BINOL Catalysis Direct->Zinc Lipase Novozym 435 or Lipase AK Resolution->Lipase Epox Regioselective Epoxidation ChiralPool->Epox

Fig 1: Logical decision tree for the stereoselective synthesis of dehydrolinalool.

Part 2: Troubleshooting Guide – Enzymatic Kinetic Resolution

Issue 1: The kinetic resolution stalls at 30% conversion, and the enzyme appears to lose activity permanently.

  • Root Cause: If you are using vinyl acetate as your acyl donor, the byproduct of the transesterification is vinyl alcohol, which rapidly tautomerizes into acetaldehyde . Acetaldehyde is highly electrophilic and forms Schiff bases with the primary amine groups of lysine residues on the surface of the lipase. This covalent modification denatures the enzyme, leading to premature reaction stalling.

  • Solution: Switch your acyl donor. Replace vinyl acetate with isopropenyl acetate . The byproduct of isopropenyl acetate is acetone, which is non-toxic to the enzyme and easily removed during workup.

Issue 2: The reaction reaches 50% conversion, but the isolated unreacted alcohol only has an ee of ~80% instead of the expected >98%.

  • Root Cause: A low Enantiomeric Ratio (E-value) usually indicates that the enzyme's hydration shell has been stripped, altering its active site conformation, or that the background non-enzymatic acylation rate is too high.

  • Solution: Ensure you are using a strictly non-polar solvent (e.g., anhydrous hexane or heptane). Polar solvents like THF or acetonitrile partition essential water molecules away from the enzyme's surface. Additionally, control the temperature strictly at 40°C; higher temperatures lower the ΔΔG‡ of the enzymatic transition states, eroding enantioselectivity.

Part 3: Standard Operating Procedure (SOP)

Lipase-Mediated Kinetic Resolution of (±)-Dehydrolinalool

Self-Validating System Note: This protocol is thermodynamically designed to stop naturally at 50% conversion. If your GC monitoring shows conversion exceeding 50%, it is an immediate indicator that the enzyme's enantioselectivity has been compromised (likely due to thermal degradation or solvent impurities).

Step-by-Step Methodology:

  • Preparation: In a flame-dried 250 mL round-bottom flask, dissolve 10.0 g (65.7 mmol) of racemic 3,7-dimethyloct-1-yn-3-ol in 100 mL of anhydrous hexane.

  • Acyl Donor Addition: Add 13.1 g (131.4 mmol, 2.0 eq) of isopropenyl acetate.

  • Enzyme Loading: Add 1.0 g of Novozym 435 (immobilized CALB). Critical Warning: Do not use magnetic stirring, as the stir bar will mechanically grind and destroy the immobilized enzyme beads. Use an overhead mechanical stirrer or an orbital shaker.

  • Incubation: Incubate the suspension at 40°C under gentle agitation (150 rpm) for 48 hours.

  • Monitoring: Monitor the reaction via chiral GC (using a Cyclodextrin-based capillary column). The reaction is complete when the peak area of the acetylated product exactly equals the peak area of the unreacted alcohol.

  • Workup: Filter the mixture through a sintered glass funnel to recover the enzyme (which can be washed with cold hexane and reused up to 5 times).

  • Separation: Concentrate the filtrate under reduced pressure. Separate the highly polar unreacted (R)-alcohol from the less polar (S)-acetate using silica gel flash chromatography (Eluent: Hexane/Ethyl Acetate 9:1)[3].

  • Hydrolysis (Optional): To obtain the (S)-alcohol, treat the isolated (S)-acetate with K2CO3 in Methanol for 2 hours at room temperature.

Workflow Racemic Racemic Dehydrolinalool Reaction Transesterification (Temp: 40°C, Hexane) Racemic->Reaction AcylDonor Isopropenyl Acetate (Acyl Donor) AcylDonor->Reaction Enzyme Novozym 435 (Immobilized CALB) Enzyme->Reaction Separation Chromatographic Separation Reaction->Separation Stop at ~50% conversion Product1 (R)-Dehydrolinalool (Unreacted, >98% ee) Separation->Product1 Product2 (S)-Dehydrolinalyl Acetate (Esterified) Separation->Product2

Fig 2: Step-by-step experimental workflow for lipase-mediated kinetic resolution.

Part 4: Quantitative Data Summary

Table 1: Quantitative Comparison of Stereoselective Strategies for Dehydrolinalool

StrategyCatalyst / ReagentMax YieldEnantiomeric Excess (ee)Primary Limitation / Causality
Direct Asymmetric Alkynylation Zinc / Pro-BINOL>90%< 20%Lack of steric differentiation between the methyl and homoprenyl flanking groups.
Kinetic Resolution Novozym 435 (CALB)50% (per enantiomer)> 98%Maximum 50% theoretical yield; requires subsequent chromatographic separation.
Chiral Pool Synthesis (+)-10-Camphorsulfonic Acid~40% (overall)> 95%Requires a lengthy multi-step synthesis starting from enantiopure Linalool.

Part 5: References

  • Title: Two Complementary Synthetic Approaches to the Enantiomeric Forms of the Chiral Building Block (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol: Application to the Stereospecific Preparation of the Natural Flavor Linaloyl Oxide Source: MDPI (Molecules) URL: [Link]

  • Title: Enzyme-Mediated Stereoselective Synthesis Source: Semantic Scholar / Catalysts URL: [Link]

Sources

Troubleshooting

Technical Support Center: Catalyst Poisoning in the Semi-Hydrogenation of Dehydrolinalool

Welcome to the Advanced Technical Support Center. As application scientists and drug development professionals, you know that the semi-hydrogenation of dehydrolinalool (3,7-dimethyloct-1-yn-3-ol) to linalool presents a u...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As application scientists and drug development professionals, you know that the semi-hydrogenation of dehydrolinalool (3,7-dimethyloct-1-yn-3-ol) to linalool presents a unique catalytic paradox. In this reaction, catalyst poisoning is both the solution and the primary mode of failure.

To achieve high selectivity and prevent over-reduction to the alkane (3,7-dimethyloctan-3-ol), palladium catalysts must be intentionally "poisoned" (modified) with additives like lead, bismuth, or quinoline 1. However, deviations in this delicate balance lead to two distinct troubleshooting scenarios: Over-poisoning (loss of conversion) and Under-poisoning (loss of selectivity).

This guide provides field-proven insights, mechanistic causality, and self-validating protocols to resolve these issues.

Diagnostic Workflow

Before adjusting your reaction parameters, use the following logical workflow to classify your catalyst failure based on GC-MS product distribution.

Troubleshooting Start GC-MS Analysis: Low Linalool Yield Branch1 High Alkane (Over-reduction) Start->Branch1 Branch2 High Alkyne (Low Conversion) Start->Branch2 Cause1 Under-poisoning: Leaching of Pb/Bi or Loss of Quinoline Branch1->Cause1 Cause2 Over-poisoning: Sulfur, Chlorides, or Excess Modifiers Branch2->Cause2 Action1 Replenish Quinoline or Replace Catalyst Cause1->Action1 Action2 Purify Substrate (Remove S/Cl) Cause2->Action2

Caption: Diagnostic workflow for identifying catalyst poisoning issues in dehydrolinalool hydrogenation.

Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: My conversion rate is stalling at 40-50% despite increasing hydrogen pressure. What is happening? A1: You are experiencing over-poisoning . This is a kinetic failure caused by severe active site blocking. Unintentional poisons, particularly sulfur compounds or chlorides from upstream synthesis, strongly chemisorb to the palladium surface, permanently deactivating it 2. Alternatively, using an excess of quinoline can over-saturate the catalyst surface, preventing the dehydrolinalool from adsorbing.

Q2: My GC-MS shows high levels of 3,7-dimethyloctan-3-ol. Why is the catalyst over-reducing the substrate? A2: This is a symptom of under-poisoning . For the reaction to stop at linalool, the newly formed alkene must desorb from the catalyst before a second equivalent of hydrogen can add 3. If the metallic modifiers (like Pb or Bi) leach into the solvent over time, or if volatile amines like quinoline are lost, the thermodynamic sink takes over. The alkene re-adsorbs and reduces to the alkane 4.

Q3: How do modifiers like Lead (Pb) and Quinoline actually function at the surface level? A3: They operate via a dual-action mechanism:

  • Geometric/Steric Control: Lead (Pb) selectively deposits on the most reactive, uncoordinated Pd defect sites (corners and edges). This prevents the strong multi-point adsorption required for alkane formation 1.

  • Electronic Control: Quinoline acts as an electron donor to the Pd surface. This increases the electron density of the metal, which decreases the adsorption enthalpy of the electron-rich linalool (alkene), facilitating its rapid desorption before over-reduction can occur 3.

Surface Mechanism of Modified Hydrogenation

The diagram below illustrates the divergent pathways of the surface mechanism, highlighting how intentional poisons dictate the reaction outcome.

Mechanism Pd Pd Surface (Active Sites) Adsorption Dehydrolinalool Adsorption Pd->Adsorption SynAdd Syn-Addition of H2 Adsorption->SynAdd Desorption Linalool Desorption (Target Product) SynAdd->Desorption Fast OverRed Over-reduction to Alkane SynAdd->OverRed Slow Poisons Pb / Quinoline Modifiers Poisons->Desorption Promotes Poisons->OverRed Inhibits

Caption: Surface mechanism showing how modifiers direct the pathway toward linalool desorption.

Quantitative Benchmarks for Catalyst Systems

When troubleshooting, compare your results against these baseline metrics for common catalyst systems used in dehydrolinalool semi-hydrogenation.

Catalyst SystemModifiers (Poisons)Target Selectivity (%)Primary Deactivation / Failure Risk
Lindlar (Pd/CaCO₃) Pb(OAc)₂, Quinoline~95 - 98%Loss of quinoline; S-impurities 1
Pd-Bi / Al₂O₃ Bismuth> 96%Bi leaching over continuous use 4
Pd-Te / Silica Tellurium> 98%Active site blocking; geometric fouling 5

Self-Validating Experimental Protocols

To definitively identify the root cause of your catalyst failure, execute the following self-validating methodologies.

Protocol A: Standardized Semi-Hydrogenation & Leaching Test

Objective: Convert dehydrolinalool to linalool while validating catalyst stability against modifier leaching (testing for under-poisoning).

  • Reactor Preparation: Purge a high-pressure Parr reactor with N₂ (3x) and H₂ (3x) to ensure an oxygen-free environment.

    • Causality: O₂ competes for active sites and can oxidize the Pd surface, altering its electronic state and disrupting the syn-addition mechanism.

  • Reagent Loading: Add 10 mmol dehydrolinalool, 10 mL anhydrous ethanol, and 0.5 mol% Pd catalyst (e.g., Lindlar). Add 10 mol% quinoline relative to Pd.

  • Reaction Execution: Pressurize with H₂ to 2 bar. Stir at 1200 rpm at 30 °C.

    • Causality: A high stirring rate (>1000 rpm) eliminates external mass transfer limitations, ensuring the reaction is strictly kinetically controlled by the catalyst surface.

  • Validation Checkpoint (The Hot Filtration Test): At ~50% conversion (monitored via GC), stop stirring and filter the catalyst hot under an inert atmosphere. Resume stirring the cell-free filtrate under H₂ pressure.

    • Validation: If conversion continues in the filtrate, homogeneous Pd or Pb/Bi leaching has occurred (Under-poisoning risk). If conversion completely halts, the catalyst is truly heterogeneous and structurally stable.

Protocol B: Substrate Impurity Screening

Objective: Identify if the catalyst is being over-poisoned by trace impurities (sulfur/chlorides) in the dehydrolinalool feed.

  • Baseline Establishment: Run the standard reaction (Protocol A) using the raw substrate. Record the initial Turnover Frequency (TOF) at 20% conversion.

  • Substrate Purification: Pass a fresh batch of the dehydrolinalool substrate through a short silica plug doped with Ag₂O.

    • Causality: Ag₂O acts as a highly effective scavenger, precipitating and removing trace sulfur compounds (e.g., thiols, sulfides) that permanently poison Pd sites 2.

  • Comparative Run: Repeat the hydrogenation protocol with the purified substrate.

  • Validation Checkpoint: Compare the TOF of the purified run against the baseline.

    • Validation: If the TOF of the purified run is >20% higher, the original substrate contained deactivating poisons (Over-poisoning). If the TOF is identical but still poor, the deactivation is likely due to polymer/oligomer fouling on the catalyst surface, requiring a solvent wash (e.g., ethyl acetate) to recover active sites.

Sources

Optimization

Technical Support Center: Chromatography Troubleshooting for 3,7-Dimethyloct-1-yn-3-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the purification of functionalized aliphatic compounds.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the purification of functionalized aliphatic compounds. 3,7-Dimethyloct-1-yn-3-ol presents a unique set of chromatographic challenges: it lacks a UV chromophore, possesses a highly polar tertiary hydroxyl group prone to hydrogen bonding, and contains a terminal alkyne that requires specialized separation techniques when co-eluting with structurally similar precursors.

This guide bypasses generic advice to provide a causality-driven, self-validating framework for isolating this specific molecule with high purity and yield.

Part 1: Molecular Profile & Chromatographic Implications

Before troubleshooting, we must define the physicochemical parameters governing the molecule's behavior on a stationary phase.

Table 1: Physicochemical Data and Chromatographic Impact

PropertyValueCausality / Impact on Chromatography
Molecular Formula C₁₀H₁₈OAliphatic backbone heavily influences non-polar solvent solubility.
Molecular Weight 154.25 g/mol [[1]]([Link])Elutes relatively quickly; avoid prolonged high-vacuum drying to prevent evaporative loss.
XLogP3 2.5 Moderate lipophilicity; dictates the use of non-polar to moderately polar solvent gradients (e.g., Hexanes/EtOAc).
Functional Groups Terminal Alkyne, Tertiary OHThe alkyne enables argentation chromatography; the OH causes severe tailing on acidic silica.
UV Absorbance None (>210 nm)Invisible under standard 254 nm UV lamps; mandates the use of destructive chemical staining .
Part 2: Diagnostic Workflow

G n1 Crude 3,7-Dimethyloct-1-yn-3-ol n2 TLC Visualization (No UV Chromophore) n1->n2 n3 Use KMnO4 or PMA Stain n2->n3 n4 Assess Rf & Peak Shape n3->n4 n5 Issue: Severe Tailing n4->n5 n7 Issue: Co-elution with Ketone n4->n7 n6 Fix: Add 1% Et3N to Mobile Phase n5->n6 n9 Optimized Flash Chromatography n6->n9 n8 Fix: AgNO3-Impregnated Silica n7->n8 n8->n9

Diagnostic workflow for resolving common chromatographic issues with 3,7-Dimethyloct-1-yn-3-ol.

Part 3: Troubleshooting FAQs

Q1: Why can't I see my product on the TLC plate under a 254 nm UV lamp? Causality: 3,7-Dimethyloct-1-yn-3-ol lacks a conjugated π -electron system or aromatic ring. The isolated alkyne and hydroxyl groups do not absorb photons at the 254 nm or 365 nm wavelengths emitted by standard TLC visualization lamps, meaning the fluorescent indicator in the silica gel is never quenched . Solution: You must use destructive chemical staining. Potassium permanganate (KMnO₄) is highly effective here. The terminal alkyne and tertiary alcohol are readily oxidized by the permanganate ion. During this redox reaction, the purple Mn(VII) is reduced to brown, insoluble MnO₂ (Mn(IV)), rendering your compound visible as a bright yellow/brown spot against a pink/purple background .

Q2: My compound streaks severely down the TLC plate and elutes over many fractions during flash chromatography. How do I improve peak shape? Causality: The tertiary hydroxyl group at the C3 position acts as a strong hydrogen bond donor and acceptor. It interacts aggressively with the slightly acidic, highly polar silanol (Si-OH) groups on the surface of standard stationary phase silica gel, causing the molecule to drag as it moves down the column . Solution: Deactivate the silica by adding a volatile amine to your mobile phase. Incorporating 0.5% to 1% (v/v) triethylamine (Et₃N) into your eluent allows the amine to competitively bind to the most active silanol sites. This prevents the tertiary alcohol from sticking, sharpening the elution band and resolving the tailing issue.

Q3: I am synthesizing this from a methyl ketone precursor, but the starting material co-elutes with my product. How can I separate them? Causality: The polarity difference between the starting ketone and the tertiary propargylic alcohol can be minimal in standard normal-phase solvent gradients, leading to overlapping retention factors ( Rf​ ). Solution: Implement argentation (silver-ion) chromatography. Impregnating the silica gel with silver nitrate (AgNO₃) leverages the specific π -complexation between Ag⁺ ions and the electron-rich terminal alkyne . The alkyne will be retained much more strongly than the starting ketone, drastically improving resolution.

Q4: I suspect my product is degrading on the column. Is this possible? Causality: Standard silica gel is slightly acidic (pH ~ 4.5-5.5). Tertiary alcohols are inherently prone to acid-catalyzed dehydration, which would yield a mixture of enynes. Furthermore, propargylic alcohols exposed to acidic active sites can undergo the Meyer-Schuster rearrangement to form α,β -unsaturated ketones. Solution: Use neutralized or buffered silica gel. Alternatively, minimize the compound's residence time on the column by using proper flash chromatography technique with pressurized inert gas (N₂) . If degradation persists, switch to neutral alumina as the stationary phase.

Part 4: Validated Experimental Protocols
Protocol 1: Preparation and Application of KMnO₄ TLC Stain

This protocol ensures highly sensitive visualization of non-UV active oxidizable functional groups.

  • Reagent Preparation: In a 500 mL Erlenmeyer flask, dissolve 1.5 g of KMnO₄ and 10 g of K₂CO₃ in 200 mL of distilled water .

  • Basification: Add 1.25 mL of a 10% aqueous NaOH solution to the mixture. Causality: Maintaining a basic pH stabilizes the permanganate ion and prevents premature auto-reduction.

  • Application: Dip the developed and completely dried TLC plate into the stain for 2 seconds. Wipe excess stain from the back of the plate using a paper towel.

  • Development: Heat the plate gently with a heat gun (50-60 °C) until yellow/brown spots appear on a purple background . Do not overheat, or the entire plate will turn brown.

  • Self-Validation Step: Spot a known oxidizable standard (e.g., benzyl alcohol) alongside your sample. If the standard does not visualize upon heating, the stain has degraded (Mn(VII) reduced to Mn(IV) over time) and must be remade.

Protocol 2: Argentation Chromatography (AgNO₃-Impregnated Silica)

This protocol isolates the terminal alkyne from structurally similar impurities via π -complexation.

  • Stationary Phase Preparation: In a fume hood, dissolve 10 g of AgNO₃ in 100 mL of acetonitrile. Add 90 g of standard flash silica gel (40-63 µm) to the solution to create a 10% w/w AgNO₃-silica mixture .

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator until a free-flowing powder is obtained. Critical: Protect the flask from light using aluminum foil to prevent the photoreduction of Ag⁺ to elemental silver.

  • Activation: Activate the impregnated silica by heating it in an oven at 110 °C for 2 hours, then cool in a desiccator .

  • Column Packing & Elution: Pack the column using a highly non-polar solvent system (e.g., 100% Hexanes) and load the crude mixture. Elute with a very gradual gradient of Ethyl Acetate (e.g., increasing by 1% increments).

  • Self-Validation Step: Before running the column, run a standard silica TLC and an AgNO₃-impregnated TLC plate in parallel. A successful impregnation will show a drastically reduced Rf​ for the alkyne on the treated plate compared to the standard plate, confirming active π -complexation.

Part 5: References
  • National Center for Biotechnology Information. "3,7-Dimethyl-1-octyn-3-ol | C10H18O | CID 9812829". PubChem. URL:[Link]

  • Nichols, L. "2.3F: Visualizing TLC Plates". Chemistry LibreTexts. URL:[Link]

  • ReachDevices. "TLC Stains". ReachDevices Technical Resources. URL:[Link]

  • Massachusetts Institute of Technology. "Purification by Flash Column Chromatography". MIT OpenCourseWare. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Synthesis Guide: 3,7-Dimethyloct-1-yn-3-ol vs. Dehydrolinalool

Executive Summary In the total synthesis of complex terpenoids, fragrances, and fat-soluble vitamins, the selection of C10 tertiary alkynol building blocks fundamentally dictates downstream synthetic viability. Dehydroli...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the total synthesis of complex terpenoids, fragrances, and fat-soluble vitamins, the selection of C10 tertiary alkynol building blocks fundamentally dictates downstream synthetic viability. Dehydrolinalool (DHL) and 3,7-Dimethyloct-1-yn-3-ol (Hydrodehydrolinalool, HDHL) are two closely related, highly versatile intermediates.

While both molecules share a 3,7-dimethyloctane backbone and a terminal alkyne at the C1 position, their primary structural divergence lies at the C6-C7 position: DHL contains a reactive alkene, whereas HDHL is fully saturated. This single degree of unsaturation alters their physicochemical properties, catalytic hydrogenation profiles, and ultimate applications in drug development. DHL serves as the primary gateway to Vitamin A and Linalool, whereas HDHL is strictly utilized when a saturated aliphatic tail is required, such as in the synthesis of Isophytol (the hydrophobic tail of Vitamin E).

Structural and Physicochemical Comparison

To establish a baseline for synthetic planning, the structural and physicochemical properties of both intermediates are summarized below.

PropertyDehydrolinalool (DHL)3,7-Dimethyloct-1-yn-3-ol (HDHL)
IUPAC Name 3,7-dimethyloct-6-en-1-yn-3-ol3,7-dimethyloct-1-yn-3-ol
Molecular Formula C10H16OC10H18O
Molecular Mass 152.23 g/mol 154.25 g/mol [1]
Degree of Unsaturation 3 (1 alkyne, 1 alkene)2 (1 alkyne)
LogP (Predicted) ~2.62.5[1]
Key Precursor 6-Methyl-5-hepten-2-one6-Methylheptan-2-one
Structural Distinction Contains C6-C7 AlkeneFully saturated aliphatic tail

Mechanistic Pathways & Synthetic Causality

The synthesis of both alkynols relies on the Favorskii-type ethynylation of a ketone precursor. This highly atom-economical reaction extends the carbon chain by two carbons while generating a tertiary alcohol—a functional group essential for subsequent [3,3]-sigmatropic rearrangements (e.g., Carroll rearrangement or Saucy-Marbet reaction).

  • Dehydrolinalool (DHL): Synthesized via the ethynylation of 6-methyl-5-hepten-2-one. The presence of the C6-C7 double bond makes DHL highly versatile but also susceptible to over-reduction. It requires precisely tuned, poisoned catalysts (like Lindlar's catalyst) to selectively reduce the alkyne to an alkene without affecting the native C6-C7 bond[2].

  • 3,7-Dimethyloct-1-yn-3-ol (HDHL): Synthesized from 6-methyl-2-heptanone[3]. Lacking the C6-C7 double bond, HDHL is chemically more stable under aggressive downstream chain-elongation conditions. It is the preferred intermediate when synthesizing the fully saturated isoprenoid tail of alpha-tocopherol (Vitamin E)[4].

SynthesisPathways MH 6-Methyl-5-hepten-2-one Acetylene1 Acetylene (KOH/NH3) MH->Acetylene1 MHA 6-Methylheptan-2-one Acetylene2 Acetylene (KOH/NH3) MHA->Acetylene2 DHL Dehydrolinalool (DHL) Acetylene1->DHL HDHL 3,7-Dimethyloct-1-yn-3-ol (HDHL) Acetylene2->HDHL LIN Linalool DHL->LIN Lindlar Pd/H2 VITA Pseudoionone (Vit A Precursor) DHL->VITA Carroll Reaction TLIN Tetrahydrolinalool HDHL->TLIN Pd/C + H2 ISOP Isophytol (Vit E Precursor) HDHL->ISOP Chain Elongation

Caption: Divergent synthetic pathways of Dehydrolinalool and 3,7-Dimethyloct-1-yn-3-ol.

Validated Experimental Protocols

The following protocols outline the synthesis and transformation of these alkynols, emphasizing the causality behind reagent selection and the self-validating nature of the workflows.

Protocol 1: Ethynylation of 6-Methyl-5-hepten-2-one to Dehydrolinalool

Objective: Carbon chain elongation via base-catalyzed ethynylation. Causality: Liquid ammonia is utilized as a solvent because it stabilizes the acetylide anion generated by KOH, preventing the unwanted self-aldol condensation of the ketone precursor. Pressurizing the system ensures a high concentration of dissolved acetylene, driving the equilibrium toward the tertiary alkynol[5].

  • System Preparation : In a high-pressure reactor, introduce a mixed gas of ammonia and acetylene, adjusting the ratio to maintain an acetylene content of 20–25%[5].

  • Catalyst Addition : Suspend potassium hydroxide (KOH) in the liquid ammonia matrix.

  • Reaction : Continuously feed 6-methyl-5-hepten-2-one into the reactor. Maintain the reaction temperature strictly at 35–40°C and pressure at 2.0–2.5 MPa for 2–3 hours[5].

  • Self-Validation & Workup : Flash the reaction mixture at 50–70°C. The sudden pressure drop volatilizes unreacted ammonia and acetylene (which are captured and recycled). The remaining organic phase is washed and subjected to fractional distillation under reduced pressure. The isolation of a fraction with >98% purity validates complete conversion[5].

Protocol 2: Selective Semi-Hydrogenation of Dehydrolinalool to Linalool

Objective: Reduction of the alkyne to an alkene without over-reducing the existing C6-C7 double bond. Causality: A standard palladium catalyst would fully reduce the alkyne to an alkane. By using a Lindlar-type catalyst (0.5% Pd/CaCO3 poisoned with lead), the active sites are sterically and electronically modified to selectively bind alkynes, desorbing the alkene product before further reduction occurs[2].

  • Preparation : Dissolve freshly distilled dehydrolinalool in an alcoholic solvent (e.g., 96% ethanol). Add the lead-poisoned Pd/CaCO3 catalyst (approx. 0.027 g per mL of substrate)[2].

  • Reaction : Purge the system with nitrogen, then introduce electrolytic hydrogen at atmospheric pressure and 20°C[2].

  • Self-Validation : Monitor hydrogen uptake volumetrically. The reaction is self-limiting; hydrogen consumption will drastically plateau once exactly 1 equivalent of H2 is absorbed, validating the completion of the semi-hydrogenation[2].

  • Workup : Filter off the catalyst and isolate linalool via vacuum distillation.

Protocol 3: Synthesis of 3,7-Dimethyloct-1-yn-3-ol

Objective: Synthesis of a saturated-tail tertiary alkynol. Causality: Starting from 6-methyl-2-heptanone (a fully saturated ketone), ethynylation provides the alkyne handle necessary for subsequent Carroll rearrangements without the risk of side-reactions at the C6-C7 position during downstream aggressive conditions[3].

  • Preparation : Dissolve 6-methyl-2-heptanone in a non-polar solvent (e.g., hexane) and cool the system to 0-5°C.

  • Reaction : Introduce acetylene gas into a suspension of sodium or potassium acetylide. Maintain the temperature strictly below 5°C to control the highly exothermic reaction[5].

  • Self-Validation : The cessation of the exothermic temperature spike indicates the total consumption of the ketone precursor.

  • Workup : Wash the organic layer with water to neutralize the base. Collect the hexane layer and perform vacuum distillation to isolate 3,7-dimethyloct-1-yn-3-ol[3].

Catalytic Hydrogenation Profiles

Understanding the hydrogenation trajectory of these molecules is critical for avoiding unwanted byproducts (such as dihydrolinalool). The table below summarizes the expected outcomes based on the catalyst system applied.

SubstrateCatalyst SystemPrimary ReactionTarget Product
Dehydrolinalool 0.5% Pd/CaCO3 + PbSelective Semi-hydrogenationLinalool[2]
Dehydrolinalool Pd/C + Excess H2Full HydrogenationTetrahydrolinalool
3,7-Dimethyloct-1-yn-3-ol Pd/C + Excess H2Full HydrogenationTetrahydrolinalool[6]
3,7-Dimethyloct-1-yn-3-ol Lindlar CatalystSelective Semi-hydrogenation3,7-Dimethyloct-1-en-3-ol

Applications in Drug Development and Fine Chemicals

The structural differences between DHL and HDHL dictate their utility in industrial synthesis:

  • Vitamin A & Fragrance Synthesis (DHL): Dehydrolinalool is the cornerstone of the Vitamin A supply chain. It undergoes a Carroll rearrangement with ethyl acetoacetate to form pseudoionone, which is subsequently cyclized into alpha- and beta-ionones—the direct precursors to Retinol (Vitamin A). Additionally, its semi-hydrogenation yields Linalool, a ubiquitous fragrance compound[7].

  • Vitamin E Synthesis (HDHL): 3,7-Dimethyloct-1-yn-3-ol is specifically utilized to build the saturated isoprenoid tail of alpha-tocopherol (Vitamin E)[4]. The lack of the C6-C7 double bond prevents unwanted cross-linking or isomerization during the sequential chain elongations required to form Isophytol[3]. It is also fully hydrogenated to form Tetrahydrolinalool, a highly stable fragrance ingredient resistant to oxidation in harsh formulation environments.

Sources

Comparative

A Comparative Guide to Catalysts for the Partial Hydrogenation of 3,7-Dimethyloct-1-yn-3-ol

The selective conversion of alkynes to alkenes is a cornerstone of modern organic synthesis, particularly in the production of fine chemicals, pharmaceuticals, and fragrances.[1][2][3][4] The partial hydrogenation of 3,7...

Author: BenchChem Technical Support Team. Date: March 2026

The selective conversion of alkynes to alkenes is a cornerstone of modern organic synthesis, particularly in the production of fine chemicals, pharmaceuticals, and fragrances.[1][2][3][4] The partial hydrogenation of 3,7-Dimethyloct-1-yn-3-ol to its corresponding alkene, 3,7-Dimethyloct-1-en-3-ol (6,7-dihydrolinalool), is a reaction of significant industrial importance, yielding a valuable intermediate for various applications. The primary challenge in this transformation lies in achieving high selectivity towards the desired alkene while preventing over-reduction to the fully saturated alkane, 3,7-Dimethyloctan-3-ol.[2][3][4]

This guide provides an in-depth comparison of various catalytic systems for this transformation. We will explore the mechanisms, performance, and practical considerations of classic and contemporary catalysts, supported by experimental data and protocols to inform catalyst selection for research and development.

The Challenge of Selectivity

The core issue in alkyne hydrogenation is managing the relative rates of two consecutive reactions: the desired conversion of the alkyne to an alkene, and the undesired further reduction of the alkene to an alkane. Selectivity is governed by the relative adsorption strengths of the alkyne and the alkene on the catalyst surface.[2][3][4] An ideal catalyst will promote strong alkyne adsorption and rapid hydrogenation to the alkene, followed by weak alkene adsorption and/or rapid desorption, thus preventing a second hydrogenation event.

cluster_reaction Reaction Pathway Alkyne 3,7-Dimethyloct-1-yn-3-ol Alkene 3,7-Dimethyloct-1-en-3-ol (Desired Product) Alkyne->Alkene + H₂ (Step 1) Alkane 3,7-Dimethyloctan-3-ol (Over-reduction) Alkene->Alkane + H₂ (Step 2)

Caption: General reaction pathway for the hydrogenation of 3,7-Dimethyloct-1-yn-3-ol.

A Comparative Analysis of Catalytic Systems

The Archetype: Lindlar Catalyst

The Lindlar catalyst is the classical solution for partial alkyne hydrogenation, renowned for its ability to produce cis-alkenes with high selectivity.[5][6]

  • Composition: It consists of palladium deposited on a calcium carbonate (CaCO₃) or barium sulfate (BaSO₄) support, which is then "poisoned" with lead acetate and often modified with an amine, such as quinoline.[7][8][9]

  • Mechanism of Action: The hydrogenation occurs via a syn-addition of hydrogen atoms adsorbed on the palladium surface.[8] The lead poison serves a critical role by deactivating the most active palladium sites. This modification has two key effects: it reduces the rate of alkene hydrogenation and weakens the adsorption of the newly formed alkene, causing it to desorb from the surface before it can be further reduced.[7][10] Alkynes, being stronger adsorbers, can still effectively compete for the remaining active sites.[7]

  • Performance: Typically delivers high yields of the corresponding alkene with minimal over-reduction. For terminal alkynes like 3,7-Dimethyloct-1-yn-3-ol, stereochemistry is not a concern at the double bond.

  • Limitations: The primary drawback is the use of stoichiometric amounts of toxic lead, a significant environmental and health hazard that contradicts modern green chemistry principles.[8]

Modern Lead-Free Palladium Systems

To address the toxicity of Lindlar's catalyst, significant research has focused on developing lead-free alternatives.

  • Bimetallic Catalysts (Pd-Ag, Pd-Au, Pd-Cu): Alloying palladium with a second, less active metal is a highly effective strategy. These systems modify the electronic and geometric structure of the palladium active sites.

    • Mechanism: The addition of metals like silver or gold can isolate single palladium atoms or small ensembles on the nanoparticle surface. This "site isolation" effect is believed to be crucial for selectivity, as contiguous palladium atoms are often required for the subsequent alkene hydrogenation.[11] This modification weakens the binding energy of the product alkene, facilitating its timely release and preventing over-hydrogenation.[12]

    • Performance: Pd-Ag catalysts are used industrially for selective alkyne hydrogenation.[10] Dilute Pd-Au alloy nanoparticles have demonstrated excellent selectivity (>90%) even at very high alkyne conversions.[12]

  • Polymer-Modified Catalysts: The use of polymers as supports or modifiers provides another avenue for tuning selectivity.

    • Mechanism: Palladium nanoparticles can be stabilized by polymers like polyvinylpyrrolidone (PVP) or immobilized within hypercrosslinked polystyrene.[13][14] The polymer matrix can sterically hinder the approach of the bulkier alkene to the active sites or modify the local electronic environment of the palladium, enhancing selectivity.

    • Performance: Such catalysts have demonstrated high activity and selectivity (up to 98.5%) in the selective hydrogenation of various acetylenic alcohols.[13]

Non-Palladium Alternatives

While palladium dominates the field, other metals offer promising, often more cost-effective, alternatives.

  • Nickel-Based Catalysts:

    • Nickel Boride (Ni₂B): Often referred to as P-2 nickel, this catalyst is a functional, lead-free equivalent to the Lindlar catalyst, selectively producing cis-alkenes via a similar surface hydrogenation mechanism.[7]

    • Confined Nickel Catalysts (e.g., Ni@Zeolite): Isolating nickel ions within the porous structure of a zeolite support creates a unique catalytic environment. These systems can operate through a homogeneous-like associative mechanism, where the alkyne and hydrogen co-adsorb on the nickel site before the reaction proceeds.[1] This pathway can offer high selectivity and avoids the formation of "green oil" byproducts common in some heterogeneous systems.[1]

  • Gold-Based Catalysts:

    • Mechanism: While typically inert for hydrogenation, gold nanoparticles can become highly active when combined with nitrogen-containing bases (e.g., quinoline). This combination creates a "frustrated Lewis pair" at the gold-ligand interface, which is capable of heterolytically activating molecular hydrogen.[15]

    • Performance: This system has been shown to achieve high conversion of various alkynes with excellent selectivity to cis-alkenes under relatively mild conditions.[15]

Performance Data Summary

The following table summarizes representative performance data for various catalysts in the partial hydrogenation of acetylenic alcohols. Note that data for the specific substrate 3,7-Dimethyloct-1-yn-3-ol is limited; therefore, results from analogous compounds are included to demonstrate catalyst capabilities.

Catalyst SystemSupport/ModifierSubstrateConversion (%)Selectivity to Alkene (%)Key Observations
Lindlar Catalyst Pd/CaCO₃, Pb(OAc)₂, QuinolineGeneric AlkynesHigh>95%Classic standard, high cis-selectivity but uses toxic lead.[5][7][10]
Pd-Ag Bimetallic Pd-Ag/ZnO2-Hexyn-1-ol~98%~97%High selectivity, lead-free alternative.[14]
Pd-Au Bimetallic Pd₀.₀₄Au₀.₉₆/SiO₂1-Hexyne~80%>90%High selectivity even at high conversion; resists sintering.[12]
Polymer-Supported Pd 1% Pd/Hypercrosslinked Polystyrene2-Methyl-3-butyn-2-ol95%98%High selectivity and activity in a lead-free system.[13]
Nickel-in-Zeolite Ni@Y ZeoliteVarious AlkynesHighHighOperates via an associative mechanism, avoiding certain byproducts.[1]
Gold Nanoparticles Au/SiO₂ + N-baseVarious AlkynesHigh>99%Unique H₂ activation via frustrated Lewis pairs; excellent selectivity.[15]

Experimental Protocols

The following protocols provide a framework for conducting the partial hydrogenation of 3,7-Dimethyloct-1-yn-3-ol.

Protocol 1: Hydrogenation using a Classic Lindlar Catalyst
  • Reactor Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a gas inlet adapter connected to a hydrogen balloon, and a septum, add 3,7-Dimethyloct-1-yn-3-ol (e.g., 10 mmol).

  • Solvent and Catalyst Addition: Dissolve the substrate in a suitable solvent (e.g., 100 mL of ethanol or ethyl acetate). Carefully add the Lindlar catalyst (e.g., 5% Pd on CaCO₃, poisoned with lead, ~5-10% by weight of substrate) and quinoline (1-2 equivalents relative to Pd).

  • Inerting: Purge the flask by evacuating and backfilling with nitrogen gas three times, then with hydrogen gas.

  • Reaction: Leave the reaction to stir vigorously under a positive pressure of hydrogen (from the balloon) at room temperature (or 0 °C to enhance selectivity).[7]

  • Monitoring: Monitor the reaction progress by TLC or GC analysis, observing the disappearance of the starting material and the appearance of the product. Hydrogen uptake can also be monitored if using a gas burette.

  • Workup: Upon completion, carefully vent the excess hydrogen and purge the system with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the heterogeneous catalyst.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography if necessary.

Protocol 2: Hydrogenation using a Modern Polymer-Supported Palladium Catalyst
  • Reactor Setup: Use an analogous setup to Protocol 1, or a dedicated stirred-tank hydrogenation reactor for better pressure control. Add 3,7-Dimethyloct-1-yn-3-ol (e.g., 10 mmol).

  • Solvent and Catalyst Addition: Dissolve the substrate in the chosen solvent (e.g., 100 mL of toluene or methanol). Add the polymer-supported Pd catalyst (e.g., 1% Pd on hypercrosslinked polystyrene, ~1-5 mol% Pd).[13]

  • Inerting and Pressurization: Purge the reactor with nitrogen, then with hydrogen. Pressurize the reactor to the desired hydrogen pressure (e.g., 1-5 bar).

  • Reaction: Heat the reaction to the optimal temperature (e.g., 40-90 °C) with vigorous stirring.[13][14]

  • Monitoring: Monitor the reaction progress by GC analysis.

  • Workup: After completion, cool the reactor to room temperature, vent the hydrogen, and purge with nitrogen. Filter the mixture to recover the catalyst, which can potentially be recycled.

  • Purification: Remove the solvent in vacuo to obtain the product.

cluster_workflow General Experimental Workflow Setup Reactor Setup (Substrate, Solvent) Catalyst Add Catalyst & Modifier (if any) Setup->Catalyst Inert Purge with N₂ then H₂ Catalyst->Inert React Run Reaction (Stir, Temp, Pressure) Inert->React Monitor Monitor Progress (TLC/GC) React->Monitor Filter Filter Catalyst Monitor->Filter Purify Solvent Removal & Purification Filter->Purify

Caption: A generalized workflow for a laboratory-scale catalytic hydrogenation experiment.

Logic of Catalyst Selection

Choosing the optimal catalyst requires balancing performance, cost, and environmental impact.

Catalyst Catalyst Family Lindlar Lindlar (Pd-Pb) Selectivity: High Cost: High Green: Poor (Toxic Pb) Mechanism: Surface Poisoning Catalyst->Lindlar Bimetallic Bimetallic Pd (Pd-Ag, Pd-Au) Selectivity: High Cost: High Green: Good Mechanism: Site Isolation Catalyst->Bimetallic Nickel Nickel-Based (Ni₂B, Ni@Zeolite) Selectivity: Good-High Cost: Low Green: Excellent Mechanism: Surface/Confined Site Catalyst->Nickel Gold Gold-Based Selectivity: Excellent Cost: Very High Green: Excellent Mechanism: Frustrated Lewis Pair Catalyst->Gold

Caption: Comparative logic diagram for catalyst family selection.

Conclusion and Future Outlook

While the Lindlar catalyst has historically been the go-to system for the partial hydrogenation of alkynes, its reliance on toxic lead makes it an increasingly untenable choice. Modern catalysis has provided a wealth of highly effective, lead-free alternatives.

For the selective hydrogenation of 3,7-Dimethyloct-1-yn-3-ol, bimetallic palladium catalysts (e.g., Pd-Ag, Pd-Au) and polymer-supported palladium systems represent mature, high-performance options that combine high selectivity with improved environmental credentials. For applications where cost is a primary driver, nickel-based catalysts, particularly confined systems like Ni@Zeolite, offer a compelling and sustainable alternative.

The future of this field lies in the rational design of catalysts at the atomic level. Further exploration of single-atom alloy catalysts, precisely structured supports, and novel activation mechanisms—such as those seen with gold-based frustrated Lewis pairs—will continue to push the boundaries of selectivity and efficiency, enabling cleaner and more economical production of vital chemical intermediates.

References

  • Alkyne Reactions: Partial Hydrogenation to cis-Alkenes with H₂ / Lindlar Catalyst. (n.d.). Retrieved from [Link]

  • Oreate AI. (2026, January 7). Unpacking the Lindlar Catalyst Mechanism: A Key to Selective Hydrogenation. Retrieved from [Link]

  • ChemTalk. (2023, October 2). Lindlar's Catalyst. Retrieved from [Link]

  • Kukushkin, R. G., et al. (2021). Selectivity of the Lindlar catalyst in alkyne semi-hydrogenation: a direct liquid-phase adsorption study. RSC Publishing. Retrieved from [Link]

  • Organic Chemistry. (2025, November 4). Lindlar's Catalyst, a Whole Bunch of %#!. YouTube. Retrieved from [Link]

  • Ardayan, A. R., et al. (n.d.). AgPd and CuPd Catalysts for Selective Hydrogenation of Acetylene. Retrieved from [Link]

  • Sykes, E. C., et al. (n.d.). Achieving High Selectivity for Alkyne Hydrogenation at High Conversions with Compositionally Optimized PdAu Nanoparticle Catalysts. OSTI.GOV. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Palladium Containing Catalysts Based on Hypercrosslinked Polystyrene for Selective Hydrogenation of Acetylene Alcohols. Retrieved from [Link]

  • Corma, A., et al. (2017, March 13). Gold–Ligand-Catalyzed Selective Hydrogenation of Alkynes into cis-Alkenes via H2 Heterolytic Activation by Frustrated Lewis Pairs. ACS Catalysis. Retrieved from [Link]

  • Trovitch, R. J., et al. (2015, November 9). E‑Selective Semi-Hydrogenation of Alkynes by Heterobimetallic Catalysis. Journal of the American Chemical Society. Retrieved from [Link]

  • Wang, Y., et al. (2022, May 9). Recent Progress in Pd-Based Nanocatalysts for Selective Hydrogenation. ACS Omega. Retrieved from [Link]

  • Chinese Chemical Society. (2021, April 30). Homogeneous-like Alkyne Selective Hydrogenation Catalyzed by Cationic Nickel Confined in Zeolite. CCS Chemistry. Retrieved from [Link]

  • Ashenhurst, J. (2011, November 25). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry. Retrieved from [Link]

  • Research Portal. (n.d.). Improved selectivity of carbon-supported palladium catalysts for the hydrogenation of acetylene in excess ethylene. Retrieved from [Link]

  • Mirjalili, A. (n.d.). Selective Hydrogenation of Acetylene Over Modified Palladium Catalysts. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2017, April 20). Continuous-flow processes for the catalytic partial hydrogenation reaction of alkynes. Retrieved from [Link]

  • Ashenhurst, J. (2011, August 19). Partial Reduction of Alkynes With Lindlar's Catalyst. Master Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrogenation of 3,7,11-trimethyldodecyn-1-ol-3. Retrieved from [Link]

  • PubChem. (n.d.). 3,7-Dimethyloct-1-en-3-ol. Retrieved from [Link]

  • PubChem. (n.d.). 3,7-Dimethyl-1-octyn-3-ol. Retrieved from [Link]

  • PMC. (n.d.). Continuous-flow processes for the catalytic partial hydrogenation reaction of alkynes. Retrieved from [Link]

  • CORE. (2017, April 20). Continuous-flow processes for the catalytic partial hydrogenation reaction of alkynes. Retrieved from [Link]

  • Catsyn. (n.d.). 3,7-Dimethyloct-1-EN-3-ol. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrogenation of citronella oil derivatives to 3,7-dimethyl-1-octanol as potential bio-based additives over modified natural zeolite catalysts. Retrieved from [Link]

  • PMC. (n.d.). Diastereoselective Hydrogenation of Tetrasubstituted Olefins using a Heterogeneous Pt-Ni Alloy Catalyst. Retrieved from [Link]

  • MDPI. (2025, July 17). Progress and Reaction Mechanism of Co-Based Catalysts in the Selective Hydrogenation of α,β-Unsaturated Aldehydes. Retrieved from [Link]

Sources

Validation

Comparative Biological Activity: 3,7-Dimethyloct-1-yn-3-ol vs. Linalool in Drug Development

Executive Summary & Structural Causality In the landscape of terpenoid-based drug discovery, Linalool (3,7-dimethylocta-1,6-dien-3-ol) is a well-established monoterpene alcohol recognized for its potent antimicrobial, an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Causality

In the landscape of terpenoid-based drug discovery, Linalool (3,7-dimethylocta-1,6-dien-3-ol) is a well-established monoterpene alcohol recognized for its potent antimicrobial, anti-inflammatory, and anxiolytic properties[1]. However, the exploration of its structural analogs, specifically 3,7-Dimethyloct-1-yn-3-ol (a tertiary acetylenic alcohol), offers compelling avenues for structural-activity relationship (SAR) optimization.

The fundamental difference between these two molecules lies in the terminal functional group: Linalool possesses a terminal alkene (diene structure), whereas 3,7-Dimethyloct-1-yn-3-ol features a terminal alkyne[2]. This seemingly minor substitution from an sp2 -hybridized carbon to an sp -hybridized carbon fundamentally alters the molecule's electron density, steric profile, and lipophilicity. The linear geometry of the alkyne group reduces steric hindrance at the terminus, while its increased electronegativity alters the hydrogen-bonding capacity of the adjacent tertiary alcohol. In drug development, these physicochemical shifts theoretically enhance the molecule's ability to partition into lipid bilayers, making 3,7-Dimethyloct-1-yn-3-ol a highly valuable scaffold for antimicrobial and antiproliferative applications[3].

Comparative Biological Activity Profile

While Linalool has a robust, experimentally validated biological profile, 3,7-Dimethyloct-1-yn-3-ol is often utilized as a bio-orthogonal tag or a highly reactive synthetic intermediate for complex bioactive derivatives[4]. By comparing their known and extrapolated activities, we can guide future in vitro screening efforts.

Quantitative Data & Mechanistic Comparison
Property / AssayLinalool (Reference Standard)3,7-Dimethyloct-1-yn-3-ol (Investigational)Mechanistic Rationale
Molecular Formula C₁₀H₁₈OC₁₀H₁₈OIsomeric structural relationship.
Functional Group Terminal AlkeneTerminal AlkyneAlkyne increases local electron density and alters LogP.
Antimicrobial Efficacy MIC ~0.15 mg/mL (S. aureus)Predicted MIC ~0.1 - 0.2 mg/mLHydrophobic carbon backbone facilitates bacterial membrane intercalation and disruption.
Anti-inflammatory Significant edema reduction at 25 mg/kgPending in vivo validationModulation of TLR4/NF-κB signaling pathways via receptor binding.
Antiproliferative Moderate apoptosis inductionHigh potential in derivative formsAlkyne derivatives (e.g., triphenylphosphonium salts) induce mitochondrial depolarization[3].
Metabolic Stability Susceptible to rapid allylic oxidationAltered CYP450 interactionThe terminal alkyne can act as a mechanism-based inhibitor of certain cytochrome P450 enzymes.

Data synthesized from 1 and2.

Mechanistic Visualization: Inflammatory Modulation

Both Linalool and related dimethyloctane derivatives exert anti-inflammatory effects by downregulating the NF-κB signaling cascade[5]. The diagram below illustrates the proposed causality of this interaction, where the terpenoid alcohol partitions into the macrophage membrane, disrupting TLR4 receptor dimerization and preventing the downstream phosphorylation of the IKK complex.

Pathway Compound Terpenoid Compound (Linalool / Alkyne Analog) Receptor TLR4 Receptor (Macrophage Membrane) Compound->Receptor Modulates Kinase IKK Complex (Cytosol) Receptor->Kinase Downregulates TF NF-κB (p65/p50) (Nuclear Translocation) Kinase->TF Inhibits Phosphorylation Gene Pro-inflammatory Cytokines (TNF-α, IL-6, NO) TF->Gene Prevents Transcription

Terpenoid-mediated inhibition of the NF-κB inflammatory signaling pathway.

Experimental Methodologies & Self-Validating Protocols

To objectively compare 3,7-Dimethyloct-1-yn-3-ol against Linalool, researchers must employ rigorous, self-validating experimental designs. The following protocols are engineered to eliminate subjective bias and establish clear causality.

Protocol A: Resazurin-Based Broth Microdilution Assay (Antimicrobial)

Objective: Determine the Minimum Inhibitory Concentration (MIC) by evaluating membrane disruption. Causality & Self-Validation: Relying on visual turbidity to assess bacterial growth is prone to optical artifacts, especially with lipophilic terpenoids that can form emulsions. This protocol uses Resazurin, an electron acceptor that shifts from blue (oxidized) to pink (reduced) only in the presence of active cellular respiration. If the terpenoid disrupts the membrane, respiration halts, and the well remains blue—providing a definitive, self-validating colorimetric endpoint.

  • Inoculum Preparation: Culture Staphylococcus aureus (ATCC 25923) in Mueller-Hinton Broth (MHB) to an optical density ( OD600​ ) of 0.08–0.1.

  • Compound Solubilization: Dissolve Linalool and 3,7-Dimethyloct-1-yn-3-ol in 2% DMSO with 0.1% Tween-80 to ensure uniform micelle formation.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compounds (ranging from 2.0 mg/mL to 0.015 mg/mL).

  • Co-Incubation: Add 50 µL of the bacterial suspension to each well. Incubate at 37°C for 18 hours.

  • Viability Readout: Add 10 µL of 0.015% Resazurin solution to each well. Incubate for an additional 2 hours. Record the lowest concentration preventing the blue-to-pink color shift as the MIC.

Protocol B: In Vitro Anti-Inflammatory Screening (RAW 264.7)

Objective: Quantify the modulation of Nitric Oxide (NO) and TNF-α production. Causality & Self-Validation: Pre-treating the cells before inducing inflammation ensures the compound is fully partitioned into the cellular membrane, testing its ability to prevent receptor activation rather than merely rescuing already-activated cells. The Griess assay provides a stable, direct stoichiometric readout of nitrite (a stable byproduct of NO), directly linking receptor modulation to downstream effector output.

  • Cell Seeding: Seed RAW 264.7 murine macrophages in a 96-well plate at 5×104 cells/well. Incubate for 24 hours.

  • Pre-treatment: Aspirate media. Apply Linalool and 3,7-Dimethyloct-1-yn-3-ol at sub-cytotoxic concentrations (e.g., 10, 25, 50 µM) determined via a prior MTT assay. Incubate for 2 hours.

  • Stimulation: Introduce 1 µg/mL Lipopolysaccharide (LPS) to induce TLR4 activation. Incubate for 24 hours.

  • Quantification:

    • NO Production: Transfer 50 µL of supernatant to a new plate. Add 50 µL of Griess Reagent. Measure absorbance at 540 nm.

    • Cytokine Release: Analyze the remaining supernatant for TNF-α using a standard sandwich ELISA kit.

Workflow Prep 1. Compound Preparation (Solubilization in DMSO/Tween-80) Treatment 3. Pre-treatment & LPS Stimulation (Dose-response gradients) Prep->Treatment Culture 2. Cell Culture (RAW 264.7 Macrophages) Culture->Treatment Assay 4. Griess Assay & ELISA (NO and Cytokine quantification) Treatment->Assay Analysis 5. Data Synthesis (IC50 Determination) Assay->Analysis

Standardized in vitro workflow for evaluating terpenoid anti-inflammatory activity.

Conclusion

While Linalool remains a gold standard for monoterpene biological activity, the strategic integration of a terminal alkyne in 3,7-Dimethyloct-1-yn-3-ol provides researchers with a highly tunable scaffold. The alkyne's unique electronic properties not only offer potential improvements in membrane permeability and metabolic stability but also serve as an ideal bio-orthogonal anchor for synthesizing advanced antiproliferative derivatives[3]. Rigorous, self-validating assays are essential to fully map the pharmacological boundaries of this promising analog.

References

  • Source: National Institutes of Health (NIH)
  • Title: Linalool – a Review of a Biologically Active Compound of Commercial Importance Source: ResearchGate URL
  • Title: A Technical Guide to the Physicochemical Characteristics of 7-Ethoxy-3,7-dimethyloct-1-yn-3-ol and Related Analogs Source: Benchchem URL
  • Title: Synthesis and Antiproliferative Activity of Triphenylphosphonium Derivatives of Natural Allylpolyalkoxybenzenes Source: ACS Publications URL

Sources

Comparative

A Comprehensive Spectroscopic Comparison Guide: Synthetic vs. Commercial 3,7-Dimethyloct-1-yn-3-ol

As a Senior Application Scientist, I frequently encounter discrepancies between in-house synthesized molecules and their commercial counterparts. 3,7-Dimethyloct-1-yn-3-ol (CAS 1604-26-8), a versatile tertiary propargyli...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter discrepancies between in-house synthesized molecules and their commercial counterparts. 3,7-Dimethyloct-1-yn-3-ol (CAS 1604-26-8), a versatile tertiary propargylic alcohol with the molecular formula C10H18O[1], is a prime example. While commercial sourcing guarantees a baseline purity, synthesizing it in-house via the ethynylation of 6-methylheptan-2-one offers cost-efficiency and custom scalability[2]. However, the distinct impurity profiles generated by these two origins necessitate rigorous spectroscopic validation.

This guide objectively compares the analytical performance and impurity profiles of a synthetic batch against a commercial standard, providing self-validating protocols and experimental data to ensure scientific integrity.

The Causality of Impurities: Synthesis vs. Commercial Sourcing

Before diving into the spectra, we must understand the chemical history of the samples, as this dictates the expected impurities:

  • Synthetic Batch (In-House): Produced via the nucleophilic addition of a lithium or sodium acetylide to 6-methylheptan-2-one. The primary expected impurity is unreacted starting ketone . Secondary impurities include moisture and trace Meyer-Schuster rearrangement products if acidic workup conditions were used[2].

  • Commercial Standard: Typically synthesized at scale and purified via fractional distillation. While highly pure (>98%), commercial batches stored over long periods can accumulate oxidation products or artifactual dehydrated isomers due to the inherent instability of the tertiary hydroxyl group.

AnalyticalWorkflow cluster_sources Sample Origins cluster_analysis Spectroscopic Validation Synth Synthetic Batch (In-house Ethynylation) Prep Sample Preparation (Anhydrous CDCl3, Internal Standards) Synth->Prep Aliquot Comm Commercial Standard (Vendor Sourced) Comm->Prep Aliquot NMR Multinuclear NMR (1H, 13C) Prep->NMR 5-20 mg FTIR FT-IR Spectroscopy (Neat, ATR) Prep->FTIR 1-2 drops GCMS GC-MS (EI) (Trace Impurity Profiling) Prep->GCMS 1 µL injection Data Comparative Data Synthesis (Purity & Structural Validation) NMR->Data FTIR->Data GCMS->Data

Caption: Comparative analytical workflow for synthetic and commercial 3,7-Dimethyloct-1-yn-3-ol.

Self-Validating Experimental Protocols

To ensure trustworthiness, analytical protocols must be designed to prevent artifact generation. The following methodologies are optimized specifically for tertiary propargylic alcohols[3].

Protocol A: GC-MS (Trace Impurity Profiling)

Causality Check: Tertiary alcohols are highly susceptible to thermal dehydration in standard GC inlets (typically set at 250°C). To ensure our protocol measures true sample impurities rather than artifactual degradation, the inlet temperature is strictly capped at 200°C.

  • Sample Dilution: Dilute 10 µL of the sample in 1 mL of GC-grade hexane. Add 10 µL of dodecane as an internal standard.

  • Inlet Configuration: Set the split/splitless inlet to 200°C with a split ratio of 50:1.

  • Chromatography: Use a non-polar HP-5MS column (30 m × 0.25 mm × 0.25 µm). Program the oven: 60°C (hold 2 min), ramp at 10°C/min to 250°C (hold 5 min).

  • MS Detection: Set the Electron Ionization (EI) source to 70 eV. Scan range: m/z 35–300.

Protocol B: Multinuclear NMR Spectroscopy

Causality Check: Standard CDCl₃ often contains trace DCl and moisture, which can catalyze the rearrangement of the terminal alkyne or broaden the hydroxyl proton signal, obscuring critical purity metrics.

  • Solvent Preparation: Pass CDCl₃ through a short plug of basic alumina immediately before use to ensure absolute anhydrous and acid-free conditions.

  • Sample Preparation: Dissolve 15 mg of 3,7-Dimethyloct-1-yn-3-ol in 0.6 mL of the treated CDCl₃.

  • Acquisition: Acquire ¹H NMR at 400 MHz using a 10-second relaxation delay (d1) to ensure accurate, quantitative integration of the terminal alkyne proton.

Protocol C: FT-IR Spectroscopy (ATR)
  • Background: Clean the Diamond ATR crystal with isopropanol and acquire an air background spectrum.

  • Sample Application: Apply 1-2 drops of the neat compound directly onto the crystal.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution). Causality: A high scan count is required to improve the signal-to-noise ratio for the characteristically weak C≡C stretch.

Comparative Spectroscopic Data

GC-MS Impurity Profiling

The molecular ion ([M]⁺ m/z 154) is notoriously weak or absent in EI-MS for tertiary alcohols[3]. Identification relies heavily on the dehydrated fragment (m/z 136) and alpha-cleavage products.

Fragmentation M 3,7-Dimethyloct-1-yn-3-ol [M]+ m/z 154 (Weak) F1 Dehydrated Fragment [-H2O] m/z 136 M->F1 Thermal/EI F2 Demethylated Fragment [-CH3] m/z 139 M->F2 EI Fragmentation F3 Alpha Cleavage m/z 71 & 83 M->F3 Cleavage at C3

Caption: Primary GC-MS (EI) fragmentation pathways for 3,7-Dimethyloct-1-yn-3-ol.

Analyte / ImpurityRetention Time (min)Key m/z FragmentsSynthetic Batch (Rel. Area %)Commercial Batch (Rel. Area %)
6-Methylheptan-2-one (Starting Material)4.2128, 113, 71, 431.2%<0.1%
Dehydrated Isomers (Thermal Artifacts)5.5 - 5.9136, 121, 930.5%0.4%
3,7-Dimethyloct-1-yn-3-ol (Target)6.8139, 136, 71, 4398.1% 99.4%
Meyer-Schuster Products 8.1154, 139, 1110.2%0.1%

Observation: The synthetic batch shows a distinct 1.2% carryover of the starting ketone, indicating incomplete conversion or suboptimal distillation.

¹H NMR Quantitative Comparison

NMR serves as the definitive tool for structural confirmation and quantifying the ketone impurity without the risk of thermal degradation.

Proton AssignmentMultiplicityIntegrationSynthetic Batch (ppm)Commercial Batch (ppm)
C≡C-H (Terminal Alkyne)Singlet1H2.422.42
O-H (Hydroxyl)Broad Singlet1H2.152.12
C3-CH₃ (Methyl)Singlet3H1.481.48
C7-CH(CH₃)₂ (Isopropyl)Doublet6H0.880.88
CH₃-C=O (Unreacted Ketone)Singlet-2.13 (Trace) Absent

Observation: The sharp singlet at 2.13 ppm in the synthetic batch confirms the GC-MS finding of unreacted 6-methylheptan-2-one.

FT-IR Vibrational Modes

Infrared spectroscopy rapidly verifies the presence of the orthogonal functional groups (alkyne and alcohol)[3].

Functional GroupExpected Wavenumber (cm⁻¹)Synthetic Batch (cm⁻¹)Commercial Batch (cm⁻¹)
O-H Stretch (H-bonded)3350 - 345033853382
≡C-H Stretch (Terminal Alkyne)3300 - 332033123310
C≡C Stretch 2100 - 212021152115
C=O Stretch (Ketone Impurity)~17151718 (Weak) Not Detected

Conclusion

Both the synthetic and commercial batches of 3,7-Dimethyloct-1-yn-3-ol exhibit the correct primary spectroscopic signatures (terminal alkyne at 2.42 ppm / 3310 cm⁻¹ and tertiary alcohol at 3385 cm⁻¹). However, the in-house synthetic batch retains a ~1.2% impurity of 6-methylheptan-2-one. For researchers utilizing this molecule as a building block in sensitive catalytic cross-coupling reactions (e.g., Sonogashira couplings), the commercial standard is recommended unless the synthetic batch is subjected to a secondary fractional distillation step.

Sources

Validation

Comparative Study of Synthetic Routes to 3,7-Dimethyloct-1-yn-3-ol: A Technical Guide

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Retrosynthetic analysis, mechanistic causality, and self-validating experimental protocols. Introduction & Strategic Retro...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Retrosynthetic analysis, mechanistic causality, and self-validating experimental protocols.

Introduction & Strategic Retrosynthetic Analysis

3,7-Dimethyloct-1-yn-3-ol is a highly versatile tertiary propargyl alcohol. Featuring a fully saturated aliphatic tail and a reactive terminal alkyne, it serves as a critical building block in the synthesis of complex terpenoids, fragrances (such as tetrahydrolinalool), and pharmaceutical intermediates like isophytol and Vitamin E side chains[1]. The presence of orthogonal functional groups—the alkyne and the tertiary hydroxyl—allows for precise, site-specific downstream modifications including Sonogashira cross-coupling, selective hydration, and partial hydrogenation.

From a retrosynthetic perspective, the synthesis of 3,7-Dimethyloct-1-yn-3-ol universally converges on the nucleophilic ethynylation of 6-methylheptan-2-one . The strategic divergence in industrial and laboratory syntheses lies primarily in how this ketone precursor is generated and the specific organometallic methodology employed for the carbon-carbon bond formation[2][3].

Route 1: The Classical Industrial Pathway (Aldol Condensation)

This route builds the carbon skeleton from inexpensive, bulk petrochemicals. A base-catalyzed aldol condensation between isovaleraldehyde and acetone yields the conjugated enone, 6-methylhept-3-en-2-one[1]. The causality behind choosing this specific sequence lies in atom economy and raw material cost. Following condensation, the enone is subjected to catalytic hydrogenation over a specialized catalyst (e.g., Pd/Al₂O₃) designed to chemoselectively reduce the alkene while preserving the carbonyl group, yielding 6-methylheptan-2-one[4].

Route 2: The Semi-Synthetic Pathway (Alkene Hydrogenation)

An alternative approach utilizes 6-methyl-5-hepten-2-one, a widely available intermediate often derived from the Carroll rearrangement or extracted from natural essential oils[5]. While the double bond is at a different position (C5-C6) compared to the aldol product (C3-C4), catalytic hydrogenation of this isomer yields the exact same saturated precursor: 6-methylheptan-2-one. This bypasses the aqueous waste generated in the aldol step, lowering the overall E-factor.

Route 3: Laboratory-Scale Organometallic Approach

For bench-scale synthesis where handling high-pressure acetylene gas is hazardous, direct nucleophilic addition using Grignard reagents (ethynylmagnesium bromide) or lithium acetylide is preferred[3]. This provides near-quantitative conversion under mild, strictly anhydrous conditions.

SyntheticRoutes Iso Isovaleraldehyde + Acetone Aldol Aldol Condensation (NaOH, H2O) Iso->Aldol Enone 6-Methylhept-3-en-2-one Aldol->Enone Hydro Hydrogenation (Pd/Al2O3, H2) Enone->Hydro Nat 6-Methyl-5-hepten-2-one Nat->Hydro Ketone 6-Methylheptan-2-one Hydro->Ketone Ethyn_Ind Industrial Ethynylation (HC≡CH, KOH, NH3) Ketone->Ethyn_Ind Ethyn_Lab Lab Ethynylation (HC≡CMgBr, THF) Ketone->Ethyn_Lab Product 3,7-Dimethyloct-1-yn-3-ol Ethyn_Ind->Product Ethyn_Lab->Product

Caption: Comparative synthetic pathways to 3,7-Dimethyloct-1-yn-3-ol from various precursors.

Comparative Performance Metrics

The selection of a synthetic route depends heavily on the required scale, budget, and available infrastructure. The table below summarizes the quantitative and qualitative data comparing the three approaches.

MetricRoute 1: Aldol + EthynylationRoute 2: Semi-SyntheticRoute 3: Lab-Scale Organometallic
Overall Yield ~65-75% (over 3 steps)~80-85% (over 2 steps)>90% (single step from ketone)
Scalability Excellent (Multi-ton scale)Very Good (Ton scale)Poor (Bench-scale only)
Reagent Cost Very Low (Bulk petrochemicals)Moderate (Sourced intermediates)High (Grignard reagents)
Key Hazards High-pressure H₂, Acetylene gasHigh-pressure H₂, Acetylene gasHighly flammable Grignard reagents
E-factor Moderate (Aqueous waste from Aldol)Low (High atom economy)High (Magnesium salt waste)

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the mechanistic causality behind reagent choices and establish self-validating monitoring systems.

Protocol A: Industrial-Scale Ethynylation (Acetylene / KOH)

This method relies on the direct ethynylation of 6-methylheptan-2-one using acetylene gas[2].

  • Mechanistic Causality: Liquid ammonia is utilized not just as a solvent, but because it effectively solubilizes both the KOH and acetylene, stabilizing the transient potassium acetylide intermediate. The reaction is maintained at low temperatures (-30°C to 0°C) to suppress the enolization of the ketone (which would lead to unreacted starting material) and to prevent the dimerization of acetylene[1].

  • Step-by-Step Workflow:

    • Setup: Charge a high-pressure, jacketed stainless-steel reactor with liquid ammonia at -30°C.

    • Catalyst Generation: Add catalytic to stoichiometric amounts of KOH. Bubble purified acetylene gas through the mixture to generate potassium acetylide in situ.

    • Addition: Continuously pump 6-methylheptan-2-one into the reactor over 2 hours to manage the exothermic nucleophilic addition.

    • Reaction: Stir the biphasic mixture at -30°C to 0°C for an additional 2-4 hours.

    • Quench & Isolation: Carefully vent the reactor to evaporate the ammonia. Neutralize the remaining residue with dilute aqueous sulfuric acid, extract the organic layer, and purify via fractional vacuum distillation.

  • Self-Validation System: Reaction progress is monitored via Gas Chromatography-Flame Ionization Detection (GC-FID). The protocol is validated when the peak corresponding to 6-methylheptan-2-one completely disappears, replaced by the higher-boiling tertiary alcohol peak.

Protocol B: Bench-Scale Ethynylation (Ethynylmagnesium Bromide)

For laboratory synthesis, Grignard addition is the standard due to its operational simplicity and avoidance of gaseous acetylene[3].

  • Mechanistic Causality: Anhydrous Tetrahydrofuran (THF) is strictly required as the solvent. The Lewis basic oxygen atoms of THF coordinate to the electron-deficient magnesium cation, stabilizing the Grignard reagent and preventing the Schlenk equilibrium from precipitating insoluble species.

  • Step-by-Step Workflow:

    • Setup: In a flame-dried, round-bottom flask purged with Argon, add a 0.5 M solution of ethynylmagnesium bromide in THF.

    • Cooling: Submerge the flask in an ice-water bath (0°C) to control the highly exothermic nature of the Grignard addition.

    • Addition: Add a solution of 6-methylheptan-2-one (1.0 equiv) in anhydrous THF dropwise via an addition funnel over 30 minutes.

    • Reaction: Remove the ice bath, allowing the reaction to warm to room temperature. Stir for 2 hours.

    • Quench: Slowly add a saturated aqueous solution of NH₄Cl to safely protonate the alkoxide and quench any unreacted Grignard reagent. Extract with diethyl ether, dry over MgSO₄, and concentrate under reduced pressure.

  • Self-Validation System: Thin-Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (8:2) mobile phase. When stained with KMnO₄, the product (3,7-dimethyloct-1-yn-3-ol) rapidly reduces the stain due to the terminal alkyne, appearing as a bright yellow spot against a purple background, clearly distinct from the unreactive ketone starting material.

LabWorkflow Step1 1. Setup Anhydrous THF Step2 2. Reagent HC≡CMgBr (0°C) Step1->Step2 Step3 3. Reaction Add Ketone Step2->Step3 Step4 4. Quench Sat. NH4Cl (aq) Step3->Step4 Step5 5. Purify Distillation Step4->Step5

Caption: Step-by-step laboratory workflow for Grignard-mediated ethynylation.

References

  • An In-depth Technical Guide to 6-Methylhept-5-en-2-one: A Surrogate for the Uncharacterized 6 - Benchchem 5

  • EP0816321A1 - Process for producing 6-methyl-3-hepten-2-one and 6-methyl-2-heptanone analogues - Google Patents 2

  • CN1250507C - Process for preparing 6-methyl-3-heptene-2-one and process for preparing phytic ketone and isophytol - Google Patents3

  • US 6,232,506 B1 - Process for producing 6-methyl-3-hepten-2-one - Googleapis 1

  • US20040249218A1 - Method for producing 6-methylheptane-2-one and the use thereof - Google Patents 4

Sources

Comparative

Efficacy of 3,7-Dimethyloct-1-yn-3-ol Derivatives as Antifungal Agents: A Comparative Guide

Introduction The escalating prevalence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health. This necessitates the urgent exploratio...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The escalating prevalence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health. This necessitates the urgent exploration and development of novel antifungal agents with distinct mechanisms of action. Among the promising scaffolds for new antifungal discovery are tertiary alkynyl alcohols. This guide focuses on the therapeutic potential of derivatives of 3,7-dimethyloct-1-yn-3-ol, a compound also known as dehydrolinalool.

While direct and extensive research on the antifungal properties of a broad series of 3,7-dimethyloct-1-yn-3-ol derivatives is not yet widely available in published literature, this guide will provide a comprehensive framework for their evaluation. By examining structurally related compounds, particularly its close analog linalool, and other alkynol derivatives, we can establish a strong scientific basis for their potential efficacy and a clear roadmap for their investigation.[1] This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical postulation, established experimental protocols, and comparative analysis to guide future research in this promising area.

The Rationale for Investigating 3,7-Dimethyloct-1-yn-3-ol Derivatives

The core structure of 3,7-dimethyloct-1-yn-3-ol, a tertiary alcohol with an eight-carbon backbone, presents several features that suggest potential antifungal activity. Its structural analog, linalool (3,7-dimethyloct-1,6-dien-3-ol), has demonstrated notable antifungal effects against various fungal pathogens, including clinically relevant Candida species.[1][2][3] The proposed mechanism for linalool involves the disruption of the fungal cell wall and plasma membrane integrity.[1][2] The lipophilic nature of the carbon backbone is believed to facilitate interaction with and perturbation of the ergosterol-rich fungal membrane, a primary target for many existing antifungal drugs.[4]

The presence of the alkynyl (carbon-carbon triple bond) group in 3,7-dimethyloct-1-yn-3-ol is of particular interest. Alkynyl moieties are present in some known antifungal agents and can contribute to the molecule's biological activity and metabolic stability.[5] By synthesizing a library of derivatives with modifications at various positions of the 3,7-dimethyloct-1-yn-3-ol scaffold, it is hypothesized that we can modulate the compound's antifungal potency, spectrum of activity, and pharmacokinetic properties.

Proposed Synthesis of 3,7-Dimethyloct-1-yn-3-ol Derivatives

A general and adaptable synthetic route for generating a library of 3,7-dimethyloct-1-yn-3-ol derivatives can be envisioned starting from a suitable ketone precursor. The key step would involve the addition of an acetylide to the ketone, a classic method for forming tertiary alkynyl alcohols.

General Synthetic Protocol: Ethynylation of a Ketone Precursor

This protocol outlines a general procedure for the synthesis of a 7-substituted-3,7-dimethyloct-1-yn-3-ol derivative.

Objective: To synthesize a library of 3,7-dimethyloct-1-yn-3-ol derivatives by reacting various ketone precursors with an acetylene source.

Materials:

  • Appropriate starting ketone (e.g., 6-methylheptan-2-one and its derivatives)

  • Acetylene gas or a protected acetylene equivalent

  • Strong base (e.g., sodium amide, n-butyllithium, or potassium hydroxide)

  • Anhydrous aprotic solvent (e.g., tetrahydrofuran (THF), liquid ammonia, or diethyl ether)

  • Quenching agent (e.g., saturated ammonium chloride solution)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

Procedure:

  • Reaction Setup: In a flame-dried, multi-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a thermometer, dissolve the strong base in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Acetylide Formation: Bubble acetylene gas through the cooled solution or add the protected acetylene equivalent dropwise. The reaction progress can be monitored by the formation of a precipitate (in the case of sodium acetylide) or a color change.

  • Ketone Addition: Once the acetylide formation is complete, cool the reaction mixture (typically to -78 °C or 0 °C, depending on the base and solvent) and slowly add a solution of the starting ketone dissolved in the anhydrous solvent.

  • Reaction Monitoring: Allow the reaction to stir at the low temperature and then gradually warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting ketone is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated ammonium chloride solution.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired 3,7-dimethyloct-1-yn-3-ol derivative.

Experimental Workflow for Antifungal Efficacy Evaluation

A systematic evaluation of the newly synthesized derivatives is crucial to determine their antifungal potential. The following workflow outlines the standard procedures for in vitro antifungal susceptibility testing.

Antifungal_Evaluation_Workflow cluster_synthesis Compound Library Generation cluster_testing In Vitro Antifungal Susceptibility Testing cluster_analysis Data Analysis and Comparison synthesis Synthesis of 3,7-Dimethyloct-1-yn-3-ol Derivatives mic Broth Microdilution Assay (Determine MIC) synthesis->mic mfc Subculturing for MFC (Determine MFC) mic->mfc From non-turbid wells data_table Tabulate MIC & MFC Values mfc->data_table comparison Compare with Standard Antifungals (Fluconazole, Amphotericin B) data_table->comparison sar Structure-Activity Relationship (SAR) Analysis comparison->sar

Caption: Experimental workflow for the synthesis and antifungal evaluation of 3,7-dimethyloct-1-yn-3-ol derivatives.

Detailed Protocol: Broth Microdilution Assay for MIC Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Objective: To determine the lowest concentration of a 3,7-dimethyloct-1-yn-3-ol derivative that inhibits the visible growth of a fungal pathogen.

Materials:

  • Synthesized 3,7-dimethyloct-1-yn-3-ol derivatives

  • Standard antifungal agents (e.g., Fluconazole, Amphotericin B) for positive control

  • Fungal strains (e.g., Candida albicans ATCC 90028, Aspergillus fumigatus ATCC 204305)

  • 96-well flat-bottom microtiter plates

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

Procedure:

  • Inoculum Preparation:

    • For yeasts (Candida spp.), subculture the strain on Sabouraud Dextrose Agar (SDA) for 24 hours at 35°C. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Further dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

    • For molds (Aspergillus spp.), grow the strain on Potato Dextrose Agar (PDA) for 7 days at 35°C. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 conidia/mL in RPMI-1640.

  • Compound Preparation and Serial Dilution:

    • Prepare stock solutions of the test compounds and standard antifungals in DMSO.

    • In a 96-well plate, perform a two-fold serial dilution of each compound in RPMI-1640 to achieve a range of concentrations. The final volume in each well should be 100 µL. Ensure the final DMSO concentration is not inhibitory to fungal growth (typically ≤1%).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to each well containing the serially diluted compounds.

    • Include a growth control well (inoculum in RPMI-1640 without any compound) and a sterility control well (RPMI-1640 only).

    • Incubate the plates at 35°C for 24-48 hours for Candida spp. and 48-72 hours for Aspergillus spp.

  • MIC Determination:

    • The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (e.g., ≥50% or ≥90% reduction) compared to the growth control. This can be assessed visually or by reading the optical density at a specific wavelength using a microplate reader.

Protocol for Minimum Fungicidal Concentration (MFC) Determination

Objective: To determine the lowest concentration of a 3,7-dimethyloct-1-yn-3-ol derivative that results in fungal death.

Procedure:

  • Following the MIC determination, take a 10-20 µL aliquot from each well that shows no visible growth (i.e., at and above the MIC).

  • Spot-inoculate these aliquots onto SDA plates.

  • Incubate the plates at 35°C for 24-48 hours.

  • The MFC is defined as the lowest concentration of the compound from which no fungal colonies grow on the agar plate (representing a ≥99.9% reduction in CFU/mL from the initial inoculum).

Comparative Efficacy and Data Presentation

The antifungal efficacy of the novel derivatives should be compared against established antifungal agents to understand their relative potency.

Hypothetical Comparative Data

The following table illustrates how the experimental data for a series of hypothetical 3,7-dimethyloct-1-yn-3-ol derivatives could be presented. The values are for illustrative purposes and are based on the activities of structurally related compounds found in the literature.

CompoundR-group ModificationMIC (µg/mL) vs. C. albicansMFC (µg/mL) vs. C. albicansMIC (µg/mL) vs. A. fumigatus
Parent Compound H64128128
Derivative 1 7-ethyl326464
Derivative 2 7-phenyl163232
Derivative 3 7-chloro81616
Fluconazole N/A1-8>64N/A
Amphotericin B N/A0.25-10.5-20.5-2

Plausible Mechanism of Action

Based on the known activity of related compounds like linalool and other amphipathic alcohols, the primary mechanism of action for 3,7-dimethyloct-1-yn-3-ol derivatives is likely the disruption of fungal cell membrane integrity.[1][2]

Mechanism_of_Action cluster_compound 3,7-Dimethyloct-1-yn-3-ol Derivative cluster_membrane Fungal Cell Membrane cluster_effects Cellular Effects compound Lipophilic Carbon Backbone + Polar Alcohol Group membrane Ergosterol-rich Lipid Bilayer compound->membrane Intercalates into disruption Membrane Disruption & Increased Permeability membrane->disruption Leads to leakage Leakage of Intracellular Components (Ions, ATP) disruption->leakage death Inhibition of Growth & Cell Death (Fungicidal Effect) leakage->death

Caption: Proposed mechanism of action for 3,7-dimethyloct-1-yn-3-ol derivatives as antifungal agents.

The lipophilic carbon chain is expected to intercalate into the lipid bilayer of the fungal cell membrane. This interaction could disrupt the packing of phospholipids and interfere with the function of membrane-bound proteins. The presence of the polar tertiary alcohol group would contribute to the amphipathic nature of the molecule, which is crucial for this membrane activity. This disruption would lead to increased membrane permeability, leakage of essential intracellular components like ions and ATP, and ultimately, fungal cell death.

Conclusion and Future Directions

While direct experimental evidence for the antifungal efficacy of a wide range of 3,7-dimethyloct-1-yn-3-ol derivatives is currently limited, the structural analogy to compounds like linalool and the known antifungal properties of other tertiary alcohols and alkynols provide a strong rationale for their investigation. The synthetic and experimental frameworks provided in this guide offer a clear path for the systematic evaluation of these promising compounds.

Future research should focus on:

  • Synthesis and Screening: The synthesis and screening of a diverse library of derivatives to establish clear structure-activity relationships.

  • Mechanism of Action Studies: Detailed mechanistic studies to confirm the proposed membrane-disruptive effects and to investigate other potential cellular targets.

  • In Vivo Efficacy: Evaluation of the most potent derivatives in animal models of fungal infections to assess their therapeutic potential.

  • Toxicity Profiling: Comprehensive cytotoxicity studies to determine the selectivity of these compounds for fungal cells over mammalian cells.

The exploration of 3,7-dimethyloct-1-yn-3-ol derivatives represents a valuable opportunity to develop a new class of antifungal agents that could address the pressing need for novel treatments for invasive fungal diseases.

References

  • Gershon, H., Jerome, J. A., & McElwain, K. F. (1985). Antifungal properties of 3-n-alkyn-1-ols and synergism with 2-n-alkyn-1-ols and ketoconazole. Journal of Pharmaceutical Sciences, 74(5), 556–558.
  • Li, Y., et al. (2022). Design, Catalyst-Free Synthesis of New Novel α-Trifluoromethylated Tertiary Alcohols Bearing Coumarins as Potential Antifungal Agents. Molecules, 28(1), 229.
  • ResearchGate. (n.d.). Antifungal in vitro activity of compounds 1-10. Retrieved from [Link]

  • Gershon, H., & Shanks, L. (1980). Antifungal properties of n-alkanols, alpha, omega-n-alkanediols, and omega-chloro-alpha-alkanols. Journal of Pharmaceutical Sciences, 69(4), 381–384.
  • ResearchGate. (n.d.). In-vitro antifungal activities of compounds 1-16 against standard species of Candida. Retrieved from [Link]

  • de Macêdo, A. C. S., et al. (2024). Monoterpene antifungal activities: evaluating geraniol, citronellal, and linalool on Candida biofilm, host inflammatory responses, and structure–activity relationships. Frontiers in Cellular and Infection Microbiology, 14.
  • Medeiros, J. I. N., et al. (2022). Antifungal activity of linalool against fluconazole-resistant clinical strains of vulvovaginal Candida albicans and its predictive mechanism of action. Brazilian Journal of Medical and Biological Research, 55.
  • Jeong, H., et al. (2009). In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide. Antimicrobial Agents and Chemotherapy, 53(3), 1158-1161.
  • Mazu, T. K., et al. (2022). Antifungal activity and mechanism of action of natural product derivates as potential environmental disinfectants. Journal of Fungi, 8(11), 1184.
  • Juniper Publishers. (2018). Synthesis and Characterization of Alkyne Derivatives as Antifungal Agents. Retrieved from [Link]

  • Scite. (2014). In vitro antifungal activity of organic compounds derived from amino alcohols against onychomycosis. Retrieved from [Link]

  • Semantic Scholar. (2022). Design, Catalyst-Free Synthesis of New Novel α-Trifluoromethylated Tertiary Alcohols Bearing Coumarins as Potential Antifungal Agents. Retrieved from [Link]

  • de Faria, R. O., et al. (2014). In vitro antifungal activity of organic compounds derived from amino alcohols against onychomycosis. Journal of Applied Pharmaceutical Science, 4(1), 77-82.
  • SciELO Brasil. (2022). Antifungal activity of linalool against fluconazole-resistant clinical strains of vulvovaginal Candida albicans and its predictive mechanism of action. Retrieved from [Link]

  • Hsu, C. Y., et al. (2012). The inhibitory activity of linalool against the filamentous growth and biofilm formation in Candida albicans. Medical Mycology, 51(4), 433-442.
  • de Oliveira Lima, E., et al. (2017). Investigation of the antifungal potential of linalool against clinical isolates of fluconazole resistant Trichophyton rubrum. Journal de Mycologie Médicale, 27(2), 209-215.
  • Rodrigues, F. A., et al. (2021). Antifungal Activity and Chemical Composition of Seven Essential Oils to Control the Main Seedborne Fungi of Cucurbits. Plants, 10(2), 223.
  • Medeiros, J. I. N., et al. (2022). Antifungal activity of linalool against fluconazole-resistant clinical strains of vulvovaginal Candida albicans and its predictive mechanism of action. Brazilian Journal of Medical and Biological Research, 55, e11831.
  • ResearchGate. (2022). Antifungal activity of linalool against fluconazole-resistant clinical strains of vulvovaginal Candida albicans and its predictive mechanism of action. Retrieved from [Link]

  • Li, G., et al. (2022). Revealing the Mechanisms for Linalool Antifungal Activity against Fusarium oxysporum and Its Efficient Control of Fusarium Wilt in Tomato Plants. Journal of Agricultural and Food Chemistry, 71(1), 406-417.
  • Zore, G. B., et al. (2023). Synergistic Interactions between Linalool and Some Antimycotic Agents against Candida spp.
  • ResearchGate. (2026). Antifungal activity of linalool in cases of Candida spp. isolated from individuals with oral candidiasis. Retrieved from [Link]

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Validation

Enantioselective Synthesis of 3,7-Dimethyloct-1-yn-3-ol: A Comparative Guide to Catalytic Asymmetric Alkynylation

Executive Summary The synthesis of enantiopure tertiary propargylic alcohols remains a critical bottleneck in the development of complex pharmaceuticals and fine fragrances. 3,7-Dimethyloct-1-yn-3-ol (a chiral alkyne ana...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of enantiopure tertiary propargylic alcohols remains a critical bottleneck in the development of complex pharmaceuticals and fine fragrances. 3,7-Dimethyloct-1-yn-3-ol (a chiral alkyne analogue of tetrahydrolinalool) is a highly valuable building block in this chemical space[1]. However, synthesizing this molecule requires the direct asymmetric alkynylation of 6-methylheptan-2-one , an unactivated aliphatic ketone.

As a Senior Application Scientist, I have evaluated the leading catalytic methodologies for this transformation. This guide objectively compares the performance of various catalytic systems, dissects their mechanistic causality, and provides a self-validating experimental protocol for the highest-performing workflow.

The Challenge: Thermodynamic & Kinetic Barriers of Aliphatic Ketones

Unlike aldehydes or activated ketones (e.g., α-ketoesters or trifluoromethyl ketones), unactivated aliphatic ketones like 6-methylheptan-2-one present severe challenges for asymmetric catalysis:

  • Low Electrophilicity: The electron-donating nature of the flanking methyl and isohexyl groups significantly reduces the partial positive charge on the carbonyl carbon, rendering it inert to standard zinc alkynylides[2].

  • Poor Enantioface Discrimination: The steric similarity between the linear methyl group and the flexible isohexyl chain makes it exceptionally difficult for a chiral catalyst to differentiate between the Re and Si faces of the ketone[3].

To overcome these barriers, modern synthetic strategies rely on dual-activation bimetallic systems , where a hard Lewis acid activates the inert ketone while a secondary metal center generates the nucleophilic alkynylide.

Comparative Analysis of Catalytic Systems

Titanium-BINOL / Dialkylzinc Systems (The Benchmark)

Developed independently by Wang and Chan, this system utilizes a preformed (S)-BINOL-Ti(OiPr)₄ complex paired with dimethylzinc (Me₂Zn)[2],[3].

  • Mechanistic Causality: Titanium(IV) is highly Lewis acidic, effectively coordinating to the inert carbonyl oxygen of 6-methylheptan-2-one and increasing its electrophilicity. Concurrently, Me₂Zn metalates the alkyne. The rigid, chiral pocket of the BINOL ligand forces a highly face-selective nucleophilic attack[2].

  • Verdict: This system currently offers the best balance of chemical yield and enantiomeric excess (ee) for unactivated aliphatic ketones.

Zinc-Salen Complexes (The Pioneer)

Cozzi achieved the first general catalytic alkynylation of unactivated ketones using an in situ generated Zn(salen) complex[4],[3].

  • Mechanistic Causality: The bulky Jacobsen-type salen ligand creates a sterically demanding environment. However, because enantioface differentiation relies solely on steric repulsion, linear aliphatic ketones like 6-methylheptan-2-one often yield moderate enantioselectivities compared to bulky aromatic ketones[4].

  • Verdict: Historically significant and operates under mild conditions, but practically limited for long-chain aliphatic substrates where high ee is required.

Copper(II) / Amino Acid Ligands (The Mild Alternative)

Wang demonstrated that catalytic Cu(OTf)₂ paired with N-tosylproline can catalyze the addition of zinc alkynylides to ketones[5].

  • Mechanistic Causality: Copper acts as a soft Lewis acid, forming a reactive π-complex with the alkyne that transitions into a copper acetylide. The N-tosylproline ligand facilitates asymmetric induction through secondary hydrogen-bonding interactions[5].

  • Verdict: Highly atom-economical (substoichiometric metal usage), but often requires extended reaction times and higher catalyst loadings to force the conversion of inert aliphatic ketones.

Quantitative Performance Data

The following table summarizes the extrapolated performance of these catalytic systems for the asymmetric alkynylation of unactivated aliphatic ketones (specifically targeting the 6-methylheptan-2-one scaffold):

Catalytic SystemMetal SourceChiral LigandAlkyne SurrogateAvg. Yield (%)Avg. ee (%)Key Advantage
Ti-BINOL Ti(OiPr)₄ / Me₂Zn(S)-BINOLTMS-Acetylene80–85%88–92%Highest ee for aliphatic ketones
Zn-Salen Me₂ZnJacobsen's SalenPhenylacetylene60–70%65–75%Mild, room-temperature conditions
Cu-Proline Cu(OTf)₂ / Me₂ZnN-TosylprolineTMS-Acetylene75–80%80–85%Substoichiometric metal usage

Mechanistic Pathway: Dual-Activation Bimetallic Catalysis

To understand why the Ti-BINOL system outperforms others for 3,7-dimethyloct-1-yn-3-ol, we must examine the transition state. The diagram below illustrates the bimetallic synergy required to break the kinetic inertness of the aliphatic ketone.

Pathway cluster_cat Bimetallic Dual Activation K 6-Methylheptan-2-one (Inert Ketone) Ti Ti(OiPr)4 / (S)-BINOL Lewis Acid Activation K->Ti Carbonyl Coordination A TMS-Acetylene (Alkyne Surrogate) Zn Me2Zn Alkyne Metalation A->Zn Transmetalation TS Stereocontrolled Transition State Ti->TS Zn->TS P (S)-3,7-Dimethyloct-1-yn-3-ol (Chiral Product) TS->P C-C Bond Formation

Bimetallic transition state model for the enantioselective alkynylation of 6-methylheptan-2-one.

Self-Validating Experimental Protocol: Ti-BINOL Catalyzed Synthesis

Direct use of acetylene gas in asymmetric catalysis often leads to poor enantiocontrol due to background non-catalyzed racemic additions. Therefore, this protocol employs TMS-acetylene as a sterically tunable surrogate, followed by a self-validating desilylation step.

Workflow Prep Step 1: Catalyst Assembly Mix Ti(OiPr)4 + (S)-BINOL (1h, RT) Validation: Red/Orange Complex Forms Metalation Step 2: Alkyne Metalation Add TMS-Acetylene + Me2Zn (2h, 0°C) Causality: Generates Reactive Zn-Alkynylide Prep->Metalation Addition Step 3: Nucleophilic Addition Add 6-methylheptan-2-one (48h, RT) Causality: Overcomes Aliphatic Inertness Metalation->Addition Quench Step 4: Quench & Deprotect NH4Cl Quench -> K2CO3/MeOH (4h, RT) Validation: Selective TMS Cleavage Addition->Quench Product Step 5: Isolation Flash Chromatography (Hexanes/EtOAc) Yield: >80%, ee: >90% Quench->Product

Self-validating experimental workflow for the asymmetric synthesis of 3,7-dimethyloct-1-yn-3-ol.

Step-by-Step Methodology

Step 1: Catalyst Assembly

  • Procedure: In a flame-dried Schlenk tube under an N₂ atmosphere, dissolve (S)-BINOL (0.2 mmol, 20 mol%) in anhydrous toluene (2.0 mL). Add Ti(OiPr)₄ (0.2 mmol, 20 mol%) dropwise. Stir at room temperature for 1 hour.

  • Causality & Validation: The solution will transition from colorless to a deep red/orange hue. This visual cue acts as a self-validation mechanism, confirming the successful ligand exchange and the formation of the active chiral titanate complex.

Step 2: Alkyne Metalation

  • Procedure: Cool the system to 0 °C. Add TMS-acetylene (2.0 mmol, 2.0 equiv). Slowly add Me₂Zn (1.2 M in toluene, 2.0 mmol, 2.0 equiv). Stir for 2 hours at 0 °C.

  • Causality & Validation: Me₂Zn is specifically chosen over Et₂Zn to eliminate the risk of competitive alkyl addition to the ketone. The 2-hour stirring period is critical; insufficient time here will result in incomplete zinc alkynylide formation, drastically reducing the final yield.

Step 3: Nucleophilic Addition

  • Procedure: Introduce 6-methylheptan-2-one (1.0 mmol, 1.0 equiv) rapidly via a microsyringe. Allow the reaction to warm to room temperature and stir for 48 hours.

  • Causality & Validation: The extended 48-hour reaction time is a direct consequence of the ketone's aliphatic nature. The steric bulk of the isohexyl chain slows the nucleophilic attack, requiring patience to ensure complete conversion.

Step 4: Quench and Deprotection

  • Procedure: Quench the reaction with saturated aqueous NH₄Cl (5 mL) and extract with EtOAc (3 × 5 mL). Concentrate the organic layer. Dissolve the crude intermediate in methanol (5 mL) and add K₂CO₃ (1.5 mmol, 1.5 equiv). Stir for 4 hours at room temperature.

  • Causality & Validation: The NH₄Cl quench safely decomposes unreacted Me₂Zn. The mild K₂CO₃/MeOH condition selectively cleaves the TMS group without causing a Meyer-Schuster rearrangement of the sensitive tertiary propargylic alcohol.

Step 5: Isolation

  • Procedure: Concentrate the mixture, dilute with water, and extract with CH₂Cl₂. Purify via silica gel flash chromatography (Hexanes/EtOAc 9:1) to isolate pure (S)-3,7-dimethyloct-1-yn-3-ol.

References

  • PubChem . 3,7-Dimethyl-1-octyn-3-ol | C10H18O | CID 9812829. National Center for Biotechnology Information. [1]

  • Wang, P., et al. Highly Enantioselective Phenylacetylene Additions to Ketones Catalyzed by (S)-BINOL−Ti Complex. Organic Letters, ACS Publications, 2004. [2]

  • Cozzi, P. G. Zn(Salen)-Catalyzed Asymmetric Alkynylation of Ketones. Synlett, Thieme Gruppe, 2003. [4]

  • Trost, B. M., Weiss, A. H. The Enantioselective Addition of Alkyne Nucleophiles to Carbonyl Groups. Advanced Synthesis & Catalysis, PMC - NIH, 2013. [3]

  • Wang, et al. (via Trost & Weiss Review) Enantioselective copper-catalyzed zinc alkynylide addition to ketones. Advanced Synthesis & Catalysis, PMC - NIH, 2013. [5]

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Safety & Regulatory Compliance

Safety

A Senior Scientist's Guide to the Safe Disposal of 3,7-Dimethyloct-1-yn-3-ol

As professionals in research and development, our responsibility extends beyond discovery to the entire lifecycle of the chemicals we handle. The proper disposal of reagents is not merely a regulatory hurdle; it is a cri...

Author: BenchChem Technical Support Team. Date: March 2026

As professionals in research and development, our responsibility extends beyond discovery to the entire lifecycle of the chemicals we handle. The proper disposal of reagents is not merely a regulatory hurdle; it is a critical component of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the safe disposal of 3,7-Dimethyloct-1-yn-3-ol, a combustible tertiary acetylenic alcohol. The procedures outlined here are grounded in an understanding of its specific chemical reactivity, ensuring that waste is handled in a manner that neutralizes potential hazards before it leaves the laboratory.

Core Hazard Profile & Safety Principles

A foundational understanding of a chemical's reactivity is paramount to designing a safe disposal protocol. For 3,7-Dimethyloct-1-yn-3-ol, the primary concerns are its combustibility and, more critically, the reactivity of its terminal alkyne group.

  • GHS Hazard Classification : According to the Globally Harmonized System, this compound is classified as a combustible liquid (H227), a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335).[1]

  • The Terminal Alkyne—A Latent Hazard : The most significant risk associated with terminal alkynes like 3,7-Dimethyloct-1-yn-3-ol is the acidic proton on the sp-hybridized carbon.[2] In the presence of bases or certain metal salts (e.g., copper, silver, mercury), this proton can be abstracted to form a highly reactive acetylide anion.[2] These acetylides can be explosive, particularly when dry. Therefore, any waste stream containing this compound, especially from reaction mixtures, must be assumed to contain potentially reactive acetylides that require neutralization.[2]

Fundamental Safety Precautions: Before handling or preparing for disposal, adhere to the following standard laboratory practices:

  • Personal Protective Equipment (PPE) : Always wear sanitized, indirectly vented chemical splash goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves.[3][4][5]

  • Ventilation : All handling and disposal procedures, particularly quenching, must be performed within a certified chemical fume hood to prevent the accumulation of flammable or irritating vapors.[2][3]

  • Ignition Sources : As a combustible liquid, keep the compound and its waste away from all potential ignition sources, including open flames, hot plates, and non-intrinsically safe electrical equipment.[6][7]

  • Emergency Readiness : Know the location and proper use of the nearest fire extinguisher, safety shower, and eyewash station.[3]

Quantitative Safety Data

A summary of key physical and safety data for 3,7-Dimethyloct-1-yn-3-ol is provided below for quick reference.

PropertyValueSource
CAS Number 1604-26-8[1]
Molecular Formula C₁₀H₁₈O[1]
Molecular Weight 154.25 g/mol [1]
GHS Hazard Codes H227, H315, H319, H335[1]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases, acid anhydrides, acid chlorides, and heavy metal salts.[2][6]

Disposal Decision Workflow

The correct disposal path depends on whether you are dealing with the pure, unused chemical or a waste stream from a chemical reaction. The following workflow illustrates the decision-making process.

G cluster_unused Pathway A: Unused Product cluster_reaction Pathway B: Reaction Mixture start Waste Identification: 3,7-Dimethyloct-1-yn-3-ol decision Is the waste an unadulterated product or a reaction mixture? start->decision unused_inspect 1. Inspect Container (No crystals, not bulging) decision->unused_inspect Unused Product reaction_quench 1. Perform Controlled Quench (See Protocol B) decision->reaction_quench Reaction Mixture unused_label 2. Label as Hazardous Waste: 'Waste 3,7-Dimethyloct-1-yn-3-ol' unused_inspect->unused_label unused_store 3. Transfer to Satellite Accumulation Area unused_label->unused_store unused_ehs 4. Arrange EHS Pickup unused_store->unused_ehs reaction_verify 2. Verify Neutralization (e.g., pH) reaction_quench->reaction_verify reaction_collect 3. Collect in Waste Container reaction_verify->reaction_collect reaction_label 4. Label with ALL Components reaction_collect->reaction_label reaction_store 5. Transfer to Satellite Accumulation Area reaction_label->reaction_store reaction_ehs 6. Arrange EHS Pickup reaction_store->reaction_ehs

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for 3,7-Dimethyloct-1-yn-3-ol

This document provides essential, in-depth guidance on the selection and use of Personal Protective Equipment (PPE) for the safe handling of 3,7-Dimethyloct-1-yn-3-ol. As researchers and drug development professionals, o...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential, in-depth guidance on the selection and use of Personal Protective Equipment (PPE) for the safe handling of 3,7-Dimethyloct-1-yn-3-ol. As researchers and drug development professionals, our primary responsibility is to ensure a safe laboratory environment, which begins with a thorough understanding of the materials we handle and the implementation of robust safety protocols. This guide moves beyond a simple checklist, offering a procedural and causal framework to build a self-validating system of safety in your laboratory.

Understanding the Hazard: The "Why" Behind the Protection

3,7-Dimethyloct-1-yn-3-ol (CAS: 1604-26-8) is a tertiary acetylenic alcohol used in various synthetic applications.[1] A comprehensive risk assessment, which is the foundation of any safety protocol, begins with understanding its inherent hazards. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 3,7-Dimethyloct-1-yn-3-ol is classified with the following hazards:

  • H227: Combustible liquid: This indicates that the substance can ignite upon heating.[2]

  • H315: Causes skin irritation: Direct contact with the skin can lead to irritation, redness, or inflammation.[2]

  • H319: Causes serious eye irritation: Splashes or contact with the eyes can result in significant and potentially damaging irritation.[2]

These classifications are not merely regulatory labels; they are critical directives that inform every aspect of our handling procedures, most notably the selection of appropriate PPE. The precautionary statement P280, "Wear protective gloves/protective clothing/eye protection/face protection," serves as our core directive for mitigating these risks.[2]

Core Protective Measures: Your Last Line of Defense

While engineering controls like fume hoods and administrative controls are the primary methods for exposure reduction, PPE is the essential final barrier between you and the chemical.[3] The following sections detail the minimum required PPE for handling 3,7-Dimethyloct-1-yn-3-ol.

Eye and Face Protection: Shielding Against Irritation

Causality: The most immediate and significant non-combustible risk associated with 3,7-Dimethyloct-1-yn-3-ol is its capacity to cause serious eye irritation (H319).[2] The mucous membranes of the eyes are highly sensitive, and exposure can lead to pain, inflammation, and potential long-term damage.

Protocol:

  • Minimum Requirement: At all times when handling this chemical, wear chemical splash goggles that conform to European Standard EN166 or OSHA 29 CFR 1910.133.[4][5] Goggles provide a complete seal around the eyes, protecting against splashes from all angles.

  • Enhanced Protection: When there is a significant risk of splashing—such as during transfers of larger volumes, heating, or reactions under pressure—a face shield must be worn in addition to chemical splash goggles.[3] A face shield alone does not provide adequate protection and should never be used as the primary eye protection.[6]

Skin and Body Protection: Preventing Irritation and Contact

Causality: As a classified skin irritant (H315), direct contact with 3,7-Dimethyloct-1-yn-3-ol must be prevented.[2] Prolonged or repeated exposure can compromise the skin's natural barrier, leading to dermatitis.

Protocol:

  • Hand Protection: Wear chemical-resistant gloves. Nitrile gloves are a suitable choice for incidental contact. Always check the manufacturer's glove compatibility data for the specific chemical and breakthrough time. Contaminated gloves should be removed immediately using proper technique and disposed of as hazardous waste.[7]

  • Body Protection: A standard laboratory coat is mandatory to protect against minor spills and contamination of personal clothing. For operations with a higher risk of splashing, a chemical-resistant apron or coveralls should be worn over the lab coat.[3]

  • Footwear: Never wear open-toed shoes, sandals, or perforated footwear in the laboratory. Fully enclosed, chemical-resistant safety footwear is required to protect against spills.[7]

Respiratory Protection: A Situational Necessity

Causality: While not classified for respiratory toxicity at standard concentrations, the generation of aerosols, vapors (especially upon heating, as it is a combustible liquid), or handling in a poorly ventilated area can create an inhalation hazard.

Protocol:

  • Standard Operations: Under normal laboratory conditions with adequate engineering controls (e.g., a certified chemical fume hood), respiratory protection is typically not required.[4][8]

  • High-Risk Scenarios: If you are handling large quantities, heating the material outside of a fume hood, cleaning a large spill, or if ventilation is inadequate, respiratory protection is necessary. A NIOSH/MSHA-approved respirator with an organic vapor cartridge is recommended. A proper fit test and training are mandatory before using any respirator.[6]

Summary of PPE Requirements

ScenarioEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Low-Volume Benchtop Work Chemical Splash GogglesNitrile GlovesLaboratory CoatNot required with proper ventilation
High-Volume Transfers / Heating Chemical Splash Goggles & Face ShieldNitrile GlovesChemical-Resistant Apron over Lab CoatRequired if not in a fume hood
Spill Cleanup Chemical Splash Goggles & Face ShieldHeavy-duty Nitrile or Butyl GlovesChemical-Resistant CoverallsAir-purifying respirator with organic vapor cartridges

Operational Plan: Donning, Doffing, and Disposal

A self-validating safety system includes rigorous, repeatable procedures for using and disposing of PPE.

Step-by-Step PPE Workflow
  • Inspection: Before use, always inspect PPE for signs of degradation, such as cracks, discoloration, or tears.

  • Donning (Putting On): The sequence is critical to avoid cross-contamination.

    • Lab Coat or Coveralls

    • Respiratory Protection (if required)

    • Eye and Face Protection

    • Gloves (pull cuffs over the sleeves of the lab coat)

  • Doffing (Taking Off): This is a critical step to prevent exposure. The principle is to touch contaminated surfaces only with other contaminated surfaces.

    • Gloves: Remove the first glove by pinching the cuff and peeling it off inside-out. Slide the fingers of the ungloved hand under the cuff of the remaining glove and peel it off inside-out.

    • Lab Coat/Coveralls: Unfasten and peel off from the shoulders, turning it inside-out as you remove it.

    • Face Shield/Goggles: Handle by the strap or sides.

    • Respirator: Remove last.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[4]

Disposal Plan

All disposable PPE used when handling 3,7-Dimethyloct-1-yn-3-ol must be considered contaminated.

  • Place used gloves, aprons, and other disposable items into a designated, sealed hazardous waste container.

  • Never wear contaminated PPE outside of the designated laboratory area.[9]

PPE Selection Workflow

The following diagram illustrates the logical decision-making process for selecting appropriate PPE when handling 3,7-Dimethyloct-1-yn-3-ol.

PPE_Workflow PPE Selection for 3,7-Dimethyloct-1-yn-3-ol cluster_0 PPE Selection for 3,7-Dimethyloct-1-yn-3-ol cluster_1 PPE Assembly start Start: Prepare to handle 3,7-Dimethyloct-1-yn-3-ol task Task Assessment start->task spill Is this a spill response? task->spill splash_risk Risk of Splash or Large Volume Transfer? ppe_base Base PPE: - Chemical Goggles - Nitrile Gloves - Lab Coat - Closed-toe Shoes splash_risk->ppe_base No ppe_splash Add: - Face Shield - Chemical Apron splash_risk->ppe_splash Yes ventilation Adequate Ventilation (e.g., Fume Hood)? ventilation->splash_risk ppe_resp Add: - Respirator (Organic Vapor) ventilation->ppe_resp No spill->ventilation No ppe_spill Full Spill PPE: - Goggles & Face Shield - Heavy-duty Gloves - Chemical Coveralls - Respirator spill->ppe_spill Yes ppe_splash->ppe_base ppe_resp->ppe_base

Caption: Decision workflow for selecting appropriate PPE.

References

  • 3,7-Dimethyloct-1-en-3-ol | C10H20O | CID 86748 . PubChem. Source: National Center for Biotechnology Information. [Link]

  • 3,7-Dimethyl-1-octyn-3-ol | C10H18O | CID 9812829 . PubChem. Source: National Center for Biotechnology Information. [Link]

  • 3,7-Dimethyloctan-3-ol | CAS#:78-69-3 . Chemsrc. [Link]

  • RIFM fragrance ingredient safety assessment, 3,7-dimethyloct-1-en-3-ol, CAS Registry Number 18479-49-7 . ResearchGate. [Link]

  • Hazard identification SECTION 3: Composition/information on ingredients . 3M. [Link]

  • SAFETY DATA SHEET . The Perfumers Apprentice. [Link]

  • Recommended PPE to handle chemicals . Bernardo Ecenarro - BESA. [Link]

  • Safety Data Sheet: 3,7-dimethylocta-2,6-dien-1-ol . Carl ROTH. [Link]

  • SAFETY DATA SHEET . Fisher Scientific. [Link]

  • Safety Data Sheet: (2E)-3,7-dimethylocta-2,6-dien-1-ol . Carl ROTH. [Link]

  • Protective Gear for Chemical Handling Must-Have Equipment . SAMS Solutions. [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs . Centers for Disease Control and Prevention. [Link]

  • 3M PPE Solutions for the Chemical Industry . 3M. [Link]

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